Hydrocortisone-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H30O5 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |
Clave InChI |
JYGXADMDTFJGBT-BCRCSIFJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Hydrocortisone-d7: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydrocortisone-d7, a deuterium-labeled analog of the steroid hormone hydrocortisone (B1673445) (also known as cortisol), serves as an indispensable tool in biomedical and pharmaceutical research. Its primary application lies in its use as an internal standard for quantitative analyses, particularly in mass spectrometry-based assays. The incorporation of seven deuterium (B1214612) atoms imparts a distinct mass difference from its endogenous counterpart, enabling precise and accurate quantification in complex biological matrices without altering its chemical and physical properties.
Core Applications in Research
This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydrocortisone in various biological samples such as plasma, serum, urine, and saliva.[1] Its use is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the obtained quantitative data. Furthermore, deuterated steroids like this compound are valuable as tracers in metabolic studies to investigate the pharmacokinetics and biotransformation of hydrocortisone.[2]
Physicochemical Properties
The physicochemical properties of this compound are nearly identical to those of unlabeled hydrocortisone, with the exception of its molecular weight.
| Property | Value (Hydrocortisone) | Value (this compound) | Reference |
| Molecular Formula | C₂₁H₃₀O₅ | C₂₁H₂₃D₇O₅ | [3] |
| Molecular Weight | 362.46 g/mol | ~369.5 g/mol | [3][4] |
| IUPAC Name | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one | (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one-d7 | [3] |
| CAS Number | 50-23-7 | Not available | [3] |
Synthesis of Deuterated Hydrocortisone
The synthesis of deuterated hydrocortisone, such as this compound, typically involves isotopic exchange reactions or reductive deuteration of a suitable precursor. A common strategy is the use of a deuterated reagent in the presence of a catalyst.
For instance, a general approach for introducing deuterium atoms into the steroid backbone can involve:
-
Hydrogen-Deuterium Exchange: This method utilizes a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD), in the presence of a base or an acid catalyst to exchange protons for deuterons at specific positions on the steroid molecule.[2]
-
Reductive Deuteration: This technique employs a deuterated reducing agent, like sodium borodeuteride (NaBD₄), to introduce deuterium atoms during the reduction of a carbonyl group or a double bond in a precursor molecule.[5]
A plausible synthetic route to a deuterated hydrocortisone could start from cortisone (B1669442), where the C11-keto group is reduced to a hydroxyl group using a deuterated reducing agent, thereby introducing a deuterium atom at the C11 position. Further deuterium labeling can be achieved by base-catalyzed exchange on the cortisone starting material.[5]
Experimental Protocols
Quantitative Analysis of Hydrocortisone using this compound by LC-MS/MS
This protocol outlines a general procedure for the quantification of hydrocortisone in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 250 µL of serum, add 750 µL of acetonitrile (B52724) containing the internal standard, this compound.[6]
-
Vortex the mixture for 5 minutes to precipitate proteins.[6]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate (B1210297) to the supernatant for liquid-liquid extraction.[6]
-
Vortex mix for 5 minutes.
-
Separate the organic layer (ethyl acetate).[6]
-
Evaporate the organic solvent under a stream of nitrogen at 60°C.[6]
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The following table provides typical parameters for an LC-MS/MS method for hydrocortisone analysis. These parameters can be adapted for methods using this compound.
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [7] |
| Gradient | Stepwise linear gradient | [7] |
| Flow Rate | 1000 µL/min | [7] |
| Column Temperature | 30°C | [7] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Multiple Reaction Monitoring (MRM) Transitions | ||
| Hydrocortisone (Quantifier) | 363.2 -> 121.0 | [6] |
| Hydrocortisone (Qualifier) | 363.2 -> 91.0 | [6] |
| Hydrocortisone-d4 (Internal Standard) | 367.2 -> 121.0 (representative) | [9] |
| Collision Energy | Analyte-dependent (e.g., 26 V for 363.2 -> 121.0) | [6] |
Note: The MRM transition for this compound would be adjusted based on the specific deuteration pattern and the resulting mass of the precursor and product ions.
Signaling Pathway of Hydrocortisone
Hydrocortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The activated GR then acts as a ligand-dependent transcription factor, modulating the expression of target genes.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of hydrocortisone in a biological sample using this compound.
Caption: LC-MS/MS Workflow for Hydrocortisone Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct identification and quantitation of prednisone in the presence of overlapping hydrocortisone by liquid chromatography with electrospray and atmospheric-pressure chemical-ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Hydrocortisone and Isotopic Labeling
An In-depth Technical Guide to the Chemical Structure of Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a deuterated isotopologue of the steroid hormone hydrocortisone (B1673445) (cortisol). This document is intended for professionals in research, analytical science, and drug development who utilize stable isotope-labeled compounds.
Hydrocortisone, also known as cortisol, is a primary glucocorticoid steroid hormone secreted by the adrenal cortex.[1] Its systematic name is (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione.[2][3] Hydrocortisone plays a crucial role in a wide range of physiological processes, including the regulation of metabolism, immune response, and stress. As a medication, it is used for its anti-inflammatory and immunosuppressive properties.[4]
This compound is a synthetic, stable isotope-labeled version of hydrocortisone where seven hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] This isotopic substitution renders the molecule heavier than its natural counterpart. The key advantage of deuteration is that it does not significantly alter the chemical properties of the molecule, but its increased mass is easily distinguishable by mass spectrometry.[1] This characteristic makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for the accurate quantification of hydrocortisone in complex biological matrices.[1]
Chemical Structure and Properties
The fundamental structure of this compound is identical to that of hydrocortisone, featuring the characteristic four-ring steroid skeleton of a pregnane. The critical difference lies in the substitution of seven hydrogen atoms with deuterium. A common commercially available isomer is Hydrocortisone-2,2,4,6,6,21,21-d7.[5][6]
Structural Comparison
The following diagram illustrates the core structure of hydrocortisone and highlights the positions of deuterium substitution in this compound.
Caption: Chemical structures of Hydrocortisone and this compound.
Quantitative Physicochemical Data
The isotopic substitution results in a predictable increase in the molecular weight and mass of the molecule. These differences are fundamental to its application in mass spectrometry-based assays.
| Property | Hydrocortisone | This compound |
| Molecular Formula | C₂₁H₃₀O₅[2][7] | C₂₁H₂₃D₇O₅[5] |
| Molecular Weight ( g/mol ) | 362.46[7] | 369.50[5] |
| Accurate Mass | 362.2093 | 369.2533[5] |
| Systematic (IUPAC) Name | (11β)-11,17,21-trihydroxypregn-4-ene-3,20-dione[2] | (11β)-11,17,21-Trihydroxypregn-4-ene-3,20-dione-2,2,4,6,6,21,21-d7[6] |
| CAS Number | 50-23-7[7] | Varies by deuteration pattern |
Applications and Experimental Protocols
The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC).[1]
Role as an Internal Standard
In quantitative MS-based bioanalysis, an internal standard (IS) is a compound added to samples at a known concentration before sample processing. The IS should be chemically similar to the analyte but mass-distinguishable. This compound is an ideal IS for hydrocortisone because:
-
Similar Chemical Behavior : It co-elutes with hydrocortisone during chromatography and exhibits similar ionization efficiency in the mass spectrometer source.
-
Mass Differentiation : Its higher mass allows the mass spectrometer to detect it on a different mass-to-charge ratio (m/z) channel than the endogenous hydrocortisone.
By measuring the ratio of the analyte's signal to the internal standard's signal, variations in sample preparation (e.g., extraction efficiency) and instrument response can be normalized, leading to highly accurate and precise quantification.
Experimental Protocol: General Workflow for LC-MS/MS Quantification
The following is a generalized protocol for the quantification of hydrocortisone in a biological sample (e.g., plasma or urine) using this compound as an internal standard.
-
Sample Preparation :
-
Aliquot a known volume of the biological sample (e.g., 100 µL of plasma).
-
Add a small, precise volume of a this compound working solution of known concentration.
-
Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) or liquid-liquid extraction to remove interfering substances.
-
Evaporate the organic solvent and reconstitute the extract in a mobile phase-compatible solution.
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the analyte and internal standard from other matrix components using a suitable chromatography column (e.g., C18).
-
Detect and quantify the parent and fragment ions for both hydrocortisone and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis :
-
Calculate the peak area ratio of the hydrocortisone MRM transition to the this compound MRM transition.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for hydrocortisone quantification using a deuterated internal standard.
Glucocorticoid Receptor Signaling Pathway
As a chemical analogue, this compound is expected to interact with the same biological targets as hydrocortisone. The primary mechanism of action for hydrocortisone is through its binding to the glucocorticoid receptor (GR).
-
Cellular Entry : Being lipophilic, hydrocortisone diffuses across the cell membrane.
-
Receptor Binding : In the cytoplasm, it binds to the GR, which is part of a large chaperone protein complex. This binding causes the chaperone proteins to dissociate.
-
Nuclear Translocation : The activated hydrocortisone-GR complex translocates into the nucleus.
-
Gene Regulation : In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby regulating the transcription of target genes. This leads to the anti-inflammatory and metabolic effects associated with glucocorticoids.
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 5. Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) [lgcstandards.com]
- 6. thepurechem.com [thepurechem.com]
- 7. Hydrocortisone [webbook.nist.gov]
Hydrocortisone-d7: A Technical Guide to its Physical Properties and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone-d7 is a deuterated form of hydrocortisone (B1673445), a glucocorticoid steroid hormone. The substitution of seven hydrogen atoms with deuterium (B1214612) provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies. Its increased molecular weight allows for its use as an internal standard in quantitative analyses by mass spectrometry, enabling precise differentiation from the endogenous, unlabeled hydrocortisone. This technical guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for their determination, and a summary of its application in relevant biological pathways.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. While specific data for the deuterated compound is not extensively published, the properties of unlabeled hydrocortisone serve as a close proxy.
Table 1: General Properties of this compound
| Property | Value |
| Chemical Name | Cortisol-d7 |
| Molecular Formula | C21H23D7O5 |
| Molecular Weight | 369.50 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Table 2: Physicochemical Properties of Hydrocortisone (as a proxy for this compound)
| Property | Value | Source |
| Melting Point | 212-220 °C (with decomposition) | [1][2] |
| Boiling Point | Data not available | |
| Solubility in Water | 0.28 mg/mL at 25°C | [3] |
| Solubility in Ethanol | 15.0 mg/mL at 25°C | [3] |
| Solubility in Methanol | 6.2 mg/mL at 25°C | [3] |
| Solubility in Acetone | 9.3 mg/mL at 25°C | [3] |
| Solubility in Chloroform | 1.6 mg/mL at 25°C | [3] |
| Solubility in DMSO | 20 mg/mL | [4] |
| Solubility in DMF | 30 mg/mL | [4] |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for its effective use. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of a solid powder can be determined using a melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound powder is completely dry. If necessary, grind the crystals into a fine powder.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[5] This can be achieved by tapping the sealed end of the tube on a hard surface.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute to allow for accurate observation.[6]
-
-
Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[5]
-
Data Recording: Record the melting point range. For high purity substances, the range should be narrow.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of a compound is determined by the shake-flask method, which is considered the gold standard.[7]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] The presence of undissolved solid material at the end of the agitation period is necessary.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant. Filtration or centrifugation can be used to ensure no solid particles are transferred.
-
-
Analysis:
-
Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL).
Biological Context: Glucocorticoid Receptor Signaling
Hydrocortisone exerts its biological effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[8][9] The signaling pathway is a critical aspect of its function.
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[10] Upon binding of hydrocortisone, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[10] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[9] This can lead to either transactivation (increased expression) of anti-inflammatory genes or transrepression (decreased expression) of pro-inflammatory genes.[10]
Application in LC-MS/MS Analysis
This compound is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of endogenous hydrocortisone.
Experimental Workflow:
-
Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, serum, urine). This is followed by protein precipitation and liquid-liquid or solid-phase extraction to isolate the steroids.[11]
-
Chromatographic Separation: The extracted sample is injected into an LC system. A reversed-phase column (e.g., C18) is typically used to separate hydrocortisone and this compound from other matrix components.[12]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous hydrocortisone and the deuterated internal standard.
-
Quantification: The peak area ratio of the analyte (hydrocortisone) to the internal standard (this compound) is used to construct a calibration curve and determine the concentration of hydrocortisone in the sample. This method corrects for variations in sample preparation and instrument response.
Conclusion
This compound is a critical tool for researchers and scientists in the field of drug development and clinical analysis. Its well-characterized physical properties, though largely inferred from its non-deuterated counterpart, allow for its effective use in a variety of experimental settings. The detailed protocols provided in this guide for determining its physical properties and its application in LC-MS/MS analysis, coupled with an understanding of its role in the glucocorticoid receptor signaling pathway, will aid in its proper and effective implementation in research.
References
- 1. Hydrocortisone | 50-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. mpbio.com [mpbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ursinus.edu [ursinus.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.com [phenomenex.com]
Synthesis of Deuterated Hydrocortisone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the synthesis of deuterated hydrocortisone (B1673445). Isotopically labeled hydrocortisone is an invaluable tool in biomedical and pharmaceutical research, primarily serving as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic studies. This document outlines the primary synthetic strategies, detailed experimental protocols, and methods for characterization.
Introduction
Hydrocortisone, the pharmaceutical name for the endogenous glucocorticoid cortisol, plays a critical role in a wide range of physiological processes, including metabolism, immune response, and stress regulation. The introduction of deuterium (B1214612), a stable isotope of hydrogen, into the hydrocortisone molecule creates a heavier variant that is chemically identical but distinguishable by mass spectrometry. This property is fundamental to its application in isotope dilution mass spectrometry, a highly accurate method for quantifying endogenous hydrocortisone levels in biological matrices. Furthermore, deuterated hydrocortisone can be used to trace the metabolic fate of the hormone in vivo and in vitro.
This guide focuses on the chemical synthesis of deuterated hydrocortisone, providing researchers with the necessary information to produce these critical reagents.
Synthetic Strategies
The synthesis of deuterated hydrocortisone can be achieved through several strategic approaches. The most common and effective methods are hydrogen-deuterium exchange and reductive deuteration. These methods can be used independently or in combination to achieve the desired level and position of deuterium incorporation.
Hydrogen-Deuterium Exchange
This strategy involves the exchange of protons for deuterons at specific, chemically labile positions on the steroid scaffold. Base-catalyzed hydrogen-deuterium exchange is a frequently employed technique. In this method, the steroid is treated with a deuterated solvent, such as deuterated methanol (B129727) (MeOD) or heavy water (D₂O), in the presence of a base like sodium deuteroxide (NaOD). The protons on carbon atoms adjacent to carbonyl groups are particularly susceptible to this exchange.
Reductive Deuteration
Reductive deuteration is a powerful method for introducing deuterium at specific sites by the reduction of a double bond or a carbonyl group using a deuterium-donating reducing agent. A common and effective reagent for this purpose is sodium borodeuteride (NaBD₄). This approach allows for the stereospecific introduction of deuterium, providing precise control over the labeling pattern.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of deuterated hydrocortisone, with a focus on the preparation of [9,11,12,12-²H₄]hydrocortisone (cortisol-d₄) from cortisone (B1669442).
Synthesis of [9,11,12,12-²H₄]hydrocortisone (Cortisol-d₄)
This synthesis involves a multi-step process starting from cortisone, as described by Shibasaki et al. (1992).[1] The key steps include the protection of the C-17 dihydroxyacetone side chain, hydrogen-deuterium exchange, protection of the C-3 carbonyl group, reductive deuteration at C-11, and final deprotection.
Experimental Workflow:
Figure 1: Synthetic workflow for [9,11,12,12-²H₄]hydrocortisone.
Step 1: Protection of the C-17 Dihydroxyacetone Side Chain
The C-17 dihydroxyacetone side chain of cortisone is first protected to prevent unwanted side reactions in subsequent steps. This is typically achieved by forming a bismethylenedioxy (BMD) derivative.
-
Protocol: Cortisone is reacted with an appropriate reagent, such as formaldehyde (B43269) in the presence of an acid catalyst, to form cortisone-BMD.
Step 2: Hydrogen-Deuterium Exchange
The cortisone-BMD is then subjected to base-catalyzed hydrogen-deuterium exchange to introduce deuterium atoms at the C-9 and C-12 positions.
-
Protocol: The cortisone-BMD is dissolved in deuterated methanol (MeOD) and treated with a solution of 6.5% sodium deuteroxide (NaOD) in MeOD.[1] The reaction mixture is stirred at room temperature for a specified period to allow for the exchange to reach completion.
Step 3: Protection of the C-3 Carbonyl Group
To selectively reduce the C-11 carbonyl group in the next step, the C-3 carbonyl group is protected as a semicarbazone.
-
Protocol: The deuterated cortisone-BMD from the previous step is reacted with semicarbazide (B1199961) hydrochloride in the presence of a base, such as sodium acetate, in a suitable solvent system (e.g., ethanol/water).
Step 4: Reductive Deuteration at C-11
The key deuteration step involves the reduction of the C-11 carbonyl group using sodium borodeuteride, which introduces a deuterium atom at the C-11 position.
-
Protocol: The C-3 protected, deuterated cortisone-BMD is dissolved in a suitable solvent (e.g., methanol/dioxane) and treated with sodium borodeuteride (NaBD₄).[1] The reaction is typically carried out at a controlled temperature (e.g., 0 °C to room temperature) to ensure stereoselectivity.
Step 5: Deprotection
The final step involves the removal of the protecting groups at C-3 and C-17 to yield the desired [9,11,12,12-²H₄]hydrocortisone.
-
Protocol: The protecting groups are removed under appropriate conditions. For instance, the semicarbazone can be cleaved under acidic conditions, and the BMD group can be hydrolyzed. This is followed by a final workup to remove any exchangeable deuterium atoms by treating the product with a protic solvent like methanol in the presence of a non-deuterated base (e.g., 6.5% NaOH in MeOH).[1]
Purification and Characterization
The synthesized deuterated hydrocortisone must be rigorously purified and characterized to ensure its chemical and isotopic purity.
-
Purification: High-performance liquid chromatography (HPLC) is the method of choice for purifying the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is commonly used.
-
Characterization:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated hydrocortisone and to determine the degree of deuterium incorporation and the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule and to verify the positions of deuterium incorporation by observing the disappearance of proton signals and changes in the carbon signals at the deuterated sites.
-
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of deuterated hydrocortisone.
Table 1: Synthesis and Isotopic Purity of Deuterated Hydrocortisone Variants
| Deuterated Hydrocortisone Variant | Starting Material | Key Reagents | Isotopic Distribution | Reference |
| [9,11,12,12-²H₄]hydrocortisone (Cortisol-d₄) | Cortisone | NaOD, MeOD, NaBD₄ | d₃: 21.2%, d₄: 78.1%, d₅: 0.74% | [1] |
| [1,1,9,11,12,12,19,19,19-²H₉]hydrocortisone (Cortisol-d₉) | [1,1,19,19,19-²H₅]cortisone | NaOD, MeOD, NaBD₄ | Not specified | [1] |
Table 2: Spectroscopic Data for Hydrocortisone
| Technique | Key Signals/Fragments | Reference |
| ¹H NMR | Characteristic signals for steroidal protons. | [2] |
| ¹³C NMR | Characteristic signals for steroidal carbons. | [3] |
| Mass Spec. | Molecular ion and characteristic fragmentation patterns. | [4] |
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the receptor dissociates from the HSPs and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.
Figure 2: Simplified signaling pathway of hydrocortisone.
Conclusion
The synthesis of deuterated hydrocortisone is a critical process for advancing research in endocrinology, pharmacology, and clinical diagnostics. The methods of hydrogen-deuterium exchange and reductive deuteration provide robust and versatile routes to these essential labeled compounds. Careful execution of the multi-step synthesis, followed by rigorous purification and characterization, is paramount to obtaining high-quality deuterated hydrocortisone for use in sensitive analytical applications. This guide provides a foundational understanding of the synthetic strategies and experimental considerations necessary for the successful preparation of these invaluable research tools.
References
- 1. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrocortisone(50-23-7) 1H NMR spectrum [chemicalbook.com]
- 3. Hydrocortisone Acetate | C23H32O6 | CID 5744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrocortisone-d7: A Technical Guide to its Analysis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical methodologies and quality control parameters for Hydrocortisone-d7, a deuterated internal standard crucial for the accurate quantification of hydrocortisone (B1673445) in various biological matrices. This document outlines the key physicochemical properties, detailed experimental protocols for its analysis, and its role in drug development.
Physicochemical Properties
This compound is a synthetic, isotopically labeled form of hydrocortisone, where seven hydrogen atoms have been replaced by deuterium (B1214612). This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Specification |
| Chemical Name | Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11β)-d7 |
| Molecular Formula | C₂₁H₂₃D₇O₅ |
| Molecular Weight | Approx. 369.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and DMF |
Analytical Methodologies
Accurate and precise analytical methods are paramount for the quality control of this compound and its application in quantitative studies. The following sections detail the common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of this compound and separating it from potential impurities.
Table 2: HPLC Method Parameters
| Parameter | Description |
| Column | C18 reverse-phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Isocratic elution with Methanol:Water:Acetic Acid (60:30:10, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 20 µL[1] |
| Retention Time | Approximately 2.26 min (may vary slightly from non-deuterated hydrocortisone)[1] |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the working standard using the mobile phase as the diluent.
-
Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The purity should be ≥98%.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound, especially in complex biological matrices.
Table 3: LC-MS/MS Method Parameters
| Parameter | Description |
| LC System | UHPLC system |
| Column | C18 reverse-phase, 2.6 µm particle size, 3 x 150 mm |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Specific precursor and product ions for this compound and Hydrocortisone |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Perform protein precipitation or solid-phase extraction for biological samples. For neat material, dissolve in an appropriate solvent. Spike with a known concentration of a suitable internal standard if this compound is the analyte.
-
LC Separation: Inject the prepared sample into the LC-MS/MS system. The chromatographic conditions are optimized to separate the analyte from interfering matrix components.
-
MS/MS Detection: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the non-deuterated hydrocortisone.
-
Quantification: Construct a calibration curve using known concentrations of the analyte and internal standard to quantify the amount of this compound in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and verifying the positions of deuterium labeling.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the spectra to confirm the presence of characteristic peaks for the hydrocortisone scaffold and the absence of proton signals at the deuterated positions. The chemical shifts will be very similar to those of hydrocortisone.
Quality Control Specifications
A Certificate of Analysis for this compound should include the following quality control parameters to ensure its identity, purity, and suitability for its intended use.
Table 4: this compound Certificate of Analysis Specifications
| Test | Specification |
| Appearance | White to off-white solid |
| Identity (by MS) | Conforms to structure (mass spectrum shows expected molecular ion) |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 98% (d7) |
| Specific Rotation | To be reported |
| Loss on Drying | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% |
Visualizations
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression.
Caption: Hydrocortisone signaling pathway.
Analytical Workflow for Quality Control
The following diagram illustrates the typical workflow for the quality control analysis of a batch of this compound.
Caption: Quality control workflow for this compound.
References
A Technical Guide to the Isotopic Purity of Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Hydrocortisone-d7 (Cortisol-d7), a deuterated analog of the endogenous glucocorticoid hormone hydrocortisone (B1673445). Utilized extensively as an internal standard in quantitative mass spectrometry-based bioanalysis, the isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of analytical data. This document outlines the common methods for its determination, presents typical purity specifications, and details the biological pathway in which hydrocortisone is involved.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the molecule that is enriched with the desired number of deuterium (B1214612) atoms. It is typically determined by mass spectrometry, which separates and quantifies the different isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose.
While detailed isotopic distribution data is often proprietary to the manufacturer, typical specifications for high-quality this compound are summarized below. The primary value reported is the isotopic enrichment, which represents the percentage of deuterium atoms at the labeled positions.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥ 97 atom % D | C/D/N Isotopes[1] |
| Isotopic Purity (d₇) | > 99% (d₁-d₇ forms) | General specification for similar high-quality deuterated steroids[2][3] |
Note: "atom % D" refers to the percentage of deuterium at the specified labeled positions. The overall isotopic purity for the d₇ species is expected to be very high, with minor contributions from lower deuterated forms (d₁-d₆).
Experimental Protocols for Purity Determination
A combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is often employed to confirm both the isotopic enrichment and the structural integrity of deuterated compounds.[4]
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general method for determining the isotopic distribution of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Objective: To quantify the relative abundance of Hydrocortisone isotopologues (d₀ to d₇).
Materials:
-
This compound reference standard
-
Hydrocortisone (unlabeled) reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC or UPLC system
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in a 50:50 methanol:water mixture.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from any potential impurities (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan in high-resolution mode (Resolution > 60,000).
-
Scan Range: m/z 360-380 to cover the expected mass range of unlabeled hydrocortisone and all deuterated isotopologues.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of hydrocortisone (m/z 363.21) and this compound (expected m/z 370.25).
-
Integrate the area of each isotopic peak in the mass spectrum corresponding to the this compound chromatographic peak. The peaks will represent the d₀ to d₇ isotopologues.
-
Calculate the isotopic purity using the following formula: % d₇ Purity = (Area of d₇ peak / Sum of Areas of all isotopic peaks (d₀ to d₇)) * 100
-
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
NMR spectroscopy is used to confirm the positions of the deuterium labels by observing the absence of specific proton signals.
Objective: To confirm the locations of deuterium incorporation on the hydrocortisone scaffold.
Materials:
-
This compound reference standard
-
Deuterated solvent (e.g., Chloroform-d or DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in 0.6-0.7 mL of a suitable deuterated solvent.
-
¹H-NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Spectral Analysis: Compare the acquired ¹H-NMR spectrum of this compound with a reference spectrum of unlabeled hydrocortisone. The absence or significant reduction of proton signals at the positions specified for deuteration (e.g., 2,2,4,6,6,21,21) confirms the correct labeling pattern.[5]
-
²H-NMR Acquisition (Optional): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium nuclei, further confirming the labeling sites.
Visualizations: Workflows and Biological Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Analytical Workflow for Isotopic Purity QC
The following diagram illustrates a typical quality control (QC) workflow for verifying the isotopic purity of a newly synthesized batch of this compound.
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone exerts its biological effects primarily through the glucocorticoid receptor (GR). The diagram below illustrates this classical genomic signaling pathway.[6][7][8]
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Deuterium isotope effects on degradation of hydrocortisone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mass Spectrum of Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Hydrocortisone-d7, a commonly used internal standard in the quantitative analysis of cortisol. This document outlines the expected mass spectrum, detailed experimental protocols for its analysis, and the relevant biological signaling pathways of its non-deuterated counterpart, hydrocortisone (B1673445).
Mass Spectrum of this compound
This compound is a stable isotope-labeled version of hydrocortisone (cortisol), where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification, as it is chemically identical to the analyte but mass-shifted, allowing for precise and accurate measurement. The mass spectrum of this compound is characterized by a specific fragmentation pattern under tandem mass spectrometry (MS/MS) conditions.
Fragmentation Pattern
Upon ionization, typically by electrospray ionization (ESI) in positive mode, this compound forms a protonated molecule [M+H]⁺. The specific m/z of this precursor ion will depend on the exact positions of the deuterium labels. A commonly used standard is Hydrocortisone-9,11,12,12-d4, which has a mass shift of +4 amu. For the purpose of this guide, we will consider a theoretical this compound.
The fragmentation of protonated hydrocortisone primarily involves the neutral loss of water molecules (H₂O) from the steroid backbone.[1] For a deuterated analog, the fragmentation pattern will be similar, with the fragment ions shifted by the number of deuterium atoms they retain.
Based on the fragmentation of unlabeled hydrocortisone, the expected fragmentation of a theoretical [this compound+H]⁺ precursor ion would involve sequential losses of water, leading to characteristic product ions.
Quantitative Data
The following table summarizes the predicted and commonly observed multiple reaction monitoring (MRM) transitions for a commonly available deuterated hydrocortisone standard, Hydrocortisone-d4. These transitions are frequently used for the quantification of cortisol in biological matrices.[2][3][4][5] The principles can be extended to a -d7 variant, where the precursor and fragment masses would be shifted accordingly.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Hydrocortisone | 363.2 | 121.1 | ~30-37 | A common quantifier transition.[2][3][4] |
| 97.1 | A qualifier transition.[3] | |||
| 327.2 | Product from the loss of two water molecules.[6] | |||
| 309.2 | Product from the loss of three water molecules.[6] | |||
| Hydrocortisone-d4 | 367.2 | 121.1 | ~27-30 | Commonly used internal standard transition. [3][4][5] |
Note: The optimal collision energies may vary depending on the mass spectrometer used.
Experimental Protocols
The analysis of hydrocortisone and its deuterated internal standards in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections provide a detailed methodology.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix.
-
To 100 µL of plasma or serum, add a known amount of this compound internal standard solution.[7]
-
Add 200 µL of a 0.1 M zinc sulfate (B86663) solution to precipitate proteins and vortex for 30 seconds.[7]
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.[7]
-
Centrifuge to separate the layers and transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
To 1 mL of urine, add the this compound internal standard.[8]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used for the separation of steroids.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to improve ionization, is typical.[6]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40 °C.
Mass Spectrometry (MS)
-
Ionization: Positive ion electrospray ionization (ESI) is the most common ionization technique for hydrocortisone analysis.
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.
-
MRM Transitions: The MRM transitions listed in Table 1 are monitored.
Signaling Pathway
Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of hydrocortisone.
This guide provides a foundational understanding of the mass spectrometric properties of this compound and its application in quantitative bioanalysis. The provided protocols and pathway information serve as a valuable resource for researchers in endocrinology, pharmacology, and clinical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmbreports.org [bmbreports.org]
- 5. aging-us.com [aging-us.com]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Deuterium Switch: A Technical Guide to the Applications of Deuterated Steroids in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research and pharmaceutical development, the pursuit of enhanced precision, stability, and therapeutic efficacy is paramount. A nuanced yet powerful strategy that has emerged is the selective incorporation of deuterium (B1214612), a stable isotope of hydrogen, into steroid molecules. This substitution, often referred to as the "deuterium switch," offers significant advantages across a spectrum of research applications. This technical guide provides an in-depth exploration of the core applications of deuterated steroids, focusing on their indispensable role as internal standards in mass spectrometry, their utility in elucidating metabolic pathways, and their potential as next-generation therapeutic agents.
Deuterated Steroids as Internal Standards in Mass Spectrometry
The accurate quantification of steroid hormones in complex biological matrices such as plasma, serum, and urine is a fundamental challenge in clinical diagnostics and endocrine research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity and specificity. The reliability of LC-MS/MS quantification is critically dependent on the use of appropriate internal standards to correct for variations in sample preparation and matrix effects.[1]
Deuterated steroids are ideal internal standards because their physicochemical properties are nearly identical to their endogenous, non-deuterated (protium) counterparts.[1] This ensures they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[1] By adding a known amount of a deuterated steroid to a sample at the beginning of the workflow, any loss of the analyte during extraction or variations in instrument response can be normalized against the signal of the deuterated standard, leading to highly accurate and precise quantification.[1][2]
Quantitative Data Summary
The use of deuterated internal standards significantly improves the analytical performance of steroid hormone assays. The following table summarizes key performance characteristics of an LC-MS/MS method for testosterone (B1683101) analysis using a deuterated internal standard.
| Parameter | Value | Reference |
| Linearity Range | 5 - 2000 ng/dL | [3] |
| Run-to-Run Precision | < 6% | [3] |
| Run-to-Run Accuracy | < 6% | [3] |
| Lower Limit of Quantification (LLOQ) | 11 ng/dL | [2] |
Experimental Protocol: Quantification of Testosterone in Serum by LC-MS/MS using Deuterated Testosterone
This protocol outlines a typical procedure for the quantitative analysis of testosterone in human serum.
Materials:
-
Testosterone standard
-
Deuterated testosterone (e.g., Testosterone-16,16,17-d3) as an internal standard (IS)[3]
-
Human serum samples, calibrators, and quality control (QC) samples
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Water (HPLC-grade)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) supplies
-
LC-MS/MS system (e.g., UHPLC coupled to a tandem quadrupole mass spectrometer)[4]
Procedure:
-
Preparation of Standards and Internal Standard Working Solutions:
-
Prepare stock solutions of testosterone and deuterated testosterone in methanol (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of calibration standards and QC samples by spiking known amounts of testosterone into a surrogate matrix (e.g., charcoal-stripped serum).
-
Prepare a working solution of the deuterated testosterone internal standard at a fixed concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, calibrator, or QC, add a fixed amount of the deuterated testosterone internal standard working solution.[2]
-
Vortex briefly to mix.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether) for extraction.
-
Vortex vigorously to ensure thorough mixing and phase separation.
-
Centrifuge to pellet any precipitated proteins.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Detect testosterone and the deuterated internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (testosterone) and the internal standard (deuterated testosterone).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of testosterone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of the Bioanalytical Workflow
Applications in Metabolic and Pharmacokinetic Studies
Deuterated steroids are invaluable tools for investigating the metabolic fate and pharmacokinetic properties of steroid hormones and synthetic steroid drugs. The substitution of hydrogen with deuterium can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[5]
The Kinetic Isotope Effect (KIE)
The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[5] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is present at that position.[5] In drug metabolism, many steroid transformations are catalyzed by cytochrome P450 (CYP) enzymes, which often involve the hydroxylation of a C-H bond.[6]
By strategically placing deuterium atoms at metabolically labile positions ("soft spots") on a steroid molecule, researchers can slow down its metabolism.[5] This can lead to:
-
Increased metabolic stability: The steroid remains in its active form for a longer period.
-
Longer half-life (t½): Reduced clearance from the body.[7]
-
Increased overall drug exposure (AUC): A higher concentration of the drug in the bloodstream over time.[7]
-
Reduced formation of toxic metabolites: By slowing a particular metabolic pathway, the generation of harmful byproducts can be minimized.[8]
Quantitative Data Summary
The following table presents a comparison of in vitro intrinsic clearance for the non-deuterated and deuterated forms of the androgen receptor inhibitor enzalutamide (B1683756), demonstrating the impact of deuteration on metabolic stability.
| Compound | Matrix | In Vitro CLint (µL/min/mg) | % Decrease with Deuteration | Reference |
| Enzalutamide | Rat Liver Microsomes | 25.4 | - | [9] |
| d3-Enzalutamide | Rat Liver Microsomes | 12.8 | 49.7% | [9] |
| Enzalutamide | Human Liver Microsomes | 10.7 | - | [9] |
| d3-Enzalutamide | Human Liver Microsomes | 2.9 | 72.9% | [9] |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a common method for assessing the metabolic stability of a deuterated steroid compared to its non-deuterated counterpart.
Materials:
-
Deuterated and non-deuterated steroid compounds
-
Pooled human or animal liver microsomes[10]
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[10]
-
NADPH regenerating system (or NADPH)[10]
-
Acetonitrile (ACN) for reaction termination
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C.
-
-
Initiation and Sampling:
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction in the collected aliquots by adding cold acetonitrile containing an internal standard.[10]
-
Vortex and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the resulting line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Visualizations of Metabolic Pathways and the KIE
Deuterated Steroids as Therapeutic Agents
The ability of deuteration to improve the metabolic stability and pharmacokinetic profile of a drug has led to the development of deuterated compounds as new therapeutic agents. By extending the half-life and increasing the exposure of a drug, deuteration can potentially lead to:
-
Improved efficacy: Maintaining therapeutic concentrations for a longer duration.[12]
-
Reduced dosing frequency: Improving patient compliance.[12]
-
Lower required doses: Potentially reducing side effects.[12]
-
Improved safety profile: By minimizing the formation of toxic metabolites.[5]
Several deuterated drugs have been approved by the FDA, and numerous others, including deuterated steroids, are in clinical development for a range of indications, from neurological disorders to oncology.[13][14]
Deuterated Steroids in Clinical Development
The following table provides examples of deuterated drugs, including a steroid analog, that have been investigated for their therapeutic potential.
| Deuterated Drug | Non-Deuterated Analog | Therapeutic Area | Key Pharmacokinetic Improvement | Reference |
| Deutetrabenazine (Austedo®) | Tetrabenazine | Huntington's Disease, Tardive Dyskinesia | Reduced Cmax and AUC of active metabolites, leading to improved tolerability | [12] |
| Donafenib | Sorafenib | Oncology | Improved metabolic stability | [13][14] |
| Deuterated Enzalutamide | Enzalutamide | Oncology (Prostate Cancer) | Slower in vitro clearance, potential for increased in vivo exposure | [9][13] |
Conclusion
The strategic substitution of hydrogen with deuterium in steroid molecules offers a versatile and powerful tool for researchers and drug developers. As internal standards, deuterated steroids are fundamental to achieving accurate and precise quantification in bioanalytical assays. In metabolic and pharmacokinetic studies, they provide invaluable insights into the biotransformation of steroids and a rational approach to enhancing drug stability through the kinetic isotope effect. Furthermore, the development of deuterated steroids as therapeutic agents holds the promise of creating safer and more effective medicines with improved pharmacokinetic profiles. As synthetic methodologies and our understanding of isotope effects continue to advance, the applications of deuterated steroids in research are poised to expand, driving innovation in both basic science and clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Use of Deuterated Hydrocortisone as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated hydrocortisone (B1673445), a stable isotope-labeled tracer, in metabolic research. The use of such tracers, in conjunction with advanced analytical techniques like mass spectrometry, has revolutionized our ability to study the in vivo kinetics and metabolism of cortisol. This guide details the experimental protocols, presents quantitative data from key studies, and illustrates the metabolic pathways and experimental workflows involved. While this guide focuses on the principles of using deuterated hydrocortisone, specific examples may refer to various deuterated forms (e.g., d2, d3, d4, d5) as the underlying methodologies are directly comparable and widely published.
Introduction to Deuterated Hydrocortisone in Metabolic Research
Hydrocortisone (cortisol) is a primary glucocorticoid hormone essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress.[1] Understanding its complex metabolism is crucial for diagnosing and treating various endocrine disorders and for the development of new therapeutic agents. Stable isotope-labeled hydrocortisone, particularly deuterated forms, serves as an invaluable tool in these investigations.[1][2]
By introducing a "heavy" version of the hydrocortisone molecule into a biological system, researchers can distinguish the tracer from the endogenous (naturally occurring) hormone.[3] This allows for the precise measurement of key metabolic parameters such as production rates, clearance, and the activity of specific metabolic enzymes.[3][4][5] The use of stable isotopes avoids the safety concerns associated with radioactive tracers, making them suitable for studies in human subjects, including vulnerable populations.[3][4]
Quantitative Data from Metabolic Studies
The following tables summarize quantitative data from various studies that have utilized deuterated hydrocortisone to investigate its pharmacokinetics and metabolism.
Table 1: Pharmacokinetic Parameters of Hydrocortisone in a 3D Human Liver Bioreactor Model
| Parameter | Value | Unit |
| Initial Concentration | 100 | nM |
| Concentration after 48h | 30 | nM |
| Half-life (t½) | 23.03 | hours |
| Elimination Rate Constant (k) | 0.03 | hour⁻¹ |
| Clearance (CL) | 6.6 x 10⁻⁵ | L/hour |
| Area Under the Curve (AUC) | 1.03 | (mg/L)*h |
| Data sourced from a study using d4-hydrocortisone in a perfused three-dimensional human liver bioreactor.[6] |
Table 2: Plasma Concentrations of Deuterated Cortisol and Cortisone (B1669442) After Oral Administration
| Time After Administration | Cortisol-d5 Concentration (ng/mL) | Cortisone-d5 Concentration (ng/mL) |
| 10 minutes | 154.8 | 2.7 |
| 30 minutes | 196.6 (Peak) | - |
| 40 minutes | - | 15.5 (Peak) |
| 4 hours | 26.9 | 4.6 |
| Data from a study involving the oral administration of 5 mg of [1,1,19,19,19-2H5]cortisol (cortisol-d5) to a healthy human subject.[7] |
Table 3: Cortisol Production Rates (CPR) Determined by Deuterated Tracer Infusion
| Subject Group | Mean 24-h CPR (mg/m²/24h) |
| Healthy Male Children (10-13 years) | 4.8 ± 0.6 |
| Healthy Female Children (7-11 years) | 4.4 ± 0.5 |
| Normal Adult Volunteers | 5.7 |
| Patients with Cushing's Syndrome | 84.7 ± 25.7 (µmol/day) |
| Data compiled from studies using continuous infusion of d3-cortisol.[4][5] |
Table 4: Analytical Method Performance for Deuterated Hydrocortisone Quantification
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) for Cortisol-d3 | 2.73 nmol/L |
| Limit of Detection (LOD) for Cortisol-d3 | 1.37 nmol/L |
| Intra-day Precision (%CV) | ≤12.9 |
| Inter-day Precision (%CV) | ≤12.9 |
| Accuracy (%Bias) | -3.4 to 6.2 |
| Performance characteristics of LC-MS/MS methods for the quantification of deuterated cortisol in biological matrices.[8][9] |
Experimental Protocols
The successful use of deuterated hydrocortisone as a tracer relies on robust and validated experimental and analytical protocols. Below are detailed methodologies for key applications.
Determination of Cortisol Production Rate (CPR) via Continuous Infusion of Deuterated Hydrocortisone
This protocol is adapted from studies measuring 24-hour CPR in human subjects.[4][5][8]
Objective: To determine the in vivo production rate of endogenous cortisol.
Materials:
-
Sterile, injectable solution of deuterated hydrocortisone (e.g., [9,12,12-²H₃]cortisol).
-
Infusion pump.
-
Blood collection tubes (e.g., EDTA-coated).
-
Centrifuge.
-
-80°C freezer for sample storage.
-
LC-MS/MS system.
Procedure:
-
Tracer Infusion: A continuous intravenous infusion of the deuterated hydrocortisone tracer is administered to the subject over a prolonged period (e.g., 31 hours). The infusion rate is typically low, around 2-5% of the anticipated cortisol production rate, to minimize any impact on the endogenous system.[4][5]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 20-30 minutes) over a 24-hour period.[4][5]
-
Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Extraction: Plasma samples and calibrators are subjected to an extraction procedure. A common method is liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or dichloromethane.[8][10] An internal standard is added prior to extraction to account for procedural losses.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a validated LC-MS/MS method. This technique allows for the separation and distinct quantification of the endogenous (unlabeled) hydrocortisone and the deuterated tracer based on their mass-to-charge ratios.[8]
-
Data Analysis: The cortisol production rate is calculated from the isotopic dilution of the tracer in the plasma samples, determined from the area under the curve of the respective selected ion chromatograms.[4]
In Vitro Metabolism Studies Using a 3D Liver Bioreactor
This protocol is based on a study investigating hydrocortisone metabolism in a human liver model.[6]
Objective: To characterize the metabolism of hydrocortisone and identify its metabolites in a controlled in vitro system.
Materials:
-
3D human liver bioreactor system.
-
Deuterated hydrocortisone (e.g., [9,11,12,12-²H₄]hydrocortisone).
-
Cell culture medium.
-
LC-QTOF MS system.
Procedure:
-
System Equilibration: The 3D liver bioreactor is equilibrated under standard cell culture conditions.
-
Tracer Introduction: A known concentration of deuterated hydrocortisone (e.g., 100 nM) is introduced into the bioreactor medium.[6]
-
Sample Collection: Samples of the medium are collected at various time points (e.g., over 48 hours) to monitor the disappearance of the parent compound and the appearance of metabolites.[6]
-
Control for Nonspecific Binding: Control wells without cells are used to ensure that any loss of the tracer is due to cellular metabolism and not adsorption to the apparatus.[6]
-
Metabolite Identification and Quantification: The collected samples are analyzed by LC-MS. High-resolution mass spectrometry (like QTOF) is used to identify potential metabolites by their exact mass and fragmentation patterns. The disappearance of the parent deuterated hydrocortisone and the formation of its metabolites are quantified by integrating the peak areas from their extracted ion chromatograms.[6]
Visualizing Metabolic Pathways and Workflows
Graphical representations are essential for understanding the complex processes involved in deuterated hydrocortisone tracer studies.
Core Metabolic Pathway of Hydrocortisone
The primary metabolic pathway of hydrocortisone involves its interconversion with cortisone and subsequent reduction and conjugation reactions.
Caption: Core metabolic pathway of hydrocortisone.
Experimental Workflow for In Vivo Tracer Studies
The following diagram outlines the general workflow for conducting a metabolic study using deuterated hydrocortisone in human subjects.
Caption: Workflow for in vivo deuterated hydrocortisone studies.
Tracing Cortisol Regeneration with Deuterated Isotopes
Deuterated tracers are particularly powerful for distinguishing between cortisol produced de novo by the adrenal glands and cortisol that is regenerated from cortisone in peripheral tissues by the enzyme 11β-HSD1.[11][12]
Caption: Tracing cortisol regeneration using d4-hydrocortisone.
Conclusion
Deuterated hydrocortisone is a powerful and safe tracer for the quantitative investigation of cortisol metabolism and pharmacokinetics. The methodologies outlined in this guide, from in vivo infusion studies to in vitro bioreactor experiments, coupled with sensitive LC-MS/MS analysis, provide researchers with the tools to gain deep insights into the complex dynamics of glucocorticoid regulation. The ability to precisely measure production rates, identify metabolic pathways, and assess the activity of key enzymes underscores the indispensable role of stable isotope tracers in both fundamental and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol production rate measurement by stable isotope dilution using gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic studies of cortisol after oral administration of deuterium-labelled cortisol to a normal human subject - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping endocrine networks by stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Hydrocortisone-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation of Hydrocortisone-d7, a deuterated isotopologue of the steroid hormone hydrocortisone (B1673445). This document details its chemical properties, primary applications, and the methodologies for its use in quantitative analysis. Furthermore, it outlines the biological signaling pathway of its non-deuterated counterpart, hydrocortisone, to provide a complete contextual understanding for research and drug development applications.
Introduction
This compound is a synthetically modified form of hydrocortisone where seven hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of hydrocortisone in various biological matrices. Its chemical and physical properties are nearly identical to those of hydrocortisone, ensuring it behaves similarly during sample preparation and chromatographic separation, yet it is distinguishable by its higher mass. This property is crucial for correcting for analyte loss during sample processing and for variations in instrument response, thereby enabling highly accurate and precise quantification.
Chemical and Physical Properties
The fundamental properties of Hydrocortisone and its deuterated analog, this compound, are summarized below. These properties are essential for understanding their behavior in analytical systems.
| Property | Hydrocortisone | This compound |
| Molecular Formula | C21H30O5 | C21H23D7O5 |
| Molecular Weight | 362.46 g/mol | 369.51 g/mol |
| Monoisotopic Mass | 362.2093 Da | 369.2531 Da |
| Synonyms | Cortisol, 11β,17α,21-Trihydroxypregn-4-ene-3,20-dione | Cortisol-d7 |
| Primary Use | Anti-inflammatory, immunosuppressant | Internal standard for quantitative analysis |
Mass Spectrometry and Quantification
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of endogenous hydrocortisone.
Mass Spectrometry Fragmentation
While specific fragmentation data for this compound is not widely published, it is expected to follow a similar fragmentation pattern to hydrocortisone. The increased mass of the precursor and product ions due to the seven deuterium atoms allows for its distinct detection. The common multiple reaction monitoring (MRM) transitions for hydrocortisone can be adapted for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone | 363.2 | 121.1 |
| This compound (Predicted) | 370.3 | 121.1 or a deuterated fragment |
Note: The exact product ion for this compound may vary depending on the location of the deuterium atoms and the collision energy.
Experimental Protocols
The following protocols are representative methodologies for the quantitative analysis of hydrocortisone in biological matrices using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting small molecules like hydrocortisone from plasma or serum.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines typical parameters for the chromatographic separation and mass spectrometric detection of hydrocortisone and this compound.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Hydrocortisone) | 363.2 → 121.1 |
| MRM Transition (this compound) | 370.3 → [Specific product ion] |
Biological Signaling Pathway
Hydrocortisone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the canonical signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of hydrocortisone using this compound as an internal standard.
A Technical Guide to Hydrocortisone-d7 for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Hydrocortisone-d7, a deuterated form of hydrocortisone (B1673445). This document serves as a comprehensive resource, offering key data, experimental methodologies, and workflow visualizations to support its application in research and pharmaceutical development, particularly in quantitative analysis where it serves as an invaluable internal standard.
This compound: Core Data
This compound is primarily utilized as an internal standard in analytical chemistry, especially in techniques like NMR, GC-MS, and LC-MS, to ensure the accuracy and precision of hydrocortisone quantification in various matrices.[1] Its physical and chemical properties are summarized below.
| Property | Value |
| Synonyms | Cortisol-d7, Hydrocortisone-2,2,4,6,6,21,21-d7 |
| Molecular Formula | C₂₁H₂₁D₇O₅ |
| Molecular Weight | ~367.49 g/mol |
| CAS Number | Not consistently available across all suppliers; often for research purposes, a batch-specific number is provided. |
| Appearance | Typically a solid or powder. |
| Purity | Generally >98% as determined by HPLC. |
| Storage Conditions | Recommended to be stored protected from air and light, under refrigerated or frozen conditions (2-8 °C). |
| Solubility | Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. |
Experimental Protocol: Quantitative Analysis of Hydrocortisone in a Topical Cream using RP-HPLC with this compound as an Internal Standard
This section details a representative experimental protocol for the quantification of hydrocortisone in a topical cream formulation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method employs this compound as an internal standard to correct for variations in sample preparation and instrument response.
Materials and Reagents
-
Hydrocortisone reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Phosphoric acid (analytical grade)
-
Topical cream sample containing hydrocortisone
Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., in a 380:620 v/v ratio) with a small amount of phosphoric acid (e.g., 0.05%) to adjust the pH.[2] The exact ratio may need optimization depending on the specific column and system.
-
Hydrocortisone Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the hydrocortisone reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[2]
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the hydrocortisone stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-20 µg/mL).[2] To each calibration standard, add a fixed amount of the this compound IS stock solution to achieve a constant concentration of the internal standard in all standards.
-
Sample Preparation:
-
Accurately weigh an amount of the topical cream equivalent to approximately 10 mg of hydrocortisone into a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for at least 15 minutes to ensure complete dissolution of the hydrocortisone.[2]
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Add a known amount of the this compound IS stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]
-
HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid mixture (e.g., 380:620:0.5 v/v/v).[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).[3]
Data Analysis
-
Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Record the peak areas for both hydrocortisone and this compound.
-
For the calibration standards, calculate the ratio of the peak area of hydrocortisone to the peak area of the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the hydrocortisone standards.
-
Calculate the peak area ratio for the sample solution.
-
Determine the concentration of hydrocortisone in the sample by interpolating from the calibration curve.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate key workflows in the quantitative analysis of hydrocortisone.
Caption: Workflow for Quantitative Analysis Using a Deuterated Internal Standard.
Caption: Sample Preparation Workflow for a Topical Cream.
References
A Technical Guide to Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Hydrocortisone-d7, a deuterated analog of the steroid hormone hydrocortisone (B1673445). This guide is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for quantitative analysis and metabolic studies.
Compound Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Cortisol-d7, Cortisol-2,2,4,6,6,12,12-d7 |
| CAS Number | 73565-87-4[1] |
| Unlabeled CAS | 50-23-7[2] |
Physicochemical Properties
This table summarizes the key physicochemical properties of unlabeled hydrocortisone, which are expected to be very similar for this compound.
| Property | Value |
| Appearance | White to off-white solid[2] |
| Molecular Formula | C21H23D7O5 |
| Molecular Weight | Approximately 369.5 g/mol |
Applications in Research and Development
This compound is a stable isotope-labeled internal standard used in mass spectrometry-based quantitative analysis.[3][4] The use of deuterated internal standards is a gold standard in bioanalytical methods as they exhibit similar chemical and physical properties to the analyte, allowing for accurate correction of matrix effects and variations during sample preparation and analysis.[5]
Experimental Protocols
Synthesis of Deuterated Hydrocortisone
The synthesis of deuterated hydrocortisone can be achieved through methods such as hydrogen-deuterium exchange and reductive deuteration.[6][7]
A common strategy involves:
-
Protection of Functional Groups: The C-17 dihydroxyacetone side chain of cortisone (B1669442) is protected.[6]
-
Hydrogen-Deuterium Exchange: The protected cortisone undergoes hydrogen-deuterium exchange using a deuterated solvent like deuterated methanol (B129727) (MeOD) in the presence of a base such as sodium deuteroxide (NaOD).[6][7]
-
Protection of Carbonyl Group: The C-3 carbonyl group is then protected, for instance, as a semicarbazone.[6]
-
Reductive Deuteration: Reductive deuteration at C-11 is performed using a deuterating agent like sodium borodeuteride (NaBD4).[6]
-
Deprotection and Exchange Removal: The protecting groups are removed, and any exchangeable deuterium (B1214612) atoms are replaced with hydrogen.[6]
The isotopic purity of the resulting deuterated hydrocortisone is then determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Quantitative Analysis using LC-MS/MS
This compound is frequently employed as an internal standard for the quantification of hydrocortisone in biological matrices such as urine and serum.[3][9][10]
4.2.1. Sample Preparation: "Dilute-and-Shoot" Method for Urine [3][9]
-
Spiking: A known amount of this compound internal standard is added to the urine sample.
-
Dilution: The sample is diluted with water.
-
Analysis: The diluted sample is directly injected into the LC-MS/MS system.
4.2.2. Sample Preparation: Solid-Phase Extraction (SPE) for Serum [10]
-
Pre-treatment: Thaw serum samples and add a known amount of the deuterated internal standard mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with water and then hexane (B92381) to remove interferences.
-
Drying: Dry the SPE cartridge under vacuum or nitrogen.
-
Elution: Elute the steroids from the cartridge with ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4.2.3. LC-MS/MS Instrumentation and Parameters
The following table provides typical parameters for the LC-MS/MS analysis of hydrocortisone using a deuterated internal standard.
| Parameter | Value |
| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization | Atmospheric-Pressure Chemical Ionization (APCI)[3][4][9] |
| Mobile Phase | Isocratic system of 0.003% TFA in water (40%) and 0.003% TFA in methanol (60%)[9] |
| Flow Rate | 1 mL/min[9] |
| Column Temperature | 45°C[9] |
| Injection Volume | 50 µL[9] |
| Vaporizer Temperature | 500°C[9] |
4.2.4. Quantitative Data
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for hydrocortisone quantification using a deuterated internal standard in synthetic human urine.
| Parameter | Value |
| Limit of Quantitation (LOQ) | 5 ng/mL[3][4][9] |
| Linearity Range | 5 to 500 ng/mL[3][4][9] |
| Correlation Coefficient (R²) | 0.997[3][4][9] |
| Interday Precision (%RSD) | 5.0% - 7.2%[3][4][9] |
| Accuracy (Recovery) | 96% - 97%[9] |
Signaling Pathway
Hydrocortisone, a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR) signaling pathway.[11]
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Pathway Description:
-
Binding: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm in a complex with heat shock proteins (Hsp).[12] Hydrocortisone (or its deuterated analog) diffuses through the cell membrane and binds to the GR.
-
Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the Hsp complex, and translocates into the nucleus.[11]
-
Dimerization and DNA Binding: Inside the nucleus, the activated GR forms a dimer and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11]
-
Gene Transcription: This binding event modulates the transcription of target genes, leading to the physiological effects of hydrocortisone, which include anti-inflammatory responses and regulation of metabolism.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantitative analysis of hydrocortisone in a biological matrix using this compound as an internal standard.
Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
References
- 1. thepurechem.com [thepurechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative analysis of hydrocortisone in human urine using a high-performance liquid chromatographic-tandem mass spectrometric-atmospheric-pressure chemical ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hydrocortisone-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hydrocortisone-d7, a deuterated stable isotope-labeled internal standard for hydrocortisone (B1673445) (cortisol). This document is intended for researchers, scientists, and drug development professionals utilizing quantitative analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Physicochemical Properties
This compound is a synthetic analog of the endogenous glucocorticoid hormone hydrocortisone. The inclusion of seven deuterium (B1214612) atoms increases its molecular weight, allowing for its differentiation from endogenous hydrocortisone in mass spectrometry-based assays.
| Property | Value | Reference |
| Chemical Formula | C21H23D7O5 | N/A |
| Molecular Weight | 369.50 g/mol | N/A |
| Synonyms | Cortisol-d7, Hydrocortisone-(2,2,4,6,6,21,21-d7) | N/A |
| Appearance | White to off-white solid | N/A |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Applications in Quantitative Analysis
This compound is primarily employed as an internal standard in the quantitative analysis of hydrocortisone in biological matrices such as serum, plasma, saliva, and urine. Its chemical and physical properties are nearly identical to those of hydrocortisone, ensuring similar behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization corrects for matrix effects and variations in instrument response, leading to highly accurate and precise quantification of endogenous hydrocortisone levels.
Experimental Protocols
Quantification of Hydrocortisone in Human Serum by LC-MS/MS
This section details a representative protocol for the quantification of hydrocortisone in human serum using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Hydrocortisone certified reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human serum (drug-free) for calibration standards and quality controls
3.1.2. Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like hydrocortisone from a complex biological matrix like serum.[2][3]
-
Aliquoting: Aliquot 100 µL of serum samples, calibration standards, and quality controls into microcentrifuge tubes.
-
Internal Standard Spiking: Add a known concentration of this compound solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the serum proteins.[2]
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters for the analysis of hydrocortisone. Optimization is recommended for specific instrumentation.
| Parameter | Typical Value | Reference |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm) | [4] |
| Mobile Phase A | 0.1% Formic acid in water | [5] |
| Mobile Phase B | 0.1% Formic acid in methanol | [5] |
| Flow Rate | 0.3 - 0.5 mL/min | N/A |
| Injection Volume | 5 - 10 µL | N/A |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [6] |
3.1.4. Mass Spectrometric Detection: MRM Transitions
The following table lists common precursor and product ion transitions for hydrocortisone and a deuterated analog (d4-cortisol is often cited and its transitions are a close proxy for d7).
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |
| Hydrocortisone | 363.2 | 121.1 | [7] |
| Hydrocortisone-d4 | 367.2 | 121.2 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone exerts its physiological effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Hydrocortisone Quantification
The following diagram outlines the typical experimental workflow for quantifying hydrocortisone in a biological sample using this compound as an internal standard.
Caption: Experimental Workflow for Hydrocortisone Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. filtrous.com [filtrous.com]
- 4. msacl.org [msacl.org]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Isotopic Purity: A Technical Guide to the Storage and Handling of Hydrocortisone-d7
For researchers, scientists, and drug development professionals, the integrity of isotopically labeled compounds is paramount. This guide provides an in-depth overview of the essential procedures for the proper storage and handling of Hydrocortisone-d7, ensuring its stability and purity for reliable experimental outcomes.
This compound, a deuterated analog of the steroid hormone hydrocortisone (B1673445), is a critical tool in pharmacokinetic and metabolic studies. Its proper management from receipt to disposal is crucial to prevent degradation, contamination, and inaccurate results. This document outlines the recommended storage conditions, handling procedures, safety precautions, and stability data pertinent to this compound.
Recommended Storage Conditions
The stability of this compound is contingent on adherence to specific storage protocols. These conditions are designed to mitigate degradation from environmental factors such as temperature, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | Controlled room temperature: 20°C to 25°C (68°F to 77°F).[1][2] May be stored at +15°C to +30°C. Some solutions may require refrigeration at 4°C.[3] | Prevents thermal degradation. |
| Light | Protect from light.[1][4][5] Store in a dark place. | Hydrocortisone is light-sensitive and can undergo photodegradation. |
| Moisture | Keep in a dry place.[4][6] Store in a well-closed container.[4][7] | Minimizes hydrolysis and degradation from moisture. |
| Ventilation | Store in a well-ventilated place.[4][6] | Ensures a stable storage environment and dissipates any potential fumes. |
| Container | Keep container tightly closed.[4][6] | Prevents contamination and exposure to atmospheric conditions. |
Stability Profile
While specific stability data for this compound is not extensively published, the stability of its parent compound, hydrocortisone, provides a reliable benchmark. Deuterium labeling is not expected to significantly alter the chemical stability of the molecule under recommended storage conditions.
Studies on hydrocortisone formulations have demonstrated good stability when stored appropriately. For instance, a study on compounded hydrocortisone oral powder showed that the content was maintained between 90% and 110% of the initial concentration for 120 days at 25 ± 2 °C and 60 ± 5% relative humidity in various packaging conditions.[8] Another study on preservative-free oral solutions of hydrocortisone succinate (B1194679) found them to be chemically stable for at least 14 days when stored under refrigeration.
Safe Handling and Personal Protective Equipment (PPE)
Due to its classification as a hazardous substance, strict adherence to safety protocols is mandatory when handling this compound.[4] This minimizes the risk of exposure and ensures a safe laboratory environment.
| Precaution | Specification | Rationale |
| Ventilation | Ensure adequate ventilation, especially in confined areas.[4][5] Use of a designated area is recommended.[7] | To control airborne exposure.[7] |
| Eye Protection | Goggles (European standard - EN 166).[4] | To prevent eye contact with the powder. |
| Hand Protection | Protective gloves.[4] | To prevent skin contact. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5] | To minimize the risk of dermal absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] | To prevent inhalation of the powder, especially during weighing and transfer. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[4] Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work.[4] | To prevent ingestion and contamination. |
Experimental Protocols: Stability-Indicating HPLC Method
The stability of hydrocortisone and its related compounds is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following provides a general methodology based on published studies.
Objective: To quantify the concentration of this compound and detect any degradation products over time under specific storage conditions.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.[5]
-
Prepare test samples by accurately weighing and dissolving the this compound material in the same solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[2]
-
Mobile Phase: A mixture of solvents like methanol, acetonitrile, and water, sometimes with a buffer like potassium phosphate (B84403) monobasic, is typical.[2] The composition can be isocratic (constant) or a gradient (varied over the run).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) or a UV detector is used, with the detection wavelength set to the absorbance maximum of hydrocortisone, which is around 245 nm.[2]
-
Injection Volume: A small volume, typically 10-20 µL, is injected into the HPLC system.[2]
-
-
Forced Degradation Studies:
-
To ensure the method is "stability-indicating," forced degradation studies are performed. This involves subjecting the this compound to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), and heat.
-
The chromatograms of the stressed samples are then analyzed to ensure that the degradation products are well-separated from the main this compound peak.
-
-
Data Analysis:
-
The concentration of this compound in the test samples at various time points is determined by comparing the peak area of the analyte to that of the reference standard.
-
The percentage of the initial concentration remaining is calculated to assess stability. A common definition of stability is the retention of at least 90% of the initial concentration.
-
Logical Workflow for Storage and Handling
The following diagram illustrates the key decision points and procedures for the safe and effective management of this compound in a laboratory setting.
Spill and Disposal Procedures
In the event of a spill, the area should be evacuated, and the spill should be carefully swept up or collected using a method that avoids dust generation.[4] The collected material should be placed in a suitable, closed container for disposal.[4] All waste containing this compound is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations.[4] Contaminated packaging should also be treated as hazardous waste.
By adhering to these guidelines, researchers can ensure the integrity and stability of this compound, leading to more accurate and reproducible scientific findings while maintaining a safe laboratory environment.
References
- 1. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of Hydrocortisone in Human Plasma by LC-MS/MS using Hydrocortisone-d7 as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydrocortisone (B1673445) in human plasma. The method utilizes Hydrocortisone-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and efficient supported liquid extraction (SLE) sample preparation protocol is employed, enabling high-throughput analysis suitable for clinical research and drug development. The method was validated according to industry guidelines and demonstrated excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range.
Introduction
Hydrocortisone (cortisol) is a primary glucocorticoid hormone synthesized and secreted by the adrenal cortex, playing a crucial role in the regulation of metabolism, immune response, and stress.[1] Accurate measurement of hydrocortisone levels in biological matrices is essential for the diagnosis and management of various endocrine disorders, including Cushing's syndrome and Addison's disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its superior sensitivity, specificity, and high-throughput capabilities compared to traditional immunoassay methods.[2][3]
This application note presents a validated LC-MS/MS method for the determination of hydrocortisone in human plasma using this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard minimizes the effects of matrix variability and ensures reliable quantification.[1] The described method employs a straightforward supported liquid extraction (SLE) technique for sample cleanup, which is amenable to automation and high-throughput workflows.
Experimental
Materials and Reagents
-
Hydrocortisone and this compound reference standards were purchased from a certified supplier.
-
HPLC-grade methanol (B129727), acetonitrile, and water were obtained from a commercial source.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (K2EDTA) was sourced from an accredited biobank.
-
Supported Liquid Extraction (SLE) 96-well plates were used for sample preparation.
Instrumentation
An Agilent 1260 Infinity series HPLC system coupled to an Agilent 6460 Triple Quadrupole mass spectrometer with an electrospray ionization (ESI) source was utilized for this analysis.[4]
Standard and Quality Control Sample Preparation
Stock solutions of hydrocortisone and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 methanol/water mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
dot
Caption: Experimental workflow for hydrocortisone analysis.
Protocols
Sample Preparation Protocol
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 96-well plate.
-
Add 20 µL of the this compound internal standard working solution to each well, except for the blank matrix samples.
-
Vortex the plate for 30 seconds.
-
Load the entire volume of each sample onto a 96-well SLE plate.
-
Apply a gentle vacuum to load the samples into the sorbent bed.
-
Elute the analytes with 1 mL of ethyl acetate (B1210297) into a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (50:50 methanol/water with 0.1% formic acid).
-
Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Protocol
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 30% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | |
| Hydrocortisone | 363.2 → 121.2 (Quantifier), 363.2 → 97.0 (Qualifier) |
| This compound | 370.2 → 121.2 (Quantifier) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of hydrocortisone in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.5 minutes for hydrocortisone.
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1.0 to 500.0 ng/mL for hydrocortisone. The coefficient of determination (r²) was consistently greater than 0.99.[5]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels (LLOQ, Low, Medium, and High). The results are summarized in the table below. The precision (%CV) was within 15% (20% for LLOQ) and the accuracy (%Bias) was within ±15% of the nominal values, which is in accordance with regulatory guidelines.[5][6]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | 5.2 | 10.2 | 3.8 |
| Low | 3.0 | 6.1 | -2.7 | 7.8 | -1.5 |
| Medium | 50.0 | 4.5 | 1.3 | 5.9 | 2.1 |
| High | 400.0 | 3.8 | -0.9 | 4.6 | -1.2 |
Recovery and Matrix Effect
The extraction recovery of hydrocortisone was determined to be greater than 85% at all QC levels. The use of this compound as an internal standard effectively compensated for any minor variability in extraction efficiency. The matrix effect was assessed and found to be minimal, with no significant ion suppression or enhancement observed at the retention time of the analyte and internal standard.
dot
Caption: Key parameters of bioanalytical method validation.
Conclusion
A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of hydrocortisone in human plasma has been successfully developed and validated. The use of this compound as an internal standard and a streamlined supported liquid extraction protocol ensures the reliability and robustness of the method. This method is well-suited for clinical research studies and other applications requiring accurate measurement of hydrocortisone concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. | Semantic Scholar [semanticscholar.org]
- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cortisol in Human Plasma by LC-MS/MS Using Hydrocortisone-d7 as an Internal Standard
Introduction
Cortisol (also known as hydrocortisone) is a primary glucocorticoid hormone produced in the adrenal cortex and is central to a multitude of physiological processes, including metabolism, immune response, and stress regulation.[1][2][3] The accurate quantification of cortisol in biological matrices is crucial for the diagnosis and management of various endocrine disorders such as Cushing's syndrome and Addison's disease.[4][5][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and the ability to multiplex.[4][7] A key component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variations during sample preparation and analysis, as well as to mitigate matrix effects.[7] This application note details a validated method for the quantitative analysis of cortisol in human plasma using Hydrocortisone-d7 as an internal standard.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of cortisol and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Quantification is based on the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
Cortisol (Hydrocortisone)
-
This compound (Internal Standard, IS)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium fluoride
-
-
Biological Matrix:
-
Human plasma (K2EDTA)
-
2. Standard and Quality Control (QC) Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cortisol and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Cortisol stock solution with 50:50 methanol/water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of Cortisol into a pooled plasma matrix.
3. Sample Preparation Protocol
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.
-
Internal Standard Addition: Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 methanol/water.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30-40% B, increase to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V[8] |
| Source Temperature | 550°C[8] |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Cortisol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Cortisol | 363.2 | 121.1 | 150 | 25 |
| This compound | 370.2 | 121.1 | 150 | 27 |
Note: The specific m/z for this compound may vary based on the deuteration pattern. The values provided are representative.
Quantitative Data and Method Validation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Table 4: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
| Cortisol | 1 - 500 | > 0.995 |
Table 5: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5 | < 10% | < 10% | 90 - 110% |
| Medium | 50 | < 8% | < 8% | 95 - 105% |
| High | 400 | < 5% | < 5% | 95 - 105% |
Table 6: Recovery
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) |
| Low | 5 | > 85% |
| Medium | 50 | > 90% |
| High | 400 | > 90% |
Workflow Diagram
Caption: Experimental workflow for cortisol quantification.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of cortisol in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for clinical research, pharmacokinetic studies, and other applications requiring reliable cortisol measurement. The use of a deuterated internal standard is critical for achieving the high level of accuracy and precision demonstrated.[7]
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. acb.org.uk [acb.org.uk]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cortisol, 2 Specimens - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Precision Quantification of Hydrocortisone in Biological Matrices Using Hydrocortisone-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate measurement of hydrocortisone (B1673445) (cortisol) in biological matrices is essential for a wide range of applications, including clinical diagnostics, therapeutic drug monitoring, and endocrinology research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and selectivity. However, matrix effects, instrument variability, and inconsistencies in sample preparation can significantly impact the accuracy and reproducibility of results. The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydrocortisone-d7, is a widely accepted strategy to mitigate these challenges. This application note provides a detailed protocol for the quantification of hydrocortisone in biological fluids using this compound as an internal standard, ensuring high-quality, reliable data.
Introduction
Hydrocortisone is a primary glucocorticoid hormone involved in regulating metabolism, immune response, and stress. Its quantification in biological fluids like serum, plasma, saliva, and urine is crucial for diagnosing and monitoring various physiological and pathological conditions. Stable isotope dilution LC-MS/MS is the preferred method for this purpose.[1][2][3] A deuterated internal standard, such as this compound, is chemically and physically almost identical to the endogenous analyte.[4] This similarity ensures that it experiences comparable extraction efficiencies, chromatographic retention, and ionization responses.[4] By adding a known amount of the internal standard to each sample at the beginning of the workflow, any variations introduced during sample processing and analysis can be normalized, leading to highly accurate and precise quantification.[1][5]
Experimental Workflow
The general workflow for the quantification of hydrocortisone using a deuterated internal standard involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for hydrocortisone quantification using a deuterated internal standard.
Detailed Experimental Protocols
The following are example protocols for different biological matrices. Optimization may be required based on specific laboratory equipment and sample characteristics.
Protocol 1: Solid-Phase Extraction (SPE) from Serum/Plasma
This protocol is adapted for the extraction of hydrocortisone for LC-MS/MS analysis.[4]
Materials:
-
Serum or plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Methanol (B129727) and Water (LC-MS grade)
-
Ethyl acetate (B1210297) and Hexane (B92381) (LC-MS grade)
-
C18 SPE cartridges (e.g., 1 mL)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw serum/plasma samples at room temperature. To 100 µL of serum, add a known amount of the this compound internal standard mix. Vortex briefly.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[4]
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[4]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of hexane to remove interferences.[4]
-
Elution: Elute the steroids from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex to ensure complete dissolution and transfer to an LC-MS vial.[4]
Protocol 2: Protein Precipitation from Saliva
This protocol is suitable for the analysis of salivary hydrocortisone.[1]
Materials:
-
Saliva samples, stored at -80°C
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
Procedure:
-
Sample Thawing and Centrifugation: Thaw saliva samples and centrifuge to pellet any mucins or debris.
-
Internal Standard Spiking: Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube. Add 10 µL of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.[1]
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins.[1]
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.[1]
-
Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Method Parameters
The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and this compound standard.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% formic acid[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[3] |
| Gradient | A linear gradient optimized to separate hydrocortisone from other matrix components.[3] |
| Flow Rate | 0.3-0.5 mL/min[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5-10 µL[3] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode.[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimize for Hydrocortisone ([M+H]+) and this compound ([M+H]+) precursor ions and their specific product ions. For example, for Cortisol (non-deuterated), a common transition is m/z 363.2 -> 121.1.[3] The specific m/z for this compound will be higher by 7 Da. |
Data Presentation and Quantitative Performance
Calibration curves are constructed by plotting the peak area ratio of hydrocortisone to this compound against the concentration of the hydrocortisone standards.[1] The method's performance should be validated for linearity, precision, accuracy, and sensitivity.
Table 1: Summary of Typical Quantitative Performance Data for Hydrocortisone Analysis using a Deuterated Internal Standard
| Parameter | Typical Performance | Reference(s) |
| Linearity Range (Saliva) | 0.5 - 50 ng/mL | [1] |
| Linearity Range (Serum) | 1.0 - 500.0 ng/mL (r² = 0.999) | [6] |
| Linearity Range (Urine) | Up to 625 nmol/L | [7] |
| Lower Limit of Quantification (LLOQ) (Saliva) | 0.75 nmol/L | [8] |
| Lower Limit of Quantification (LLOQ) (Serum) | 1.0 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) (Urine) | 5 nmol/L | [7] |
| Intra-assay Precision (CV%) | < 8.9% | [8] |
| Inter-assay Precision (CV%) | < 8.9% | [8] |
| Accuracy (%) | 95.4% - 102.5% (Serum) | [6] |
| Recovery (%) | 96.4% (Serum) | [6] |
Note: The specific values can vary depending on the matrix, instrumentation, and protocol used.
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of hydrocortisone in various biological matrices.[1] This approach effectively compensates for analytical variability, ensuring high-quality data suitable for both research and clinical applications. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable hydrocortisone assays in their laboratories.
References
- 1. benchchem.com [benchchem.com]
- 2. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Hydrocortisone-d7 in Pharmacokinetic Studies of Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Hydrocortisone-d7 as an internal standard in pharmacokinetic (PK) studies of hydrocortisone (B1673445). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring accurate and precise quantification of hydrocortisone in biological matrices.
Introduction
Hydrocortisone, the pharmaceutical form of cortisol, is a glucocorticoid widely used in the treatment of various inflammatory and autoimmune conditions, as well as for replacement therapy in adrenal insufficiency.[1][2] Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of hydrocortisone, which informs dosing regimens and ensures therapeutic efficacy and safety.[3][4]
The accurate quantification of hydrocortisone in biological samples such as plasma, serum, and urine is challenging due to the presence of endogenous cortisol and potential matrix interference.[5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] this compound has a chemical structure and physicochemical properties nearly identical to hydrocortisone but is mass-shifted due to the incorporation of seven deuterium (B1214612) atoms. This mass difference allows for its distinct detection by the mass spectrometer while ensuring it behaves similarly to the unlabeled analyte during sample preparation and chromatographic separation.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of hydrocortisone from studies that have utilized deuterated internal standards for quantification.
Table 1: Pharmacokinetic Parameters of Intravenous Hydrocortisone
| Parameter | Value | Reference |
| Total Body Clearance | 18 L/hr | [3] |
| Half-life (t½) | 1.7 hr | [3] |
| Volume of Distribution | 34 L | [3] |
| Clearance (Median) | 0.267 L/h/kg | [2] |
Table 2: Pharmacokinetic Parameters of Oral Hydrocortisone
| Parameter | Value | Reference |
| Oral Bioavailability | 96% | [3] |
| Time to Maximum Concentration (Tmax) | 1 hour | [3] |
| Maximum Concentration (Cmax) | 300 ng/mL (after 20 mg dose) | [3] |
| Oral Clearance (Median) | 0.267 L/h/kg | [2] |
Table 3: LC-MS/MS Method Validation Parameters for Hydrocortisone Quantification
| Parameter | Value | Reference |
| Concentration Range (Mouse Serum) | 2.00–2000 ng/mL | [7] |
| Intra- and Inter-day Precision (CV%) | ≤12.9% | [7] |
| Intra- and Inter-day Accuracy (Bias%) | -3.4% to 6.2% | [7] |
| Quantification Range (Urine) | 0.1–120 ng/mL | [8] |
| Recovery (Urine) | >89% | [8] |
| Coefficient of Variation (Urine) | <10% | [8] |
| Accuracy (Urine) | 85–105% | [8] |
Experimental Protocols
This section details a typical experimental protocol for a pharmacokinetic study of hydrocortisone using this compound as an internal standard, followed by sample analysis using LC-MS/MS.
Study Design for Pharmacokinetic Analysis
A common study design to assess the pharmacokinetics of an oral hydrocortisone formulation is a crossover study where subjects receive both an intravenous and an oral dose of hydrocortisone, with a washout period in between.[2][3] To minimize the interference of endogenous cortisol, its secretion is often suppressed by the administration of a potent glucocorticoid like dexamethasone (B1670325) prior to the study.[3][5]
Protocol for Endogenous Cortisol Suppression:
-
Administer 2 mg of dexamethasone orally to subjects the night before the hydrocortisone administration.[4]
-
An additional dose may be given on the morning of the study if required.
Sample Collection
Blood samples are collected at predetermined time points following hydrocortisone administration to characterize the concentration-time profile.
Protocol for Blood Sample Collection:
-
Collect venous blood samples into appropriate tubes (e.g., EDTA or heparinized tubes) at baseline (pre-dose) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the blood samples to separate plasma or serum.
-
Store the plasma or serum samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
The following protocol describes a liquid-liquid extraction (LLE) method for the extraction of hydrocortisone and the internal standard from plasma or serum. Supported liquid extraction (SLE) in a 96-well plate format can also be employed for higher throughput.[7]
Protocol for Liquid-Liquid Extraction:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and hexane).[6]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).[6]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
A reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer is typically used for the analysis.
Typical LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid
-
Gradient Elution: A linear gradient from a lower to a higher percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 363.2 -> 121.1)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 370.2 -> 124.1)
-
Visualizations
The following diagrams illustrate the key workflows and relationships in a typical pharmacokinetic study of hydrocortisone using this compound.
Caption: Experimental workflow for a hydrocortisone pharmacokinetic study.
Caption: Rationale for using this compound as an internal standard.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Variability in hydrocortisone plasma and saliva pharmacokinetics following intravenous and oral administration to patients with adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dose size on the pharmacokinetics of intravenous hydrocortisone during endogenous hydrocortisone suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Profiling in Plasma with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones in plasma is essential for clinical diagnostics, endocrinological research, and the development of new pharmaceuticals. Steroid hormones regulate a wide array of physiological processes, and their concentrations in biological fluids are indicative of various health and disease states.[1] The use of stable isotope-labeled internal standards, particularly deuterated standards, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for steroid analysis.[2][3] Deuterated standards are chemically almost identical to their endogenous counterparts, ensuring they exhibit similar behavior during sample preparation and analysis. This co-elution allows for the correction of matrix effects and variations in extraction efficiency, leading to highly accurate and precise quantification.[2][4]
This document provides detailed protocols for the extraction and quantification of a panel of steroid hormones from human plasma, utilizing deuterated internal standards. Methodologies for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are presented, along with typical LC-MS/MS parameters and expected performance data.
Steroid Biosynthesis Pathway
Steroid hormones are synthesized from cholesterol, primarily in the adrenal glands and gonads, through a series of enzymatic reactions.[5] Understanding these pathways is crucial for interpreting steroid profiles.
Simplified Steroid Hormone Biosynthesis Pathway.
Experimental Workflow
The general workflow for steroid profiling in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of deuterated internal standards at the beginning of the process is critical for accurate quantification.
General experimental workflow for steroid profiling.
Experimental Protocols
Reagents and Materials
-
Steroid standards and deuterated internal standards (e.g., Cortisol-d4, Testosterone-d3, Progesterone-d9, etc.)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, ethyl acetate (B1210297), hexane (B92381), and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium (B1175870) hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates (for high-throughput processing)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation
SPE is a robust method for cleaning up and concentrating steroids from plasma, providing high analyte recoveries.[6]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of the deuterated internal standard mix.[2] Vortex briefly.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7] Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[7]
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of hexane to remove interferences.[7]
-
Drying: Dry the SPE cartridge under vacuum or with a stream of nitrogen for approximately 2 minutes.[7]
-
Elution: Elute the steroids from the cartridge with 1 mL of ethyl acetate into a clean collection tube.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[2] Vortex to ensure complete dissolution and transfer to an LC-MS vial.
LLE is a simple and cost-effective method for steroid extraction.[4]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Internal Standard Spiking: To 200 µL of plasma, add 10 µL of the reconstituted deuterated internal standard mix.[4]
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex vigorously for 2 minutes.[4]
-
Freezing and Phase Separation: Place the extraction vials at -80°C for 15 minutes to freeze the aqueous layer.[4]
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitution: Reconstitute the residue in 50 µL of the initial mobile phase.[4] Vortex and transfer to an LC-MS vial.
LC-MS/MS Analysis
The following are typical parameters for the analysis of a panel of steroids. Optimization may be required based on the specific analytes and instrumentation.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid or 0.02% ammonium hydroxide[4][6]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid[6]
-
Flow Rate: 0.5 mL/min[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI), often in positive ion mode.[4][7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[7]
Data Presentation
The use of deuterated internal standards allows for the generation of highly accurate and precise quantitative data. The following tables summarize typical performance characteristics for the analysis of key steroids in plasma.
Table 1: LC-MS/MS MRM Transitions for Selected Steroids and their Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Cortisol | 363.2 | 121.1 | Cortisol-d4 | 367.2 | 121.1 |
| Corticosterone | 347.2 | 121.1 | Corticosterone-d8 | 355.3 | 121.1 |
| 11-Deoxycortisol | 347.2 | 97.0 | 11-Deoxycortisol-d2 | 349.2 | 97.0 |
| Progesterone | 315.2 | 97.0 | Progesterone-d9 | 324.3 | 100.1 |
| 17α-OH-Progesterone | 331.2 | 97.0 | 17α-OH-Progesterone-d8 | 339.3 | 100.1 |
| Androstenedione | 287.2 | 97.0 | Androstenedione-d7 | 294.3 | 109.1 |
| Testosterone | 289.2 | 97.0 | Testosterone-d3 | 292.2 | 97.1 |
| DHEA | 289.2 | 253.2 | DHEA-d2 | 291.2 | 255.2 |
| Estradiol | 273.2 | 109.1 | Estradiol-d4 | 277.2 | 147.1 |
Note: Specific transitions may vary depending on the instrument and optimization.
Table 2: Method Performance Characteristics
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Extraction Recovery (%) |
| Cortisol | 0.5 - 2.5 | 95 - 105 | < 10 | < 15 | 87 - 101 |
| Corticosterone | 0.1 - 0.5 | 92 - 108 | < 10 | < 15 | 87 - 101 |
| Progesterone | 0.05 - 0.2 | 90 - 110 | < 15 | < 15 | 87 - 101 |
| Testosterone | 0.05 - 0.1 | 93 - 107 | < 10 | < 15 | 87 - 101 |
| Estradiol | 0.005 - 0.02 | 90 - 110 | < 15 | < 15 | 87 - 101 |
Data compiled from multiple sources.[4][7][8] LLOQ (Lower Limit of Quantification), %CV (Percentage Coefficient of Variation).
Conclusion
The protocols outlined in this application note provide a robust framework for the accurate and precise quantification of a panel of steroid hormones in plasma. The use of deuterated internal standards is fundamental to mitigating matrix effects and ensuring data reliability.[2] Both SPE and LLE are effective sample preparation techniques, with the choice depending on specific laboratory needs for throughput and cleanliness of the extract. These methods, coupled with sensitive LC-MS/MS analysis, enable comprehensive steroid profiling for a wide range of research and clinical applications.
References
- 1. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrocortisone-d7 Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone-d7, a deuterated analog of hydrocortisone (B1673445), serves as a critical internal standard (IS) in the quantitative analysis of hydrocortisone in various biological matrices. Its use is essential for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The selection of an appropriate sample preparation technique is paramount to minimize matrix effects and achieve reliable quantification.[1]
This document provides detailed application notes and protocols for the three most common sample preparation techniques employed for the analysis of hydrocortisone using this compound as an internal standard: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are widely applicable in clinical research, pharmacokinetic studies, and anti-doping analyses.[1]
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for cleaning up complex samples, resulting in cleaner extracts compared to other techniques.[2] It is particularly useful for removing interfering substances from biological matrices like urine and plasma.
Protocol for SPE of Hydrocortisone from Human Urine:
This protocol is adapted for the analysis of hydrocortisone using this compound as an internal standard.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition an Oasis® HLB 3 mL, 60 mg SPE cartridge by sequentially passing 3 mL of methanol (B129727) and then 3 mL of water through it.[5]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.[5]
-
-
Washing:
-
Wash the cartridge sequentially with 3 mL of water, followed by 3 mL of an acetone (B3395972)/water mixture (20:80 v/v), and finally 1 mL of hexane.[5]
-
-
Drying:
-
Dry the cartridge under vacuum for approximately 2 minutes.[5]
-
-
Elution:
-
Elute the analytes with 2 mL of methanol.[5]
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a methanol/water mixture (1:1 v/v) containing 0.1% formic acid.[5]
-
-
Analysis:
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for Solid-Phase Extraction of Hydrocortisone.
Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective method for sample clean-up, involving the partitioning of the analyte between two immiscible liquid phases.
Protocol for LLE of Hydrocortisone from Serum/Plasma:
This protocol details a common LLE procedure for steroid analysis.
-
Sample Preparation:
-
To 200 µL of serum or plasma, add 10 µL of a reconstituted this compound internal standard mix.[6]
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex thoroughly for at least 1 minute.[6]
-
-
Phase Separation:
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Alternatively, freeze the aqueous layer at -80°C for 15 minutes to facilitate the quantitative recovery of the organic layer.[6]
-
-
Collection:
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of the mobile phase.[6]
-
-
Analysis:
-
Inject a 25 µL aliquot into the LC-MS/MS system.[6]
-
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction of Hydrocortisone.
Protein Precipitation (PPT)
Protein precipitation is a rapid and simple method for removing proteins from biological samples, often used for high-throughput analysis.
Protocol for Protein Precipitation from Plasma:
-
Sample Preparation:
-
To a volume of plasma, add the this compound internal standard.
-
-
Precipitation:
-
Add at least three volumes of ice-cold acetone to the plasma sample.
-
-
Incubation:
-
Allow the proteins to precipitate at -20°C for a minimum of 2 hours.
-
-
Centrifugation:
-
Pellet the precipitated proteins by centrifugation.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the analyte and internal standard.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to remove the acetone.
-
Reconstitute the residue in a suitable mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Logical Relationships in Protein Precipitation (PPT)
Caption: Logical flow of the Protein Precipitation method.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for the analysis of hydrocortisone using a deuterated internal standard with different sample preparation methods.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery | >89%[5] | 60 - 84%[7] | Variable, potentially lower |
| Precision (CV%) | < 10%[5] | 4.5 - 10.1%[7] | Generally < 15% |
| Linearity (r²) | >0.999[5] | >0.99[8] | >0.99 |
| Matrix Effect | Minimized, 90-122% efficiency[5] | Present, compensated by IS[6] | Can be significant |
| Throughput | Moderate to High (96-well format available)[9] | Moderate | High |
| Selectivity | High | Moderate | Low |
| Cost per Sample | Higher | Lower | Lowest |
Note: The quantitative data presented are compiled from various studies and may vary depending on the specific matrix, instrumentation, and analytical conditions. The use of a deuterated internal standard like this compound is crucial for mitigating variability and matrix effects across all methods.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of 11‐dehydrocorticosterone and corticosterone for preclinical studies by liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hydrocortisone Using a Deuterated Internal Standard by LC-MS/MS
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Hydrocortisone-d7 for Enhanced Accuracy in Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding the metabolic stability of a new chemical entity (NCE) is crucial for predicting its pharmacokinetic profile, including its half-life and potential for drug-drug interactions.[1][2] In vitro metabolic stability assays, commonly employing human liver microsomes (HLM) or hepatocytes, are a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2][3] These assays determine the intrinsic clearance (CLint) of a compound, which is a measure of the intrinsic metabolic capacity of the liver.[4]
The accuracy and reliability of these assays are paramount. The use of a stable isotope-labeled internal standard (SIL-IS), such as Hydrocortisone-d7, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Deuterated standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar matrix effects, ion suppression or enhancement, and extraction inefficiencies.[5] This co-elution allows for effective normalization of the analytical signal, leading to more precise and accurate quantification of the parent compound over time.[6] This application note provides a detailed protocol for conducting an in vitro metabolic stability assay of hydrocortisone (B1673445) using this compound as an internal standard with human liver microsomes.
Principle of the Assay
The metabolic stability of hydrocortisone is assessed by incubating the compound with human liver microsomes in the presence of the necessary cofactor, NADPH.[3][4] The reaction is quenched at various time points, and the remaining concentration of hydrocortisone is quantified by LC-MS/MS. This compound is added to each sample as an internal standard to correct for analytical variability. The rate of disappearance of hydrocortisone is then used to calculate its metabolic half-life (t½) and intrinsic clearance (CLint).
Experimental Protocols
Materials and Reagents
-
Hydrocortisone (test compound)
-
This compound (internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well incubation plates
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system
Preparation of Solutions
-
Hydrocortisone Stock Solution (10 mM): Dissolve an appropriate amount of hydrocortisone in DMSO.
-
Hydrocortisone Working Solution (100 µM): Dilute the 10 mM stock solution in a 50:50 mixture of acetonitrile and water.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare the IS solution in acetonitrile. This solution will also serve as the quenching solution.
-
Human Liver Microsome Suspension (1 mg/mL): Dilute the pooled HLM stock (typically 20 mg/mL) in cold 100 mM potassium phosphate buffer (pH 7.4). Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions in cold 100 mM potassium phosphate buffer (pH 7.4).
Incubation Procedure
-
Prepare Incubation Plate: In a 96-well plate, add 196 µL of the 1 mg/mL HLM suspension to each well designated for a time point.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.
-
Initiate Reaction: Add 4 µL of the 100 µM hydrocortisone working solution to each well to achieve a final substrate concentration of 2 µM. The final incubation volume is 200 µL.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer 50 µL of the incubation mixture to a 96-well collection plate containing 100 µL of the ice-cold this compound IS working solution (100 ng/mL in acetonitrile). The 0-minute time point is collected immediately after adding the substrate.
-
Protein Precipitation: After the final time point, vortex the collection plate for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the collection plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hydrocortisone from potential metabolites and matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive ion mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Hydrocortisone: Precursor ion (Q1) m/z 363.2 -> Product ion (Q3) m/z 121.1
-
This compound: Precursor ion (Q1) m/z 370.2 -> Product ion (Q3) m/z 124.1
-
Data Analysis
-
Peak Area Ratio: Determine the peak area ratio of hydrocortisone to this compound for each time point.
-
Percent Remaining: Calculate the percentage of hydrocortisone remaining at each time point relative to the 0-minute time point.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining hydrocortisone against time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k.
-
Intrinsic Clearance (CLint): Calculate the intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
Data Presentation
The following tables summarize representative quantitative data from a metabolic stability assay of hydrocortisone using this compound as the internal standard.
Table 1: LC-MS/MS Peak Area Ratios and Percent Remaining of Hydrocortisone
| Time (min) | Hydrocortisone Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Percent Remaining (%) |
| 0 | 854321 | 865432 | 0.987 | 100.0 |
| 5 | 765432 | 864321 | 0.886 | 89.7 |
| 15 | 598765 | 865123 | 0.692 | 70.1 |
| 30 | 387654 | 864987 | 0.448 | 45.4 |
| 45 | 245678 | 865543 | 0.284 | 28.8 |
| 60 | 154321 | 864876 | 0.178 | 18.1 |
Table 2: Calculated Metabolic Stability Parameters for Hydrocortisone
| Parameter | Value |
| Elimination Rate Constant (k) | -0.028 min⁻¹ |
| Half-Life (t½) | 24.75 min |
| Intrinsic Clearance (CLint) | 70.4 µL/min/mg protein |
Visualizations
Hydrocortisone Metabolism Pathway
The metabolic pathway of hydrocortisone involves both Phase I and Phase II enzymatic reactions. Key transformations include the conversion to cortisone (B1669442) and subsequent reduction and conjugation reactions.
Experimental Workflow for Metabolic Stability Assay
This diagram outlines the key steps involved in the in vitro metabolic stability assay of hydrocortisone.
Conclusion
The use of this compound as an internal standard in metabolic stability assays provides a robust and accurate method for determining the intrinsic clearance of hydrocortisone. This approach minimizes analytical variability, ensuring high-quality data that can be confidently used to make critical decisions in the drug development pipeline. The detailed protocol and data analysis workflow presented here offer a comprehensive guide for researchers and scientists in the field of drug metabolism.
References
Application Note: Quantitative Analysis of Urinary Steroids Using Hydrocortisone-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of urinary steroid profiles is a critical tool for diagnosing and monitoring various endocrine disorders, including Cushing's syndrome, congenital adrenal hyperplasia, and adrenal insufficiency.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for steroid analysis due to its high sensitivity and specificity compared to traditional immunoassays.[2][3] For accurate and precise quantification, the use of stable isotope-labeled internal standards is essential.[1] These standards correct for variations during sample preparation and analysis, as well as for matrix effects.[1]
Hydrocortisone-d7, a deuterated analog of hydrocortisone (B1673445) (cortisol), serves as an ideal internal standard for the quantification of endogenous cortisol and other related steroids in urine. Its chemical and physical properties closely mimic the native analyte, ensuring it behaves similarly throughout the entire analytical process, from extraction to detection. This co-elution and co-ionization behavior allows for reliable correction of analytical variability, leading to high-quality quantitative data.[1] This application note provides a detailed protocol for the quantitative analysis of urinary steroids using this compound as an internal standard with LC-MS/MS.
Signaling and Metabolic Pathways
To understand the relevance of hydrocortisone (cortisol) measurement, it is crucial to consider its position within the steroidogenesis pathway. Cortisol is a glucocorticoid synthesized in the adrenal glands and is central to numerous physiological processes.
Caption: Simplified steroidogenesis pathway highlighting Hydrocortisone (Cortisol).
Experimental Protocol
This protocol describes a robust method for the extraction, cleanup, and analysis of urinary steroids using this compound as an internal standard.
Materials and Reagents
-
Urine samples
-
This compound internal standard solution (or other deuterated cortisol analogs like cortisol-d4)[4][5]
-
β-glucuronidase from E. coli[1]
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., pH 4.9, 0.2 M)[1][4]
-
Methanol (B129727) (MS-grade)[1]
-
Water (MS-grade)[1]
-
Formic acid[1]
-
Ethyl Acetate (HPLC grade)[6]
-
Methylene Chloride[2]
Experimental Workflow Diagram
The overall workflow for the analysis is depicted in the following diagram.
Caption: Experimental workflow for urinary steroid analysis using LC-MS/MS.
Step-by-Step Sample Preparation
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge an aliquot (e.g., 1-10 mL) of urine at 3000 x g for 10 minutes to remove any particulate matter.[1]
-
Internal Standard Spiking: To 0.5-1 mL of the urine supernatant, add a known amount of the this compound internal standard solution.[2][5]
-
Enzymatic Hydrolysis (for total steroids): Add an equal volume of ammonium acetate buffer (e.g., pH 4.9, 0.2 M).[1] Add β-glucuronidase solution and incubate at 37°C for 4 hours or overnight to deconjugate the steroid glucuronides.[1] For free cortisol analysis, this step can be omitted.
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution:
Data and Performance Characteristics
The use of this compound and similar deuterated internal standards allows for the development of robust and reliable LC-MS/MS methods. The tables below summarize typical instrument parameters and performance characteristics based on validated methods for urinary cortisol analysis.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[4] |
| Flow Rate | 0.4 - 0.5 mL/min[4][7] |
| Gradient | Start at 40-45% B, increase to 95-98% B, hold, then re-equilibrate[4] |
| Injection Volume | 10 µL[2][4] |
| Ionization Mode | Positive Electrospray Ionization (ESI) or APCI[4][8] |
| Detection | Multiple Reaction Monitoring (MRM) |
Note: MRM transitions for Hydrocortisone (Cortisol) and this compound must be optimized on the specific mass spectrometer being used.
Table 2: Representative Method Validation Data
This table summarizes performance data from validated LC-MS/MS methods for urinary cortisol, which are representative of the performance expected when using this compound.
| Parameter | Performance Metric | Source |
| Linearity (R²) | > 0.99 | [2][4] |
| Quantification Range | 0.1 - 120 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 6 nmol/L | [2][5] |
| Intra- and Inter-day Precision (%CV) | < 10.1% | [4] |
| Accuracy / Recovery | 85 - 123% | [2][5] |
| Relative Matrix Effects | 96.4 - 101.6% | [4] |
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly accurate, precise, and robust approach for the quantitative analysis of cortisol in urine.[5] The protocol, including enzymatic hydrolysis and solid-phase extraction, ensures effective sample clean-up and concentration, while the stable isotope-labeled internal standard corrects for analytical variability.[1][4] This methodology is well-suited for clinical research and drug development applications where reliable steroid profiling is essential for evaluating adrenal function and diagnosing endocrine disorders.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrinology.testcatalog.org [endocrinology.testcatalog.org]
- 4. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Urinary Free Cortisol and Cortisone by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary steroidomic profiles by LC-MS/MS to monitor classic 21-Hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Normalization with Hydrocortisone-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative accuracy is paramount in cell-based assays for drug discovery and development. Variability arising from sample preparation, cell number inconsistencies, matrix effects, and instrument drift can significantly compromise data quality. Normalization is a critical step to correct for these variations, ensuring that observed differences are due to true biological effects rather than experimental artifacts. The use of a stable isotope-labeled internal standard (SIL-IS) is a robust method for normalization, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hydrocortisone-d7 (Cortisol-d7) is the deuterium-labeled analog of hydrocortisone (B1673445) (cortisol), a key steroid hormone that regulates a wide range of physiological processes through the glucocorticoid receptor signaling pathway. As a SIL-IS, this compound is an ideal tool for the accurate quantification of endogenous or exogenously applied hydrocortisone in complex biological matrices like cell lysates. Being chemically identical to the analyte, it co-elutes during chromatography and exhibits the same behavior during extraction and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known concentration of this compound to every sample at an early stage of sample preparation, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach effectively cancels out variations in sample recovery and instrument response, dramatically improving the precision and accuracy of the results.
These application notes provide a detailed protocol for the use of this compound as an internal standard for the normalization of a cell-based assay designed to measure intracellular hydrocortisone levels.
Signaling Pathway: Glucocorticoid Receptor Action
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, leading to the dissociation of the HSPs and the translocation of the hydrocortisone-GR complex into the nucleus. In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the transactivation or transrepression of genes involved in inflammation, metabolism, and other cellular processes.
Experimental Workflow
The overall workflow for a cell-based assay to quantify intracellular hydrocortisone levels using this compound for normalization involves several key stages: cell culture and treatment, cell harvesting and lysis, protein quantification, sample extraction with internal standard spiking, and finally, LC-MS/MS analysis and data processing.
Application Note and Protocol: Solid-Phase Extraction of Cortisol and Hydrocortisone-d7 from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cortisol is a primary glucocorticoid hormone produced by the adrenal gland, playing a crucial role in metabolism, immune response, and stress regulation. Its accurate quantification in biological matrices such as plasma, serum, urine, and saliva is essential for clinical diagnostics and research. Hydrocortisone-d7 is a deuterated analog of cortisol, commonly used as an internal standard in mass spectrometry-based assays to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of cortisol and its internal standard, this compound, using reversed-phase SPE cartridges.
Data Presentation
The following tables summarize quantitative data for the solid-phase extraction of cortisol from various studies. These values can be considered representative for this compound as well, due to its similar chemical structure and properties.
Table 1: SPE Recovery and Matrix Effect
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Matrix Effect (%) | Reference |
| Cortisol | Plasma | C18 | ~80% | Ionization enhancement observed | [1][4] |
| Cortisol | Plasma | HLB | >82% | Not specified | [5] |
| Cortisol | Plasma | Polymeric | 42-95% | Not specified | [6] |
| Cortisol | Urine | HLB | 81-99% | Minimized | [7][8] |
| Cortisol | Saliva | C18 (online SPE) | 90% | No evidence of ion-suppression | [9][10] |
| Corticosteroids | Plasma | Selective SPE | 88-107% (Accuracy) | Minimized by separation | [11] |
Note: Recovery and matrix effect can vary depending on the specific protocol, sample volume, and analytical instrumentation.
Table 2: Linearity and Limits of Quantification (LOQ)
| Analyte | Matrix | Linearity Range | LOQ | Reference |
| Cortisol | Plasma | 2-200 pg/mg (in hair) | 2 pg/mg (in hair) | [12] |
| Cortisol | Saliva | 0.5 - 100 ng/mL | 0.75 nmol/L (~0.27 ng/mL) | [9][10] |
| Cortisol | Plasma | 50 - 50,000 pg/mL | 10 pg/mL | [6] |
| Cortisol-d3 | Plasma | 1.5 - 10% dilution | 2.73 nmol/L | [4] |
| Corticosteroids | Urine | Not Specified | <1 µg/L | [7][8] |
Experimental Protocol: Reversed-Phase SPE (C18 or HLB)
This protocol is a general guideline and may require optimization for specific applications.
Materials and Reagents
-
SPE Cartridges: C18 or Hydrophilic-Lipophilic Balanced (HLB), e.g., 1 mL, 30 mg[5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid or Trifluoroacetic Acid (LC-MS grade)
-
Internal Standard Spiking Solution (this compound in methanol)
-
Biological Matrix (e.g., plasma, serum, urine)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Autosampler Vials
Sample Pre-treatment
-
Plasma/Serum: Thaw samples to room temperature. To disrupt protein binding, a 1:1 dilution with water or a mild acid can be performed.[13] For example, mix 500 µL of plasma with 500 µL of 2% zinc sulfate (B86663) solution, vortex, and centrifuge. The supernatant is then used for SPE.[14][15]
-
Urine: Centrifuge the urine sample to remove particulates. Acidify the supernatant to pH < 3 with formic acid (e.g., add 10 µL of 10% formic acid to 1 mL of urine).[13]
-
Internal Standard Spiking: Add an appropriate volume of the this compound internal standard solution to the pre-treated sample and vortex briefly.
Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge by passing 1-3 mL of methanol through the sorbent bed.[13] Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge by passing 1-3 mL of HPLC-grade water through it.[13] For acidified samples, use water with the same acid concentration (e.g., 0.1% formic acid).
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge to remove interfering substances. A common wash step involves passing 1 mL of a weak organic solvent solution, such as 5-20% methanol in water.[14][15] This step may need optimization to ensure no loss of the analytes of interest.
-
Elution: Elute the cortisol and this compound from the cartridge using a strong organic solvent. Common elution solvents include:
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. Vortex to ensure complete dissolution and transfer to an autosampler vial.
Visualization
SPE Workflow for Cortisol and this compound
Caption: SPE workflow for cortisol and this compound.
References
- 1. itspsolutions.com [itspsolutions.com]
- 2. dpxtechnologies.com [dpxtechnologies.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous analysis of cortisol and cortisone in saliva using XLC-MS/MS for fully automated online solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly selective and automated online SPE LC-MS3 method for determination of cortisol and cortisone in human hair as biomarker for stress related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for GC-MS Analysis of Hydrocortisone using Derivatization and Hydrocortisone-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the derivatization of hydrocortisone (B1673445) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incorporating Hydrocortisone-d7 as an internal standard for accurate quantification. The following protocols are designed to enhance the volatility and thermal stability of hydrocortisone, enabling robust and sensitive detection.
Introduction
Hydrocortisone, a primary glucocorticoid hormone, plays a crucial role in various physiological processes. Its accurate quantification in biological matrices is vital for clinical diagnostics, pharmaceutical research, and doping control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for steroid analysis; however, the low volatility and thermal lability of corticosteroids like hydrocortisone necessitate a derivatization step prior to analysis.[1][2] This process involves chemically modifying the functional groups (hydroxyl and ketone) to increase their volatility.[3]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision. Deuterated standards are chemically identical to the analyte and co-elute, effectively compensating for variations in sample preparation, derivatization efficiency, and matrix effects during analysis.
This document outlines three effective derivatization methods:
-
Two-Step Methoximation and Silylation: A comprehensive method that protects ketone groups from tautomerization before silylating hydroxyl groups.[1][4]
-
One-Step Silylation: A simpler, direct approach for derivatizing hydroxyl groups.[5][6]
-
Pentafluorobenzyl (PFB) Oxime Derivatization: A highly sensitive method, particularly when using negative ion chemical ionization (NICI) GC-MS.[7][8]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the GC-MS analysis of hydrocortisone following different derivatization procedures. These values can vary based on the specific instrumentation, matrix, and experimental conditions.
| Derivatization Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Typical Recovery (%) | Reference |
| Methoximation-Silylation (MO-TMS) | Cortisol-d4 | - | 12.5 µg/L (in urine) | 93-98 | [9] |
| Silylation with HFBA | Cortisol-d2 | 5 ng/g | 20 ng/g | 99.8-101.0 | [10] |
| Silylation (MSTFA/TMSI/DTE) | d3-Testosterone/Methyltestosterone | <0.1 ng/mL | 0.25 ng/mL (for cortisol) | 73.2-96.6 | [11] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation
This is the most robust method for hydrocortisone, as it prevents the formation of multiple derivatives by first protecting the ketone groups.[1][4]
Materials:
-
Hydrocortisone and this compound standards
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)[12]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[13]
-
Pyridine
-
Nitrogen gas supply
-
Heater block/Thermomixer
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample extract and a known amount of this compound internal standard into a GC-MS vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 55-60°C. It is crucial to remove all water as it interferes with the silylation reaction.[4]
-
-
Methoximation:
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for injection into the GC-MS system.
-
Workflow Diagram:
Protocol 2: One-Step Silylation
This is a faster but potentially less specific method for hydrocortisone as it may lead to the formation of enol-TMS derivatives from the ketone groups. A more aggressive silylating agent mixture is often used.[5]
Materials:
-
Hydrocortisone and this compound standards
-
Derivatization reagent: N-trimethylsilylimidazole (TSIM), N,O-bis-(trimethylsilyl)acetamide (BSA), and Trimethylchlorosilane (TMCS) in a 3:3:2 (v/v/v) ratio[5]
-
Nitrogen gas supply
-
Heater block/Thermomixer
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample extract and a known amount of this compound internal standard into a GC-MS vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 55°C.[5]
-
-
Silylation:
-
Analysis:
-
Cool the vial to room temperature.
-
Inject 2 µL of the derivatized sample into the GC-MS system.[5]
-
Workflow Diagram:
Protocol 3: Pentafluorobenzyl (PFB) Oxime Derivatization
This method targets the carbonyl (ketone) groups of hydrocortisone and is particularly advantageous for high-sensitivity analysis using negative ion chemical ionization (NICI) GC-MS.[7][8]
Materials:
-
Hydrocortisone and this compound standards
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 1-15 mg/mL in water or buffer)[8]
-
pH adjustment solution (e.g., dilute HCl or buffer to achieve pH 4-6)[8]
-
Extraction solvent (e.g., hexane (B92381) or toluene)[8]
-
Sodium chloride
-
Nitrogen gas supply
-
Heater block/water bath
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
To an aqueous sample or a reconstituted dried extract, add a known amount of this compound internal standard.
-
Adjust the pH of the sample to between 4 and 6.[8]
-
-
Derivatization:
-
Add an excess of the PFBHA solution to the sample vial.
-
Seal the vial and incubate at 60°C for 60 minutes.[8]
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add a suitable extraction solvent (e.g., 1 mL of hexane).
-
Add sodium chloride to saturate the aqueous phase, which enhances the extraction of the derivative into the organic layer.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean GC-MS vial.
-
-
Analysis:
-
The extracted PFB-oxime derivative is ready for injection into the GC-MS system.
-
Workflow Diagram:
Recommended GC-MS Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of derivatized hydrocortisone. Optimization for specific instruments and applications is recommended.
-
GC Column: HP-1 or HP-5MS capillary column (e.g., 25-30 m length, 0.2-0.25 mm i.d., 0.11-0.25 µm film thickness)[5]
-
Injector Temperature: 280°C[5]
-
Injection Mode: Splitless or split (e.g., 10:1)[5]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230-250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using specific ions for hydrocortisone and this compound derivatives. Full scan mode can be used for qualitative analysis and method development.
Conclusion
The choice of derivatization method for the GC-MS analysis of hydrocortisone depends on the specific requirements of the assay, including sensitivity, specificity, and sample throughput. The two-step methoximation and silylation protocol is recommended for its robustness and the prevention of unwanted side products. For high-sensitivity applications, PFBHA derivatization with NICI detection is a powerful alternative. The consistent use of this compound as an internal standard is essential for achieving accurate and reliable quantitative results in all methodologies. The protocols and data presented here provide a solid foundation for the development and implementation of robust GC-MS methods for hydrocortisone analysis in a research and development setting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uu.diva-portal.org [uu.diva-portal.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of a candidate reference measurement procedure for the analysis of cortisol in human serum samples by isotope dilution-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Routine method for the simultaneous quantification of 17alpha-hydroxyprogesterone, testosterone, dehydroepiandrosterone, androstenedione, cortisol, and pregnenolone in human serum of neonates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. gcms.cz [gcms.cz]
- 14. palsystem.com [palsystem.com]
Determining Matrix Effects in Bioanalytical Assays Using Hydrocortisone-d7: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of quantitative data are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," which can compromise the accuracy of results.[1] Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components of the sample matrix.[2] This can lead to ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte concentration.
To counteract this phenomenon, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and recommended strategy.[3] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D). Hydrocortisone-d7, a deuterated analog of hydrocortisone (B1673445) (also known as cortisol), serves as an excellent internal standard for the quantification of endogenous and exogenous hydrocortisone. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes during chromatography and experiences similar matrix effects.[4] By measuring the ratio of the analyte to the SIL-IS, variations in signal intensity caused by matrix effects can be effectively normalized.
This application note provides a detailed protocol for determining and mitigating matrix effects in the quantitative analysis of hydrocortisone in biological matrices, such as human plasma, using this compound as the internal standard. The methodologies described are aligned with regulatory expectations for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[5][6][7]
Experimental Protocols
Materials and Reagents
-
Hydrocortisone (Reference Standard)
-
This compound (Internal Standard)
-
Control Human Plasma (from at least six different individual donors)[6]
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile (B52724)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
Stock and Working Solutions Preparation
-
Hydrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of hydrocortisone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the hydrocortisone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentration levels (e.g., LLOQ, low, mid, high).
-
Internal Standard Working Solution (ISWS): Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To 100 µL of blank human plasma, add a known amount of hydrocortisone working solution (for calibration standards and QCs) and a fixed amount of the this compound ISWS. For blank samples, add only the ISWS.
-
Protein Precipitation: Add 200 µL of acetonitrile to each plasma sample. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient Elution: A suitable gradient to ensure the separation of hydrocortisone from potential interferences.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for hydrocortisone and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocortisone | 363.2 | 121.1 | 25 |
| This compound | 370.2 | 124.1 | 25 |
Table 1: Example MRM Transitions for Hydrocortisone and this compound. These values should be optimized for the specific instrument used.
Quantitative Data Presentation
Matrix Effect Evaluation
The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of the analyte in a neat solution (analyte in the reconstitution solvent).[1] To evaluate the ability of the internal standard to compensate for matrix effects, the IS-normalized Matrix Factor is also calculated.
Experimental Design for Matrix Effect Assessment:
Three sets of samples are prepared:
-
Set 1 (Neat Solution): Hydrocortisone and this compound are spiked into the reconstitution solvent at two concentration levels (low and high).
-
Set 2 (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first, and then Hydrocortisone and this compound are spiked into the final extracts at the same low and high concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Hydrocortisone and this compound are spiked into the blank plasma from the same six sources before the extraction process.
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
IS-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Mean Analyte/IS Peak Area Ratio in Set 2) / (Mean Analyte/IS Peak Area Ratio in Set 1)
| Matrix Source | Analyte Concentration | Hydrocortisone Peak Area (Set 1 - Neat) | Hydrocortisone Peak Area (Set 2 - Post-Spike) | Matrix Factor (MF) | IS-Normalized Matrix Factor |
| Donor 1 | Low QC | 50,000 | 45,000 | 0.90 | 1.01 |
| Donor 1 | High QC | 500,000 | 460,000 | 0.92 | 1.02 |
| Donor 2 | Low QC | 51,000 | 44,000 | 0.86 | 0.99 |
| Donor 2 | High QC | 505,000 | 455,000 | 0.90 | 1.00 |
| Donor 3 | Low QC | 49,500 | 47,000 | 0.95 | 1.03 |
| Donor 3 | High QC | 498,000 | 480,000 | 0.96 | 1.04 |
| Donor 4 | Low QC | 50,200 | 42,000 | 0.84 | 0.98 |
| Donor 4 | High QC | 501,000 | 430,000 | 0.86 | 0.99 |
| Donor 5 | Low QC | 49,800 | 48,000 | 0.96 | 1.02 |
| Donor 5 | High QC | 499,000 | 490,000 | 0.98 | 1.03 |
| Donor 6 | Low QC | 50,500 | 46,500 | 0.92 | 1.01 |
| Donor 6 | High QC | 503,000 | 475,000 | 0.94 | 1.02 |
| Mean | 0.91 | 1.01 | |||
| %CV | 5.4% | 2.1% |
Table 2: Example Data for Matrix Effect Assessment. A Matrix Factor less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement. The IS-Normalized Matrix Factor should be close to 1, with a low coefficient of variation (%CV), demonstrating effective compensation by the internal standard.
Accuracy and Precision in Different Matrix Lots
To confirm that the method is reliable across different biological sources, the accuracy and precision of QC samples prepared in at least six different lots of matrix should be evaluated.
| Matrix Source | QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) |
| Donor 1 | Low QC | 5 | 5.1 | 102.0 |
| Donor 1 | High QC | 150 | 148.5 | 99.0 |
| Donor 2 | Low QC | 5 | 4.9 | 98.0 |
| Donor 2 | High QC | 150 | 151.2 | 100.8 |
| Donor 3 | Low QC | 5 | 5.2 | 104.0 |
| Donor 3 | High QC | 150 | 147.9 | 98.6 |
| Donor 4 | Low QC | 5 | 4.8 | 96.0 |
| Donor 4 | High QC | 150 | 153.0 | 102.0 |
| Donor 5 | Low QC | 5 | 5.3 | 106.0 |
| Donor 5 | High QC | 150 | 149.1 | 99.4 |
| Donor 6 | Low QC | 5 | 5.0 | 100.0 |
| Donor 6 | High QC | 150 | 150.6 | 100.4 |
| Mean Accuracy (%) | 100.7 | |||
| Precision (%CV) | 3.6 |
Table 3: Example Accuracy and Precision Data from Six Different Plasma Donors. According to FDA guidelines, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[5]
Visualizations
Caption: Experimental workflow for hydrocortisone analysis.
Caption: Logic of matrix effect and its correction.
Conclusion
References
Application of Hydrocortisone-d7 in Clinical Chemistry: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), also known as cortisol, is a primary glucocorticoid hormone synthesized in the adrenal cortex. It plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1][2] The accurate quantification of hydrocortisone in biological matrices is essential for the diagnosis and management of various endocrine disorders, such as Cushing's syndrome and Addison's disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity, specificity, and robustness.[3]
In LC-MS/MS-based quantification, a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response. Hydrocortisone-d7, a deuterated analog of hydrocortisone, serves as an ideal internal standard for the accurate measurement of endogenous hydrocortisone. This application note provides a comprehensive overview and detailed protocols for the use of this compound in clinical chemistry for the quantification of hydrocortisone in biological samples.
Principle
The methodology involves the addition of a known amount of this compound to a biological sample (e.g., serum, plasma, urine, saliva). The sample is then processed to extract both the endogenous hydrocortisone and the this compound internal standard. The extract is subsequently analyzed by LC-MS/MS. By comparing the peak area ratio of the analyte (hydrocortisone) to the internal standard (this compound), the concentration of hydrocortisone in the original sample can be accurately determined. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization and fragmentation, thus compensating for potential analytical variability.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Two common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
1. Liquid-Liquid Extraction (LLE) Protocol for Serum/Plasma
This protocol is adapted from established methods for steroid extraction.[4]
-
Materials:
-
Serum or plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 methanol (B129727):water)
-
-
Procedure:
-
Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 1 mL of MTBE to the tube.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Solid-Phase Extraction (SPE) Protocol for Urine
This protocol is based on methods for steroid extraction from urine.[3]
-
Materials:
-
Urine samples
-
This compound internal standard working solution
-
SPE cartridges (e.g., C18)
-
Methanol
-
Deionized water
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
-
-
Procedure:
-
Centrifuge the urine sample to remove any particulate matter.
-
Take 1 mL of the supernatant and add the this compound internal standard.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 2 minutes.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of hydrocortisone using this compound as an internal standard. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | ~5500 V |
| Source Temperature | ~500°C |
| Collision Gas | Argon |
MRM Transitions
The following table lists the recommended MRM transitions for hydrocortisone and a common deuterated internal standard, which can be adapted for this compound. The exact m/z values for this compound should be confirmed based on the certificate of analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocortisone | 363.2 | 121.2 | ~33 |
| Hydrocortisone-d4 | 367.1 | 121.1 | ~33 |
Note: The product ion at m/z 121.2 corresponds to a characteristic fragment of the steroid backbone.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS methods using a deuterated internal standard for hydrocortisone quantification.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1.0 - 500.0 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [5] |
| Intra-assay Precision (%CV) | < 10% | [3] |
| Inter-assay Precision (%CV) | < 10% | [3] |
| Recovery | > 85% | [3] |
Table 2: Typical Hydrocortisone Concentrations in Healthy Adults (9:00-11:00 a.m.)
| Biological Matrix | Mean Concentration (ng/mL) | Reference |
| Serum | 133.9 ± 63.7 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of hydrocortisone using this compound as an internal standard.
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Conclusion
This compound is an essential tool in clinical chemistry for the accurate and reliable quantification of hydrocortisone by LC-MS/MS. Its use as an internal standard effectively compensates for analytical variability, ensuring high-quality data for clinical research and diagnostics. The protocols and information provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust methods for hydrocortisone analysis in various biological matrices.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Modulators of Hydrocortisone Signaling Using a Hydrocortisone-d7 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), the primary glucocorticoid in humans, is a critical steroid hormone that regulates a wide array of physiological processes, including metabolism, inflammation, and the immune response.[1][2] Its signaling is mediated by the glucocorticoid receptor (GR), a nuclear receptor that, upon ligand binding, translocates to the nucleus and modulates gene expression.[3][4] Dysregulation of hydrocortisone signaling is implicated in numerous diseases, making it a key target for therapeutic intervention. High-throughput screening (HTS) assays are essential for identifying novel modulators of hydrocortisone pathways.
This application note provides a detailed protocol for a high-throughput screening assay to quantify hydrocortisone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Hydrocortisone-d7 as an internal standard. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[5][6][7][8]
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. In its inactive state, GR is complexed with chaperone proteins.[3] Upon binding to hydrocortisone, the complex undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus. Inside the nucleus, the hydrocortisone-GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the transactivation or transrepression of target genes, thereby modulating various cellular responses.[3]
Experimental Protocols
This protocol outlines a high-throughput method for the quantitative analysis of hydrocortisone in cell culture supernatants or other biological fluids using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
Hydrocortisone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates for sample collection and processing
-
Supported Liquid Extraction (SLE) 96-well plates
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Sample Preparation: Supported Liquid Extraction (SLE)
Supported liquid extraction is a high-throughput sample preparation technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[9]
-
Sample Aliquoting : Aliquot 100 µL of each sample (e.g., cell culture supernatant, plasma, or serum) into a 96-well collection plate.
-
Internal Standard Spiking : Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected hydrocortisone levels) to each well.
-
Mixing : Mix the plate gently for 1 minute.
-
Loading : Load the entire sample volume onto a 96-well SLE plate.
-
Elution : After a brief waiting period (as per the SLE plate manufacturer's instructions), elute the analytes with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis : Seal the plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of hydrocortisone from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 1 |
Table 1: Example MRM Transitions for Hydrocortisone and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Hydrocortisone | 363.2 | 121.1 | 91.1 |
| This compound | 370.2 | 124.1 | 91.1 |
Note: The exact m/z values for this compound will depend on the position and number of deuterium (B1214612) atoms. These transitions should be empirically determined and optimized.
Data Presentation
The use of a deuterated internal standard allows for accurate quantification by correcting for variability during the analytical process.[5][7] The concentration of hydrocortisone in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Table 2: Typical Method Validation Parameters
| Parameter | Acceptance Criteria | Example Performance |
| Linearity (R²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 2.00 ng/mL[9] |
| Intra-day Precision (%CV) | < 15% | < 12.9%[9] |
| Inter-day Precision (%CV) | < 15% | < 12.9%[9] |
| Accuracy (%Bias) | ± 15% | -3.4% to 6.2%[9] |
| Extraction Recovery | Consistent and reproducible | > 85% |
High-Throughput Screening Workflow
The following diagram illustrates the logical workflow for a high-throughput screening campaign to identify modulators of hydrocortisone signaling.
Conclusion
This application note provides a robust and reliable high-throughput screening protocol for the quantification of hydrocortisone using LC-MS/MS with this compound as an internal standard. The use of a deuterated internal standard is paramount for achieving the accuracy and precision required in drug discovery and development.[6][7] The described workflow can be readily adapted for various biological matrices and is suitable for identifying and characterizing novel modulators of hydrocortisone signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texilajournal.com [texilajournal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Hydrocortisone-d7
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the use of Hydrocortisone-d7 as an internal standard in analytical experiments, with a focus on preventing and identifying isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as back-exchange, is a chemical reaction where deuterium (B1214612) atoms on a labeled standard like this compound are replaced by hydrogen atoms from the surrounding environment.[1][2] This can occur in the presence of protic solvents (e.g., water, methanol), buffers, or within the biological matrix itself.[2] This process compromises the isotopic purity of the standard, which can lead to significant analytical problems, including a decreased signal for the internal standard and an artificially inflated signal for the unlabeled hydrocortisone (B1673445), ultimately resulting in inaccurate quantification.[2][3]
Q2: What are the primary factors that contribute to isotopic exchange?
The rate and extent of isotopic exchange are influenced by several key factors:
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its location within the molecule.[2] Labels on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[4] Deuterium atoms on carbon atoms adjacent to a carbonyl group can also be prone to exchange under certain conditions due to keto-enol tautomerism.[2][4] Labels on aromatic rings or aliphatic chains not near activating groups are generally more stable.[4]
-
pH: The pH of the solution is a critical factor, with both highly acidic and basic conditions capable of catalyzing the exchange.[2][4] For many compounds, the minimum rate of exchange occurs in a neutral or near-neutral pH range.[4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2][4] It is recommended to keep samples and standards cool to slow this process.[2]
-
Solvent Composition: Protic solvents like water and methanol (B129727) can readily donate hydrogen atoms, facilitating the exchange process.[2][4] Whenever possible, using aprotic solvents such as acetonitrile (B52724) for sample storage and reconstitution is preferred.[4][5]
Q3: How can I determine if my this compound is undergoing isotopic exchange?
A classic sign of isotopic exchange is a time-dependent change in the analytical signals.[2] This typically manifests as a decrease in the peak area or signal intensity of this compound, along with a corresponding increase in the signal for unlabeled hydrocortisone.[2] You may also observe the appearance of unexpected peaks corresponding to partially or fully protonated versions of the standard.[6]
Q4: Can the chromatographic conditions influence isotopic exchange?
Yes, interactions between the deuterated analyte and the stationary phase of the liquid chromatography (LC) column can affect the local environment and potentially accelerate hydrogen/deuterium (H/D) exchange.[6] Additionally, the composition of the mobile phase, particularly the presence of protic solvents, is a direct source of hydrogen for back-exchange.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to isotopic exchange of this compound.
Problem 1: I am observing a decreasing signal for this compound and an increasing signal for unlabeled hydrocortisone over time.
-
Possible Cause: This is a strong indication of deuterium back-exchange.[2] The deuterium atoms on your internal standard are being replaced by hydrogen from your solvent or sample matrix.
-
Solution Workflow:
-
Review Label Position: Check the Certificate of Analysis for your this compound to confirm the location of the deuterium labels. If they are in known labile positions (e.g., adjacent to a carbonyl group), they are more susceptible to exchange.[2][4]
-
Control Temperature: Ensure that samples are kept cool and avoid prolonged exposure to high temperatures, as elevated temperatures can increase the rate of exchange.[2][6]
-
Optimize pH: If your experimental conditions permit, adjust the pH of your solvents and samples to be as close to neutral as possible.[4]
-
Solvent Choice: If feasible, use aprotic solvents like acetonitrile for sample preparation and storage to minimize the presence of exchangeable protons.[4]
-
Problem 2: My quantitative results are inaccurate and inconsistent.
-
Possible Cause: Inaccurate quantification can be a symptom of unrecognized H/D exchange, which leads to a biased analyte-to-internal standard ratio.[4][6] Other potential causes include the presence of unlabeled analyte as an impurity in the deuterated standard, or a lack of co-elution between the analyte and the internal standard.[5][7]
-
Solution Workflow:
-
Verify Isotopic Purity: Inject a high-concentration solution of only the this compound standard to check for the presence of any signal at the mass transition of the unlabeled hydrocortisone.[7] This will help determine if the issue is due to an impurity in the standard itself.[7]
-
Perform a Stability Test: Incubate a solution of this compound in your sample matrix or analytical solvent over a time course (e.g., 0, 4, 8, 24 hours) and analyze the samples at each time point.[5] A significant increase in the unlabeled hydrocortisone signal over time confirms that exchange is occurring under your experimental conditions.[1]
-
Check for Co-elution: Overlay the chromatograms of the analyte and the internal standard. A visible separation can indicate a chromatographic isotope effect, which may lead to differential matrix effects and inaccurate quantification.[5][7]
-
Data Presentation
Table 1: Factors Influencing Isotopic Exchange of this compound
| Factor | Influence on Exchange Rate | Mitigation Strategy |
| Label Position | High (if on labile positions) | Select a standard with deuterium on stable parts of the molecule (e.g., aromatic rings).[5][7] |
| pH | Increased at acidic or basic pH[2][4] | Maintain a neutral or near-neutral pH where possible.[4] |
| Temperature | Increases with higher temperature[2][6] | Keep samples and standards refrigerated or on ice.[2] |
| Solvent | Protic solvents (water, methanol) facilitate exchange[2][6] | Use aprotic solvents (acetonitrile) for storage and reconstitution when feasible.[4][5] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability
-
Objective: To determine if this compound is stable under the specific analytical conditions.
-
Methodology:
-
Prepare two sets of samples:
-
Incubate: Aliquot samples from both sets and incubate them under the same conditions as your study samples (e.g., temperature, light exposure) for various durations (e.g., 0, 2, 4, 8, and 24 hours).[1]
-
Sample Processing: At each time point, process the samples using your established extraction procedure.[5]
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring the mass transitions for both this compound and unlabeled hydrocortisone.[1]
-
Data Analysis: Calculate the percentage of the unlabeled hydrocortisone signal relative to the sum of the deuterated and unlabeled signals at each time point. A significant increase in this percentage over time is indicative of isotopic exchange.[1]
-
Protocol 2: Evaluation of Internal Standard Purity
-
Objective: To assess the isotopic purity of the this compound standard.
-
Methodology:
-
Prepare a High-Concentration Standard Solution: Prepare a solution of this compound at a concentration significantly higher than that used in your analytical method.[1]
-
LC-HRMS Analysis: Inject the high-concentration solution into a high-resolution mass spectrometer (HRMS) and acquire the full scan mass spectrum.[1]
-
Data Analysis: Examine the spectrum for the presence of a signal corresponding to the unlabeled hydrocortisone. Calculate the percentage of the unlabeled analyte signal relative to the main deuterated peak to determine the isotopic purity.[7]
-
Visualizations
References
Technical Support Center: Optimizing Hydrocortisone-d7 for Accurate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Hydrocortisone-d7 for the accurate quantification of hydrocortisone (B1673445) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound the preferred choice for hydrocortisone quantification?
A1: A SIL-IS, such as this compound, is considered the gold standard in quantitative bioanalysis for several reasons.[1] Because its physicochemical properties are nearly identical to the analyte (hydrocortisone), it co-elutes and experiences similar extraction recovery and matrix effects.[1][2] This allows for more accurate and precise correction of variability during sample preparation and analysis.[2][3] Regulatory bodies like the FDA and EMA strongly recommend the use of SIL-IS for mass spectrometry-based methods.[4]
Q2: What is the ideal concentration for this compound in a bioanalytical method?
A2: There is no single "ideal" concentration, as it should be optimized during method development. However, a general recommendation is to use a concentration that provides a reproducible and reliable response without interfering with the analyte signal. A common practice is to set the internal standard concentration in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.[2] This range is often representative of the average peak concentration (Cmax) expected in study samples.[2] Ultimately, the chosen concentration should be consistent across all calibration standards, quality control (QC) samples, and study samples.
Q3: How can I assess and minimize matrix effects?
A3: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS assays.[5] To assess matrix effects, the response of the analyte in post-extraction spiked samples from at least six different sources of the biological matrix is compared to the response of the analyte in a neat solution.[1][3] The variability of the internal standard-normalized matrix factor should not exceed 15%.[3] Using a SIL-IS like this compound is the most effective way to compensate for matrix effects.[1] Additionally, optimizing sample preparation techniques, such as solid-phase extraction (SPE), can help to remove interfering components from the matrix.[6]
Q4: What are the best practices for preparing and storing this compound stock and working solutions?
A4: To ensure the accuracy of your results, it is crucial to handle and store this compound solutions properly. Stock solutions should be prepared in a suitable solvent, such as methanol (B129727) or ethanol, and stored at a controlled temperature, typically refrigerated (4°C) or frozen (-20°C or -80°C), protected from light.[7][8] The stability of these solutions should be evaluated under the intended storage conditions.[9] Working solutions are typically prepared by diluting the stock solution in the appropriate mobile phase or reconstitution solvent. Always use calibrated pipettes and volumetric flasks for accurate preparation.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of hydrocortisone using this compound as an internal standard.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Internal Standard (IS) Response | Inconsistent sample processing (e.g., extraction, evaporation, reconstitution).[10] Pipetting errors during IS addition. Matrix effects specific to certain samples. | Ensure consistent and precise execution of all sample preparation steps.[11] Verify the accuracy and precision of pipettes. Evaluate matrix effects across different lots of the biological matrix.[3] Re-analyze samples with aberrant IS responses.[10] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. Inappropriate injection solvent. Mobile phase pH is not optimal. | Flush the column with a strong solvent. If the problem persists, replace the column.[12] Ensure the injection solvent is compatible with the mobile phase.[12] Adjust the mobile phase pH to improve peak shape. |
| Inaccurate or Imprecise Results | Suboptimal IS concentration. Non-linear calibration curve. Instability of analyte or IS in the matrix or solutions.[9] | Re-optimize the this compound concentration. Evaluate different weighting factors for the linear regression of the calibration curve (e.g., 1/x, 1/x²).[1] Perform stability experiments to assess the stability of hydrocortisone and this compound under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[3] |
| IS Interference with Analyte Peak | Impurities in the deuterated internal standard. In-source fragmentation of the IS. | Verify the purity of the this compound standard. Optimize mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation. Evaluate the IS response in a zero-analyte sample (blank matrix with IS) to ensure the contribution to the analyte signal is minimal (typically <5% of the LLOQ response). |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
-
Prepare a series of working solutions of this compound at different concentrations (e.g., 50, 100, 200, 500 ng/mL).
-
Spike these solutions into blank biological matrix samples at the low, medium, and high QC concentration levels for hydrocortisone.
-
Process the samples using the established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Evaluate the IS response for consistency and signal intensity across the different concentrations.
-
Assess the accuracy and precision of the hydrocortisone measurement at each IS concentration.
-
Select the this compound concentration that provides a stable and reproducible signal and yields the best accuracy and precision for hydrocortisone quantification.
Protocol 2: Evaluation of Matrix Effects
-
Obtain at least six different lots of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Hydrocortisone and this compound spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix extracts spiked with Hydrocortisone and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with Hydrocortisone and this compound before extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]
-
Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF).[3]
-
Calculate the coefficient of variation (CV) for the IS-Normalized MF across the different matrix lots. The CV should not exceed 15%.[3]
Visualizations
Caption: Experimental workflow for method development.
Caption: Troubleshooting decision tree.
Caption: Relationship between IS concentration and accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Hydrocortisone-d7 Analysis
Welcome to the technical support center for HPLC analysis. This resource provides troubleshooting guides and frequently asked questions to help you resolve common issues and improve the peak shape of Hydrocortisone-d7 in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape, particularly peak tailing, is often caused by secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of functional groups on the analyte with ionized silanol (B1196071) groups on the silica (B1680970) support surface of the column[1][2][3]. Other significant factors include column overload (injecting too much sample), physical problems with the column (like voids or blockages), extra-column dead volume, and a mismatch between the sample solvent and the mobile phase[1][3][4][5][6][7].
Q2: What type of HPLC column is best suited for this compound analysis?
A C18 (ODS) column is the most common and a good starting point for developing a method for hydrocortisone (B1673445) analysis[8][9]. However, to enhance selectivity and improve peak shape, other columns can be effective. These include highly end-capped C18 columns to minimize silanol interactions, polar-embedded phases, or phenyl-hexyl columns which can offer different selectivity for steroids[10].
Q3: How does the mobile phase pH affect my peak shape?
Mobile phase pH is a critical factor. Operating at a low pH (acidic conditions) suppresses the ionization of residual silanol groups on the silica packing, reducing the unwanted secondary interactions that cause peak tailing for polar compounds like corticosteroids[1][11]. Adding acidic modifiers such as formic acid, acetic acid, or phosphoric acid to the mobile phase is a common strategy to ensure a stable, low pH and improve peak symmetry[8][9][10].
Q4: Can my choice of sample solvent impact the peak shape?
Yes, the sample solvent can significantly distort peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause issues like peak fronting, broadening, or splitting, especially for early eluting peaks[3][7]. It is recommended to dissolve the sample in the mobile phase itself or in a solvent that is weaker or of equivalent strength.
Troubleshooting Guide
This guide provides solutions to specific peak shape problems you may encounter during the analysis of this compound.
Problem: My this compound peak is tailing.
Peak tailing is the most common peak shape issue, where the latter half of the peak is broader than the front half.
Potential Cause 1: Secondary Interactions with Silanols
-
Explanation: Free silanol groups on the silica surface of the HPLC column can become ionized and interact with polar functional groups on the hydrocortisone molecule. This secondary retention mechanism slows down a portion of the analyte molecules, resulting in a tailing peak[1][6].
-
Solutions:
-
Adjust Mobile Phase pH: Add a small amount of an acidic modifier to your mobile phase. This is the most effective solution for suppressing silanol ionization[1][11].
-
Use an End-Capped Column: Employ a modern, high-purity silica column that is thoroughly end-capped. End-capping chemically bonds a less polar group to the residual silanols, shielding them from interaction with the analyte[3][10].
-
Increase Buffer Concentration: If using a buffer, increasing its concentration can help to mask the residual silanol interactions and improve peak shape[1].
-
Potential Cause 2: Column Overload
-
Explanation: Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase at the column inlet, leading to peak distortion[1][4][12].
-
Solutions:
Potential Cause 3: Column Contamination or Damage
-
Explanation: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing bed can disrupt the sample flow path, causing tailing for all peaks in the chromatogram[1][4].
-
Solutions:
-
Use Guard Columns and Filters: Protect your analytical column by using a guard column and an in-line filter to capture contaminants before they reach the main column[1][3].
-
Proper Sample Preparation: Ensure all samples are filtered through a 0.45 µm or 0.22 µm filter before injection[4].
-
Backflush the Column: If you suspect a blockage, you can try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to dislodge particulates[6].
-
Potential Cause 4: Extra-Column Volume (Dead Volume)
-
Explanation: Excessive volume in the system tubing and connections between the injector, column, and detector can cause band broadening and lead to peak tailing, especially for early eluting peaks[5][6][7].
-
Solutions:
Problem: My this compound peak is fronting.
Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but indicates a different set of problems.
-
Explanation: This is typically caused by injecting a sample in a solvent significantly stronger than the mobile phase or by severe column overload[2][3]. The analyte molecules are propelled too quickly at the start, leading to a distorted, fronting peak.
-
Solutions:
-
Match Sample Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition or a weaker solvent.
-
Reduce Sample Concentration/Volume: Dilute your sample or inject a smaller volume to rule out column overload[3].
-
Problem: My this compound peak is split.
Split peaks can appear as two closely eluted peaks or a "shoulder" on the main peak.
-
Explanation: A common cause is a partially blocked column inlet frit, which creates two different flow paths for the sample entering the column. It can also be caused by a strong injection solvent that is not miscible with the mobile phase, or by a void at the head of the column[6].
-
Solutions:
-
Check for Blockages: Replace the inlet frit or use a new column to see if the problem is resolved.
-
Adjust Sample Solvent: Ensure the sample solvent is compatible with and ideally weaker than the mobile phase.
-
Inspect Column: A void at the column inlet may require replacing the column. Using a guard column can help prevent this issue[1].
-
Data Presentation
Table 1: Example RP-HPLC Methods for Hydrocortisone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS (C18), 5 µm, 4.6 x 150 mm[8] | ODS, 5 µm, 4.6 x 250 mm[9] | Newcrom CN2, 5 µm, 3.2 x 100 mm[13] |
| Mobile Phase | Methanol (B129727):Water:Acetic Acid (60:30:10 v/v/v)[8] | Acetonitrile (B52724):Water:Phosphoric Acid (380:620:0.5 v/v/v)[9] | Acetonitrile:Water w/ 0.1% H3PO4 (10:90 v/v)[13] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[9] | 0.5 mL/min[13] |
| Detection | UV at 254 nm[8] | UV at 245 nm[9] | UV at 240 nm[13] |
| Temperature | Ambient[8] | Not Specified | Not Specified |
Experimental Protocols
General Protocol for RP-HPLC Analysis of this compound
This protocol provides a starting point for method development, based on common practices cited in the literature.
-
Mobile Phase Preparation:
-
To prepare a mobile phase of Acetonitrile and water with an acidic modifier (e.g., 0.1% Formic Acid), mix the required volumes of HPLC-grade acetonitrile and HPLC-grade water.
-
Add the acidic modifier to the aqueous portion before mixing with the organic solvent. For example, for a 50:50 ACN:Water with 0.1% Formic Acid mobile phase, add 1 mL of formic acid to 1 L of water.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.
-
-
Standard Solution Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to create a stock solution of known concentration (e.g., 1 mg/mL)[8][9].
-
Perform serial dilutions from the stock solution using the mobile phase to prepare working standards at the desired concentration range for analysis and calibration.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Ensure the final concentration is within the linear range of the method.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7-5 µm particle size (e.g., 4.6 x 100 mm).
-
Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Injection Volume: 5 - 20 µL.
-
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: Mechanism of peak tailing and its mitigation via pH control.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. silicycle.com [silicycle.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. HPLC Method for Analysis of Hydrocortisone on Newcrom CN2 Column | SIELC Technologies [sielc.com]
dealing with poor recovery of Hydrocortisone-d7 during extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of Hydrocortisone-d7. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Hydrocortisone (B1673445) (also known as cortisol), a steroid hormone. It is commonly used as an internal standard in quantitative analysis, particularly in methods involving mass spectrometry (e.g., LC-MS/MS). Because its chemical and physical properties are nearly identical to native hydrocortisone, it behaves similarly during sample extraction and chromatographic separation. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled hydrocortisone by the mass spectrometer. This allows for accurate quantification by correcting for analyte loss during sample preparation and for matrix effects during analysis.
Q2: What are the key chemical properties of Hydrocortisone that influence its extraction?
-
Solubility : Sparingly soluble in water, but soluble in organic solvents like methanol, ethanol, and acetonitrile.[2]
-
Polarity : It is a neutral compound with no ionizable functional groups, meaning its retention in reversed-phase systems is largely unaffected by pH changes.
Q3: What are the most common reasons for poor recovery of this compound?
Poor recovery is one of the most frequent issues in solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[3] The primary causes often relate to an imbalance in the partitioning of the analyte between the sample matrix and the extraction phase. Specific causes can include:
-
For Solid-Phase Extraction (SPE):
-
Improper conditioning of the SPE cartridge.
-
Sample loading at too high a flow rate.[4]
-
A sample solvent that is too "strong" (too much organic content), causing premature elution.
-
A wash solvent that is too strong, leading to the loss of the analyte.
-
An elution solvent that is too "weak" to fully recover the analyte from the sorbent.
-
The sorbent bed drying out before sample loading.
-
-
For Liquid-Liquid Extraction (LLE):
-
Formation of emulsions, which can trap the analyte.[5]
-
An extraction solvent with inappropriate polarity for the analyte.
-
Insufficient mixing or shaking, leading to incomplete partitioning.
-
Suboptimal pH of the aqueous phase (though less critical for neutral compounds like hydrocortisone).
-
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Problem: You are experiencing low or inconsistent recovery of this compound during your SPE procedure.
To diagnose the issue, it is recommended to collect and analyze each fraction of the SPE process (load, wash, and elution) to determine where the loss is occurring.
Caption: A decision tree to diagnose the cause of poor this compound recovery in SPE.
Quantitative Data Summary: SPE Recovery of Hydrocortisone
| SPE Sorbent | Matrix | Reported Recovery | Reference |
| Sep-Pak Silica | Ointment | 90% - 110% | |
| Oasis PRiME HLB | Ointment | 90% - 110% | |
| Discovery DSC-Si | Topical Cream | 99.86 ± 6.99% | [1] |
| EVOLUTE ABN | Urine | >90% | [6] |
Poor Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are observing low recovery of this compound after performing LLE.
Q: My sample has formed an emulsion after shaking. What should I do?
A: Emulsion formation is a common issue, especially with complex matrices like plasma.[5]
-
Prevention: Instead of vigorous shaking, gently invert the extraction tube multiple times. This increases the surface area for extraction without creating a stable emulsion.
-
Resolution: If an emulsion has already formed, you can try the following:
-
Centrifugation: Spinning the sample can help to break the emulsion.
-
Salting Out: Adding a small amount of salt (e.g., sodium chloride) can increase the polarity of the aqueous phase and help force the separation.
-
Temperature Change: Gently warming or cooling the sample may destabilize the emulsion.
-
Q: I suspect my extraction solvent is not optimal. How do I choose a better one?
A: The choice of solvent is critical for efficient extraction. For a moderately polar compound like hydrocortisone, you need a solvent that can effectively partition it from the aqueous sample matrix.
-
Common Solvents for Steroids: Diethyl ether and ethyl acetate (B1210297) are frequently used.[7] Dichloromethane is another option, though it is less polar.
-
Solvent Mixtures: Sometimes, a mixture of solvents can provide the ideal polarity. For example, adding a small amount of a more polar solvent to a non-polar one can improve recovery.
-
Experimentation: Test different solvent systems to find the one that provides the best recovery for your specific sample type.
Q: Could the pH of my sample be affecting the extraction?
A: For ionizable compounds, pH is a critical parameter. However, since hydrocortisone is a neutral compound, its extraction is less dependent on pH. Nevertheless, adjusting the sample pH to neutral or slightly acidic before extraction is a common practice and can sometimes improve the cleanliness of the extract.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Hydrocortisone from a Cream
This protocol is adapted from a method for extracting hydrocortisone from a topical cream using a silica-based SPE cartridge.[1]
Caption: A typical workflow for the solid-phase extraction of hydrocortisone.
Methodology:
-
Sample Preparation: Accurately weigh an aliquot of the hydrocortisone cream and dissolve it in a solution of ethyl acetate:hexane (1:2).
-
SPE Cartridge Conditioning: Condition a Discovery DSC-Si SPE cartridge (500mg/3mL) by passing the ethyl acetate:hexane (1:2) solvent through it.
-
Sample Loading: Load the dissolved cream sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with the ethyl acetate:hexane (1:2) solvent to remove lipophilic interferences.
-
Elution: Elute the this compound with methanol.
-
Analysis: The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of Steroids
This is a general protocol for the extraction of steroids from liquid samples.[7]
Methodology:
-
Sample Preparation: To 1 mL of the liquid sample (e.g., plasma, urine), add the this compound internal standard.
-
pH Adjustment (Optional): Adjust the sample to a neutral or slightly acidic pH.
-
Solvent Addition: Add 5 mL of an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Gently mix by inverting the tube for 5-10 minutes to allow for partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers. If an emulsion persists, refer to the troubleshooting guide above.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for analysis.
References
- 1. Determination of Hydrocortisone from Topical Cream Using Discovery DSC-Si SPE and Reversed-Phase HPLC-UV [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. benchchem.com [benchchem.com]
impact of mobile phase composition on Hydrocortisone-d7 retention
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the impact of mobile phase composition on the chromatographic retention of Hydrocortisone-d7. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Note: this compound is a deuterated internal standard for Hydrocortisone (B1673445). It is designed to have nearly identical chromatographic behavior. Therefore, the principles and methods described for Hydrocortisone are directly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: How does the percentage of organic solvent in the mobile phase affect the retention time of this compound?
In reversed-phase chromatography (the most common mode for Hydrocortisone analysis), there is an inverse relationship between the percentage of the organic modifier (like acetonitrile (B52724) or methanol) and retention time.
-
Increasing Organic Solvent %: This increases the mobile phase's elution strength, causing this compound to spend less time interacting with the stationary phase. The result is a shorter retention time (earlier elution).[1][2][3]
-
Decreasing Organic Solvent %: This decreases the mobile phase's elution strength. The analyte will have stronger interactions with the stationary phase, leading to a longer retention time (later elution).
A general rule of thumb states that for a 1% change in the amount of organic solvent, the retention time can change by 5% to 15%.[4]
Q2: What is the role of an acidic modifier like formic acid or acetic acid in the mobile phase?
Acidic modifiers are commonly added to the mobile phase in low concentrations (typically 0.1%) for several reasons:
-
Improved Peak Shape: They can suppress the ionization of residual silanols on the silica-based stationary phase, which reduces undesirable secondary interactions with the analyte. This results in sharper, more symmetrical peaks with less tailing.[5][6]
-
Protonation for Mass Spectrometry (MS): When using an LC-MS system in positive ionization mode, formic acid acts as a proton source, facilitating the formation of the protonated molecule [M+H]⁺.[5][7][8] This enhances the signal and improves sensitivity.
-
pH Control: Modifiers help maintain a consistent, low pH, which can be crucial for achieving reproducible retention times, especially for compounds whose ionization state is pH-dependent.[5]
Q3: Which organic modifier is better for this compound analysis: acetonitrile or methanol (B129727)?
Both acetonitrile and methanol are effective organic modifiers for separating corticosteroids. The choice can impact selectivity and resolution:
-
Acetonitrile: Generally has a lower viscosity and often provides sharper peaks and different selectivity compared to methanol. It is frequently used in LC-MS applications.[7][9]
-
Methanol: Can offer alternative selectivity, which might be beneficial for resolving this compound from interfering compounds.[10][11]
The optimal choice depends on the specific column and the other components in the sample matrix. Method development often involves testing both solvents to determine which provides the best separation.
Troubleshooting Guides
Q1: My this compound peak is eluting too early (retention time is too short). How can I increase it?
An excessively short retention time can lead to poor resolution from the solvent front or other early-eluting compounds.
Solution: You need to decrease the elution strength of the mobile phase.
-
Decrease the Organic Solvent Percentage: Gradually reduce the concentration of acetonitrile or methanol in your mobile phase. This is the most effective way to increase retention.
-
Check Mobile Phase Preparation: Ensure the mobile phase was prepared correctly. An error of just 1% in the organic solvent concentration can significantly shorten retention time.[4]
-
Verify Flow Rate: Confirm that the pump is delivering the correct flow rate. A flow rate that is too high will cause all peaks to elute earlier.[12]
Q2: My this compound peak is eluting too late (retention time is too long). How can I decrease it?
Long retention times increase analysis time and can lead to broader peaks, reducing sensitivity.
Solution: You need to increase the elution strength of the mobile phase.
-
Increase the Organic Solvent Percentage: Gradually increase the concentration of acetonitrile or methanol. This will decrease the analyte's interaction with the stationary phase and shorten the retention time.
-
Check for Low Flow Rate: Verify the pump flow rate. A partial blockage, leak, or faulty check valve could lead to a lower-than-set flow rate, increasing retention times.[12]
-
Increase Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity and can reduce retention time. A rule of thumb is a 1-2% change in retention for every 1°C change in temperature.[13]
Q3: My retention time is drifting or inconsistent between runs. What are the common mobile phase-related causes?
Inconsistent retention times are a common issue that can compromise data quality.
Solution: Investigate the stability and preparation of your mobile phase.
-
Mobile Phase Evaporation: One component of the mobile phase (usually the more volatile organic solvent) may be evaporating from the reservoir over time, changing its composition and causing retention times to drift (usually to later times). Keep reservoirs capped.[14]
-
Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. Drifting retention times at the beginning of a run are often a sign of insufficient equilibration.
-
Mixing Issues: If using online mixing (gradient or isocratic), ensure the pump's proportioning valves are functioning correctly. Air bubbles in the pump can also cause improper mixing and fluctuating retention times.[12]
-
Temperature Fluctuations: If not using a column oven, changes in the ambient laboratory temperature can cause retention times to shift.[14][15]
Experimental Protocols and Data
The following tables summarize various published HPLC and UPLC-MS/MS methods for Hydrocortisone analysis. These serve as excellent starting points for method development for this compound.
Summary of Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte | Hydrocortisone | Hydrocortisone | Hydrocortisone | Hydrocortisone |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | UPLC-MS/MS |
| Column | ODS C18, 5 µm, 4.6 × 150 mm | ODS, 5 µm, 4.6 x 250 mm | C8, 5µm, 4.6 x 250 mm | BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | Methanol:Water:Acetic Acid (60:30:10, v/v/v)[10][11] | Acetonitrile:Water with Phosphoric Acid (38:62, v/v)[9] | Acetonitrile:Phosphate Buffer pH 4 (70:30, v/v)[16] | Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v)[17] |
| Flow Rate | 1.0 mL/min[10][11] | 1.0 mL/min[9] | 1.0 mL/min[16] | 0.25 mL/min[17] |
| Detection | UV at 254 nm[10][11] | UV at 245 nm[9] | UV at 242 nm[16] | MS/MS (ESI+)[17] |
| Retention Time | 2.26 min[10][11] | 4.38 min[9] | Not Specified | Not Specified |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent retention times, a common issue related to mobile phase stability and instrument performance.
Caption: Troubleshooting workflow for inconsistent retention times.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis [air.uniud.it]
- 7. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. Troubleshooting Changes in Retention Time in HPLC [m-pharmaguide.com]
- 16. ijnrd.org [ijnrd.org]
- 17. Evaluation of the bioavailability of hydrocortisone when prepared as solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Hydrocortisone and Hydrocortisone-d7
Welcome to the technical support center for the chromatographic separation of Hydrocortisone (Cortisol) and its deuterated internal standard, Hydrocortisone-d7. This guide provides solutions to common challenges encountered during method development and routine analysis, helping researchers, scientists, and drug development professionals achieve optimal separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from unlabeled Cortisol?
The primary challenge is that deuterated and non-deuterated isotopologues are chemically identical and have nearly identical physical properties. Chromatographic separation relies on differential partitioning between the stationary and mobile phases. Due to their similarity, this compound and Cortisol have virtually the same retention time under most standard reversed-phase conditions, leading to co-elution. The goal is not typically to achieve baseline chromatographic separation between the analyte and its stable isotope-labeled internal standard, but rather to separate them from other endogenous interferences. Mass spectrometry (MS) is used to differentiate and specifically quantify the two compounds based on their mass-to-charge (m/z) ratio.
Q2: Which type of HPLC/UHPLC column is best suited for analyzing Cortisol and its deuterated internal standards?
Reversed-phase C18 columns are the most commonly used and recommended stationary phases for the analysis of cortisol and its deuterated analogs.[1][2][3][4] However, other phases can offer different selectivity, which can be advantageous for resolving cortisol from potential interferences.
-
C18 (Octadecylsilane): This is the gold standard and offers excellent hydrophobic retention for steroids like cortisol.[1][2][3][4] Columns with high surface coverage and end-capping are generally preferred to minimize peak tailing.
-
C8 (Octylsilane): This phase is less hydrophobic than C18 and can be useful if cortisol is eluting too late with standard C18 conditions. A UPLC BEH C8 column has been successfully used for separating cortisol from other steroids.[5]
-
Biphenyl: This phase provides a unique selectivity due to pi-pi interactions, in addition to hydrophobic interactions. An Allure Biphenyl column has been shown to be effective in resolving cortisol and its isotopomers.[6]
-
Polar-Embedded Phases (e.g., Accucore Polar Premium): These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity and better peak shape for polar analytes. They are particularly useful for resolving cortisol from isomeric interferences that may co-elute on a standard C18 column.[7][8]
Q3: How do I select the appropriate mobile phase?
The choice of mobile phase is critical for achieving good peak shape and resolution from interferences. A typical mobile phase for reversed-phase chromatography of cortisol consists of an aqueous component and an organic modifier.
-
Organic Modifiers: Methanol (B129727) and acetonitrile (B52724) are the most common choices. Methanol is often used in isocratic separations of cortisol.[1][3][4] Acetonitrile can also be used and may offer different selectivity.[5][9]
-
Aqueous Component: HPLC-grade water is standard.
-
Additives: Small amounts of additives are often used to improve peak shape and ionization efficiency in LC-MS.
-
Acetic Acid or Formic Acid (0.1%): These acids help to protonate the analytes, leading to better peak shape and improved sensitivity in positive ion mode mass spectrometry.[2]
-
Ammonium Acetate or Ammonium Fluoride: These salts are volatile buffers compatible with mass spectrometry and can help control pH and improve chromatographic consistency.[5][10]
-
A common starting point is a mixture of water and methanol or acetonitrile, with 0.1% formic or acetic acid.[2]
Troubleshooting Guide
Issue 1: Poor resolution between Cortisol and an endogenous interference.
Endogenous compounds, such as 20β-dihydrocortisol (20β-DHC) or metabolites of medications like prednisone (B1679067), can have the same mass transition as cortisol and may co-elute, leading to inaccurate quantification.[1][7]
Solution Workflow:
Caption: Workflow for resolving co-elution with interferences.
-
Adjust Gradient/Isocratic Conditions: Modify the mobile phase composition. A shallower gradient or a lower percentage of organic solvent can increase retention and improve the separation between closely eluting peaks.
-
Switch Organic Solvent: If using methanol, try acetonitrile, or vice-versa. The different selectivity can alter the elution order and resolve the interference.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, change the column. An Accucore Polar Premium column, for instance, has been specifically shown to resolve cortisol from prednisone metabolites that co-elute on a standard C18 column.[7][8]
Issue 2: Poor peak shape (tailing or fronting).
Poor peak shape can compromise integration and reduce analytical precision.
Causes & Solutions:
-
Cause: Secondary interactions with the silica (B1680970) backbone.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., add 0.1% formic or acetic acid) to suppress the ionization of residual silanols. Use a high-quality, end-capped C18 column.
-
-
Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Cause: Extra-column band broadening.
-
Solution: Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
Issue 3: Inconsistent Retention Times.
Fluctuating retention times can make peak identification difficult and affect quantitative accuracy.
Causes & Solutions:
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection (typically 10-15 column volumes).
-
-
Cause: Mobile phase composition changes.
-
Solution: Prepare fresh mobile phase daily and keep it well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
-
Cause: Temperature fluctuations.
Column Selection and Experimental Parameters
The following tables summarize typical column characteristics and starting experimental conditions for the separation of cortisol.
Table 1: Recommended Column Configurations
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer | Reference |
| Hypersil Gold | C18 | 1.9 | 50 x 2.1 | Thermo Scientific | [1] |
| Waters SymmetryShield | C18 | 5 | 250 x 4.6 | Waters | [2] |
| Nucleosil 100 | C18 | - | - | - | [9] |
| UPLC BEH | C8 | - | - | Waters | [5] |
| Allure Biphenyl | Biphenyl | 3.5 | 50 x 2.1 | Restek | [6] |
| Accucore Polar Premium | Polar-Embedded | - | - | Thermo Scientific | [7][8] |
| Acclaim 120 | C18 | 2.2 | 100 x 2.1 | Thermo Scientific | [11] |
Table 2: Example Experimental Protocols
| Parameter | Protocol 1 (Isocratic) | Protocol 2 (Isocratic) | Protocol 3 (LC-MS/MS) |
| Column | Hypersil Gold C18 (50x2.1mm, 1.9µm) | ODS C18 (150x4.6mm, 5µm) | Allure Biphenyl (50x2.1mm, 3.5µm) |
| Mobile Phase | Methanol:Water (45:55, v/v) | Methanol:Water:Acetic Acid (60:30:10, v/v/v) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.25 mL/min | 1.0 mL/min | 0.4 mL/min |
| Temperature | 20°C | Ambient | 40°C |
| Detection | MS/MS | UV (254 nm) | MS/MS |
| Reference | [1] | [3] | Adapted from[6] |
Detailed Experimental Protocol (Example)
This protocol is a representative example for the analysis of Cortisol and this compound in a biological matrix using LC-MS/MS.
Objective: To achieve chromatographic separation of cortisol from endogenous matrix components for accurate quantification using a deuterated internal standard.
Experimental Workflow Diagram:
Caption: General workflow for cortisol analysis by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To 100 µL of the sample (e.g., serum), add the internal standard (this compound).
-
Perform a protein precipitation step by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation.
-
Alternatively, use a supported liquid extraction (SLE) or solid-phase extraction (SPE) for cleaner extracts.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Cortisol: Precursor ion m/z 363.2 → Product ion m/z 121.0
-
This compound: Precursor ion m/z 370.2 → Product ion m/z 121.0 (Note: exact m/z depends on deuteration pattern).
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for both cortisol and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of cortisol in the sample by plotting the area ratio against the concentrations of the calibration standards and performing a linear regression.
-
References
- 1. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved liquid chromatographic determination of serum cortisol with double internal standardization compared to radioimmunoassay and fluorometry, and evaluated by isotope dilution/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Based on TurboflowTM Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
optimizing mass spectrometer settings for Hydrocortisone-d7
Welcome to the technical support center for the mass spectrometric analysis of Hydrocortisone-d7. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental setup and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound?
A1: The selection of mass transitions (precursor and product ions) is critical for the selective and sensitive quantification of this compound using multiple reaction monitoring (MRM). The optimal transitions should be determined empirically on your specific mass spectrometer. However, common transitions are listed in the table below.
Q2: Which ionization mode is best for this compound analysis?
A2: Positive mode electrospray ionization (ESI) is typically used for the analysis of hydrocortisone (B1673445) and its deuterated analogs.[1]
Q3: What are the common challenges when developing an LC-MS/MS method for this compound?
A3: Common challenges include achieving adequate sensitivity, managing matrix effects from complex biological samples, and ensuring chromatographic separation from isobaric interferences.[2][3] Proper sample preparation and chromatographic optimization are key to overcoming these challenges.
Q4: How can I improve the signal intensity of my this compound peak?
A4: To improve signal intensity, consider optimizing the ionization source parameters (e.g., spray voltage, gas flows, and temperature), ensuring the sample is appropriately concentrated, and using a suitable mobile phase modifier like formic acid to enhance protonation.[4][5][6] Regularly tuning and calibrating your mass spectrometer is also crucial for optimal performance.[5]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Issue 1: Poor or No Signal Detected for this compound
If you are observing a weak signal or no peak at all for this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor or no signal.
Detailed Steps:
-
Verify Mass Spectrometer Settings:
-
Confirm that the correct MRM transitions for this compound are entered in the acquisition method.
-
Ensure the instrument is operating in the correct polarity mode (positive ESI).
-
Check that the collision energy and other tuning parameters are appropriate.
-
-
Check Internal Standard Preparation and Spiking:
-
Verify the concentration and stability of your this compound stock and working solutions.
-
Ensure the internal standard is being correctly and consistently added to all samples, calibrators, and quality controls.
-
-
Evaluate Liquid Chromatography Conditions:
-
Check for shifts in retention time. If the peak is eluting outside the acquisition window, you will not detect it.
-
Ensure the analytical column is not clogged and is properly equilibrated.
-
Verify the mobile phase composition and pH.
-
-
Assess Sample Preparation:
-
Evaluate the extraction recovery of this compound from your sample matrix. Low recovery can lead to a poor signal.
-
Consider if matrix effects could be suppressing the ionization of your analyte.
-
-
Inspect Instrument Hardware:
-
Check for leaks in the LC system.
-
Ensure there are no clogs in the tubing, injector, or column.
-
Inspect the ESI probe for proper spray and positioning. A dirty or malfunctioning ion source is a common cause of poor signal.[7]
-
Issue 2: Calibration Curve Non-Linearity
A non-linear calibration curve can lead to inaccurate quantification. This is often observed at the lower or upper ends of the concentration range.
Potential Causes and Solutions:
| Cause | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the detector can be overwhelmed. Dilute the upper-level calibration standards and samples with high concentrations.[8] |
| Ionization Saturation | High analyte concentrations can saturate the ESI source. Diluting the samples is the primary solution.[8] |
| Inaccurate Standard Preparation | Errors in preparing calibration standards or the internal standard solution can introduce non-linearity. Prepare fresh standards and verify calculations. |
| Matrix Effects | Variable matrix effects across the concentration range can impact linearity. Improve sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][9] |
| Carryover | Carryover from a high-concentration sample to a subsequent blank or low-concentration sample can affect linearity. Optimize the autosampler wash method with a stronger solvent.[8] |
Experimental Protocols & Data
Optimized Mass Spectrometer Settings
The following table summarizes typical MS parameters for this compound analysis. These should be used as a starting point and optimized for your specific instrument.
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 370.2 |
| Product Ion (m/z) | 121.1, 169.2 |
| Dwell Time | 50-100 ms |
| Collision Energy (CE) | 20-35 V |
| Cone Voltage | 25-50 V |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
Note: The precursor ion for this compound is based on the mass of hydrocortisone (362.46 g/mol ) plus seven deuterium (B1214612) atoms. The exact m/z may vary slightly. Product ions are common fragments for corticosteroids.[1][10]
Sample Preparation Protocol: Supported Liquid Extraction (SLE)
This protocol is a common and efficient method for extracting steroids from serum or plasma.[9]
Caption: Workflow for Supported Liquid Extraction.
Detailed Steps:
-
Sample Pre-treatment: To 100 µL of serum, calibrator, or QC sample, add 25 µL of the this compound internal standard working solution.
-
Mixing: Mix the sample thoroughly.
-
Loading: Load the entire mixture onto an ISOLUTE® SLE+ plate.
-
Absorption: Allow the sample to absorb into the sorbent for 5 minutes.
-
Elution: Add 900 µL of ethyl acetate to the wells and allow it to flow through by gravity for 5 minutes. Repeat this step with a second 900 µL aliquot of ethyl acetate.
-
Evaporation: Place the collection plate in an evaporator and dry the contents under a gentle stream of nitrogen at 40-55°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).
Typical Liquid Chromatography Parameters
| Parameter | Typical Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45 °C[1][3] |
| Injection Volume | 5 - 20 µL |
| Gradient | Start at a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. |
References
- 1. lcms.cz [lcms.cz]
- 2. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
Navigating Isotopic Overlap: A Troubleshooting Guide for Hydrocortisone-d7 Internal Standards
Technical Support Center | ID: HC-D7-ISO-01 | December 17, 2025
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Hydrocortisone-d7 as an internal standard in quantitative mass spectrometry assays. It provides a comprehensive resource for troubleshooting and correcting for the isotopic contribution of the deuterated internal standard to the analyte signal, a critical step for ensuring bioanalytical data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution and why is it a concern with this compound?
A1: Isotopic contribution, or isotopic overlap, occurs when the isotopic distribution of the analyte (Hydrocortisone) and its stable isotope-labeled internal standard (SIL-IS), in this case, this compound, are not entirely distinct.[1] Due to the natural abundance of heavier isotopes (primarily ¹³C), the analyte can produce a signal at the mass-to-charge ratio (m/z) of the internal standard, and vice-versa. This "crosstalk" can lead to inaccuracies in quantification, particularly at high analyte concentrations relative to a fixed concentration of the internal standard.[1]
Q2: My calibration curve for Hydrocortisone is non-linear at higher concentrations. Could this be due to isotopic contribution from this compound?
A2: Yes, non-linearity in the calibration curve, especially a downward curve at the upper limits, is a classic indicator of isotopic interference. This occurs because the isotopic peaks of the high-concentration analyte contribute to the signal of the internal standard, artificially inflating the internal standard's response. This leads to a suppressed analyte/internal standard ratio and a deviation from linearity.
Q3: How can I experimentally confirm that I have an isotopic contribution issue?
A3: A straightforward way to confirm isotopic contribution is to analyze two specific samples:
-
A high-concentration neat solution of unlabeled Hydrocortisone (without any this compound). Monitor the multiple reaction monitoring (MRM) transition of this compound. Any signal detected at the retention time of Hydrocortisone indicates a contribution from the analyte's natural isotopes.
-
A neat solution of the this compound internal standard at the working concentration (without any unlabeled Hydrocortisone). Monitor the MRM transition of unlabeled Hydrocortisone. A signal at the expected retention time suggests the presence of residual unlabeled Hydrocortisone in the internal standard stock.
Q4: What are the typical MRM transitions for Hydrocortisone and this compound?
A4: Commonly used MRM transitions in positive electrospray ionization (ESI+) mode are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrocortisone | 363.2 | 121.2 |
| This compound | 370.2 | 121.2 or 124.2 |
Note: The optimal product ion for this compound may vary depending on the position of the deuterium (B1214612) labels.
Understanding Isotopic Distributions
The root of isotopic contribution lies in the natural abundance of isotopes. For Hydrocortisone (C₂₁H₃₀O₅), the presence of ²H, ¹³C, ¹⁷O, and ¹⁸O results in a predictable isotopic pattern.
Table 1: Theoretical Isotopic Distribution of Natural Hydrocortisone ([M+H]⁺)
| Mass Offset | Relative Abundance (%) | Contributing Isotopes (Primary) |
| M (Monoisotopic) | 100.00 | ¹²C₂₁¹H₃₁¹⁶O₅ |
| M+1 | 24.13 | ¹³C¹²C₂₀¹H₃₁¹⁶O₅, ¹²C₂₁¹H₃₀²H¹⁶O₅ |
| M+2 | 3.86 | ¹³C₂¹²C₁₉¹H₃₁¹⁶O₅, ¹²C₂₁¹H₃₁¹⁶O₄¹⁸O |
| M+3 | 0.43 | ¹³C₃¹²C₁₈¹H₃₁¹⁶O₅ |
| M+4 | 0.04 | ¹³C₄¹²C₁₇¹H₃₁¹⁶O₅ |
| M+5 | <0.01 | ¹³C₅¹²C₁₆¹H₃₁¹⁶O₅ |
| M+6 | <0.01 | ¹³C₆¹²C₁₅¹H₃₁¹⁶O₅ |
| M+7 | <0.01 | ¹³C₇¹²C₁₄¹H₃₁¹⁶O₅ |
Calculated using an online isotope pattern calculator.
Similarly, this compound (assumed as C₂₁H₂₃D₇O₅ for this example) will have its own isotopic distribution. The key concern is the overlap between the M+7 peak of natural Hydrocortisone and the monoisotopic peak of this compound.
Experimental Protocol: Determining and Correcting for Isotopic Contribution
This protocol outlines the steps to quantify the isotopic contribution and apply a correction factor to your data.
1. Preparation of Solutions
-
Analyte Stock Solution: Prepare a high-concentration stock solution of unlabeled Hydrocortisone in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at your typical working concentration.
-
Analyte-Only Samples: From the analyte stock solution, prepare a series of dilutions in the final assay solvent (without internal standard) covering the upper range of your calibration curve.
-
Internal Standard-Only Sample: Prepare a sample containing only the this compound at the working concentration in the final assay solvent.
2. LC-MS/MS Analysis
-
Analyze the "Analyte-Only Samples" and the "Internal Standard-Only Sample" using your established LC-MS/MS method.
-
For the "Analyte-Only Samples," monitor both the MRM transition for Hydrocortisone and the MRM transition for this compound.
-
For the "Internal Standard-Only Sample," monitor both MRM transitions as well.
3. Data Analysis and Calculation of Correction Factor
-
Contribution of Analyte to Internal Standard (CF_A→IS):
-
From the analysis of the highest concentration "Analyte-Only Sample," measure the peak area of the signal in the this compound MRM channel (Area_IS_in_A).
-
Measure the peak area of the signal in the Hydrocortisone MRM channel (Area_A_in_A).
-
Calculate the contribution factor: CF_A→IS = Area_IS_in_A / Area_A_in_A
-
-
Contribution of Internal Standard to Analyte (CF_IS→A):
-
From the analysis of the "Internal Standard-Only Sample," measure the peak area of the signal in the Hydrocortisone MRM channel (Area_A_in_IS).
-
Measure the peak area of the signal in the this compound MRM channel (Area_IS_in_IS).
-
Calculate the contribution factor: CF_IS→A = Area_A_in_IS / Area_IS_in_IS
-
4. Applying the Correction
The following equations can be used to calculate the true peak areas of the analyte and the internal standard in your experimental samples:
Corrected_Area_A = Measured_Area_A - (Measured_Area_IS * CF_IS→A) Corrected_Area_IS = Measured_Area_IS - (Measured_Area_A * CF_A→IS)
These corrected peak areas should then be used to calculate the final concentration of Hydrocortisone in your samples.
Table 2: Example Calculation of Isotopic Contribution Correction
| Sample | Measured Area (Analyte) | Measured Area (IS) | Calculated CF_A→IS | Calculated CF_IS→A | Corrected Area (Analyte) | Corrected Area (IS) |
| High Conc. Analyte-Only | 1,000,000 | 7,000 | 0.007 | - | - | - |
| IS-Only | 5,000 | 500,000 | - | 0.010 | - | - |
| Unknown Sample | 800,000 | 450,000 | 0.007 | 0.010 | 795,500 | 444,400 |
Visualizing the Workflow
The process of identifying and correcting for isotopic contribution can be visualized as a logical workflow.
Caption: A logical workflow for identifying and correcting isotopic contributions.
Troubleshooting Decision Tree
If you are experiencing issues with your Hydrocortisone quantification that you suspect are related to the deuterated internal standard, this decision tree can help guide your troubleshooting process.
Caption: A decision tree for troubleshooting common issues with deuterated internal standards.
References
Technical Support Center: Managing Ion Suppression with Hydrocortisone-d7
Welcome to the technical support center for managing ion suppression in LC-MS/MS bioanalysis using Hydrocortisone-d7 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing hydrocortisone (B1673445)?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, hydrocortisone, in the mass spectrometer's ion source.[1][2] This occurs when co-eluting molecules from the sample matrix (e.g., plasma, urine) compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] Ion suppression is a significant concern as it can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, potentially leading to unreliable results.[1][2]
Q2: How does this compound help in managing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to hydrocortisone, meaning it will behave similarly during sample preparation, chromatography, and ionization.[1][5] The key assumption is that both hydrocortisone and this compound will experience the same degree of ion suppression.[3] By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the hydrocortisone peak area to the this compound peak area is used for quantification. This ratio should remain consistent even if both signals are suppressed, thus correcting for the matrix effect and improving data accuracy.[1]
Q3: Can this compound fail to completely compensate for ion suppression?
A3: Yes, in some cases, a deuterated internal standard like this compound may not perfectly correct for ion suppression.[3] This phenomenon, known as differential matrix effects, can occur due to a slight chromatographic separation between the analyte and the internal standard, often referred to as an "isotope effect."[1][3] If they do not co-elute perfectly, they may be exposed to different levels of interfering matrix components, leading to incomplete compensation.[3]
Q4: How can I determine if ion suppression is occurring in my hydrocortisone assay?
A4: A widely used method to detect ion suppression is the post-column infusion experiment.[1][2] This involves continuously infusing a solution of hydrocortisone into the mobile phase stream after the analytical column and before the mass spectrometer to obtain a stable baseline signal.[2] A blank matrix extract is then injected. A drop in the baseline signal at the retention time of hydrocortisone indicates the presence of co-eluting matrix components that are causing ion suppression.[2]
Troubleshooting Guides
This section provides a step-by-step approach to resolving common issues encountered when using this compound to manage ion suppression.
Issue 1: Low and inconsistent signal for both hydrocortisone and this compound.
This often points to a significant matrix effect or issues with the sample preparation or LC-MS system.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low and inconsistent signals.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Sample Preparation | Suboptimal sample cleanup is a primary cause of ion suppression.[1] Consider more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components such as phospholipids.[6] |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate hydrocortisone from interfering compounds.[5] Experiment with a different column chemistry (e.g., PFP instead of C18) to alter selectivity.[7] |
| Suboptimal MS Parameters | Ensure the mass spectrometer is properly tuned and calibrated.[8] Re-optimize source parameters (e.g., ion spray voltage, temperature) for hydrocortisone and this compound. |
| Sample Concentration | If the sample is too concentrated, it can lead to ion suppression.[8] Conversely, a sample that is too dilute may result in a weak signal.[8] Ensure the sample concentration is appropriate. |
Issue 2: The this compound peak area is stable, but the hydrocortisone peak area is variable.
This suggests that the internal standard may not be effectively compensating for the matrix effect, or there are issues specific to the analyte.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable analyte signal with stable IS.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Chromatographic Shift (Isotope Effect) | Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte.[1] Adjust the mobile phase gradient or flow rate to achieve better co-elution.[1] |
| Differential Matrix Effects | Even with co-elution, the matrix might affect the analyte and IS differently. Quantify the matrix effect for both compounds individually to confirm. If different, further optimization of sample preparation is necessary.[3] |
| Analyte Instability | Verify the stability of hydrocortisone in the processed sample under the storage and autosampler conditions. |
| In-source Fragmentation of IS | In rare cases, the deuterated internal standard might lose a deuterium (B1214612) atom in the ion source, contributing to the analyte's signal.[5] This can be checked by injecting a high-concentration solution of the IS and monitoring the analyte's mass transition.[5] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Objective: To qualitatively assess the presence and retention time of ion-suppressing components in the sample matrix.
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of hydrocortisone (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Using a tee-union, continuously infuse the hydrocortisone standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[2]
-
Allow the system to stabilize to achieve a constant, elevated baseline signal for hydrocortisone.[1]
-
Inject the blank matrix extract.[1]
-
Monitor the hydrocortisone signal. A dip in the baseline indicates the retention time(s) at which matrix components are eluting and causing ion suppression.[2]
Caption: Diagram of the post-column infusion experimental setup.
-
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol quantifies the extent of ion suppression or enhancement for both hydrocortisone and this compound.
-
Objective: To calculate the Matrix Factor (MF) and Internal Standard-Normalized Matrix Factor (IS-Normalized MF).
-
Procedure:
-
Prepare three sets of samples (in triplicate):
-
Set A (Neat Solution): Hydrocortisone and this compound spiked into the final mobile phase composition.[3]
-
Set B (Post-Extraction Spike): Blank matrix is processed through the entire sample preparation method. The final extract is then spiked with hydrocortisone and this compound.[3]
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with hydrocortisone and this compound before the sample preparation procedure.[7]
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (Internal Standard MF)
-
-
-
Data Interpretation:
| Metric | Ideal Value | Interpretation |
| Matrix Factor (MF) | 1.0 | MF < 1.0 indicates ion suppression. MF > 1.0 indicates ion enhancement. |
| Recovery (RE) | 1.0 (or 100%) | Indicates the efficiency of the extraction process. |
| IS-Normalized MF | 1.0 | A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect. Values deviating significantly from 1.0 suggest differential matrix effects. |
Sample Preparation and LC-MS/MS Parameters
The following tables provide example starting parameters for a hydrocortisone assay using this compound. These should be optimized for your specific application and instrumentation.
Table 1: Example Sample Preparation Protocol (Liquid-Liquid Extraction)
| Step | Procedure |
| 1. Aliquot Sample | To 100 µL of serum or plasma, add 10 µL of this compound working solution.[9] |
| 2. Extraction | Add 1 mL of ethyl acetate. Vortex for 2 minutes.[10] |
| 3. Centrifugation | Centrifuge at 4000 rpm for 10 minutes. |
| 4. Evaporation | Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[9] |
| 5. Reconstitution | Reconstitute the dried extract in 100 µL of the initial mobile phase.[9] |
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid[11] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[11] |
| Gradient | Start at a low percentage of B, ramp up to elute hydrocortisone, then wash and re-equilibrate. (e.g., 5% to 95% B over 5 minutes) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| MS/MS Transitions | Hydrocortisone: Optimize for your instrumentThis compound: Optimize for your instrument |
| Source Temperature | 500-550 °C[12] |
| Ion Spray Voltage | ~4500 V[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Ensuring Co-elution of Hydrocortisone-d7 and Analyte
Welcome to the technical support center for ensuring the co-elution of Hydrocortisone-d7 and its corresponding analyte in liquid chromatography-mass spectrometry (LC-MS) analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard eluting at a different retention time than the hydrocortisone (B1673445) analyte?
A1: This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect." The substitution of hydrogen with the heavier isotope deuterium (B1214612) can lead to subtle changes in the physicochemical properties of the molecule.[1][2][3] In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts because they can be slightly less lipophilic.[1] The extent of this retention time difference is influenced by the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions.[1]
Q2: What are the analytical consequences if this compound and hydrocortisone do not co-elute perfectly?
A2: Incomplete co-elution can lead to a significant analytical issue known as differential matrix effects.[1] If the analyte and the internal standard elute at different times, even by a small margin, they may be affected differently by co-eluting matrix components. These components can suppress or enhance the ionization process in the mass spectrometer, leading to inaccurate and imprecise quantification.[4][5]
Q3: How can I quantitatively assess if matrix effects are impacting my analysis due to poor co-elution?
A3: A quantitative assessment of matrix effects can be performed using the post-extraction spike method.[4][5] This involves comparing the peak response of hydrocortisone in a clean solution (neat solvent) to its response when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of matrix effects.[6]
Q4: Besides the isotope effect, what else can cause peak splitting or the appearance of two separate peaks?
A4: Several factors can lead to peak splitting for both the analyte and the internal standard. These include:
-
Column Overloading: Injecting too much sample can lead to distorted peak shapes.[7][8]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7][9][10]
-
Column Contamination or Void: Particulates on the column inlet frit or a void in the packing material can disrupt the sample band, causing it to split.[8][9][11]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionization states, potentially leading to multiple peaks.[8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues related to the co-elution of this compound and hydrocortisone.
Issue: Partial or Complete Chromatographic Separation of Analyte and Internal Standard
Step 1: Assess the Significance of the Separation
-
Action: Overlay the chromatograms of the hydrocortisone analyte and the this compound internal standard.
-
Purpose: To visually confirm the presence and magnitude of the retention time difference (ΔRT).
Step 2: Optimize Chromatographic Conditions
-
Action: Systematically adjust chromatographic parameters to minimize the ΔRT.
-
Purpose: To achieve co-elution by modifying the separation selectivity.
Key Parameters to Optimize:
-
Mobile Phase Composition: Adjust the organic solvent (e.g., acetonitrile, methanol) percentage. Even small changes can alter selectivity.[1]
-
Mobile Phase Additives: While 0.1% formic acid is common, altering its concentration or using other additives like ammonium (B1175870) formate (B1220265) can influence peak shape and retention.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention time differences.
-
Gradient Slope: A shallower gradient can increase peak separation, while a steeper gradient can decrease it. Experiment with the gradient profile to find the optimal co-elution conditions.
Step 3: Evaluate Column and System Hardware
-
Action: If chromatographic optimization fails, investigate the analytical column and LC system.
-
Purpose: To rule out hardware-related issues causing poor peak shape or separation.
Areas to Investigate:
-
Column Chemistry: Consider a different stationary phase (e.g., Phenyl-Hexyl instead of C18) that may exhibit a less pronounced isotope effect for your analytes.[3]
-
System Dead Volume: Ensure all fittings and connections are properly made to minimize extra-column volume, which can contribute to peak broadening and splitting.[9][10]
Issue: Poor Peak Shape (Splitting, Tailing, or Broadening)
Step 1: Verify Sample and Solvent Compatibility
-
Action: Ensure the injection solvent is compatible with the initial mobile phase conditions.
-
Purpose: To prevent peak distortion caused by solvent mismatch.[7][9][10]
-
Recommendation: If possible, reconstitute the final sample extract in a solvent that is the same as or weaker than the initial mobile phase.[10]
Step 2: Check for Column Contamination and Overloading
-
Action: Inject a blank and a standard at a lower concentration.
-
Purpose: To determine if the issue is due to matrix interferences, column contamination, or sample overload.[8]
-
Recommendation: If the blank is clean and the lower concentration standard shows good peak shape, consider diluting your samples or developing a more effective sample clean-up procedure. If the problem persists, flushing the column with a strong solvent or replacing it may be necessary.[10]
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Composition for Co-elution
Objective: To achieve co-elution of hydrocortisone and this compound by adjusting the organic solvent percentage in the mobile phase.
Methodology:
-
Initial Analysis: Analyze a standard solution containing both hydrocortisone and this compound using your current LC method. Record the retention times and calculate the initial ΔRT.
-
Prepare Mobile Phases: Prepare a series of mobile phases with slightly different organic solvent concentrations. For example, if your current method uses 50% acetonitrile, prepare mobile phases with 48%, 52%, and 55% acetonitrile.[1]
-
Equilibrate the System: For each new mobile phase composition, ensure the LC system and column are fully equilibrated before injection.
-
Inject and Analyze: Inject the standard solution for each mobile phase composition.
-
Data Analysis: Compare the ΔRT between the analyte and the internal standard for each condition.
-
Optimization: Select the mobile phase composition that provides the smallest ΔRT, ideally resulting in complete co-elution.
Protocol 2: Assessment of Matrix Effects via Post-Extraction Spike
Objective: To determine if differential matrix effects are occurring due to the lack of co-elution.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): A standard solution of hydrocortisone and this compound in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted, and the final extract is spiked with hydrocortisone and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): A blank matrix is spiked with hydrocortisone and this compound before the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Evaluate Differential Matrix Effects: Compare the Matrix Effect (%) for hydrocortisone and this compound. A significant difference indicates that the internal standard is not effectively compensating for matrix effects.[1]
Data Presentation
Table 1: Example LC-MS/MS Parameters for Hydrocortisone Analysis
| Parameter | Recommended Setting |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
Table 2: Example MRM Transitions for Hydrocortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydrocortisone | 363.2 | 121.1 | 25 |
| Hydrocortisone (Qualifier) | 363.2 | 345.2 | 15 |
| This compound | 370.2 | 124.1 | 25 |
Visualizations
Caption: A logical workflow for troubleshooting co-elution and peak shape problems.
Caption: Experimental workflow for the assessment of differential matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Are Split LC Peaks Giving you a Splitting Headache? [restek.com]
- 9. support.waters.com [support.waters.com]
- 10. benchchem.com [benchchem.com]
- 11. lctsbible.com [lctsbible.com]
Technical Support Center: Optimization of Sample Clean-up for Hydrocortisone-d7 Analysis
Welcome to the technical support center for the optimization of sample clean-up for Hydrocortisone-d7 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in sample clean-up for this compound analysis?
A1: The primary challenges include matrix effects, low analyte recovery, and poor reproducibility. Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine), can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification.[1][2][3] Low recovery can be due to suboptimal extraction conditions or analyte degradation, while poor reproducibility often stems from inconsistent sample handling and preparation.[4][5]
Q2: Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for my samples?
A2: The choice of technique depends on your sample matrix, required level of cleanliness, and throughput needs.
-
Protein Precipitation (PPT) is a simple, fast, and inexpensive method suitable for high-throughput screening. However, it may provide less clean extracts compared to LLE and SPE, potentially leading to significant matrix effects.[6][7] Acetonitrile is a commonly used solvent for PPT.[6][8]
-
Liquid-Liquid Extraction (LLE) offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[9][10] However, it can be labor-intensive, difficult to automate, and may suffer from issues like emulsion formation.[9]
-
Solid-Phase Extraction (SPE) is highly selective and can provide the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[10][11][12][13] It is easily automated for high-throughput applications. However, SPE requires more method development to optimize sorbent selection, wash, and elution steps.[14][15]
Q3: My this compound recovery is consistently low. What are the potential causes?
A3: Low recovery of this compound can be attributed to several factors:
-
Inefficient Extraction: The chosen solvent in LLE or the elution solvent in SPE may not be strong enough to fully recover the analyte.[5]
-
Analyte Breakthrough: In SPE, the analyte may not be adequately retained on the sorbent during sample loading and washing steps.[5] This can be due to an inappropriate sorbent, incorrect pH, or a wash solvent that is too strong.
-
Analyte Degradation: this compound may degrade during sample processing due to factors like extreme pH, high temperatures, or prolonged exposure to certain solvents.[5]
-
Procedural Errors: Inaccurate pipetting, insufficient vortexing, or incorrect preparation of standards can all contribute to low recovery.[5]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Improving Sample Clean-up: Employing a more rigorous clean-up method like SPE can effectively remove interfering matrix components.[4][10]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve baseline separation of this compound from co-eluting matrix components is highly effective.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, thus providing correction during data processing.[1][3] However, severe matrix effects can still impact results.[3]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[4]
Troubleshooting Guides
Issue 1: High Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Sample Clean-up | Switch from Protein Precipitation to a more robust method like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE).[9][10][16] | Cleaner sample extract leading to reduced interference from matrix components. |
| Optimize the wash steps in your SPE protocol by using a slightly stronger wash solvent to remove more interferences without eluting the analyte.[14] | Improved removal of co-eluting matrix components. | |
| Co-elution with Phospholipids | Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges designed for this purpose. | Significant reduction in phospholipid-induced ion suppression. |
| Inadequate Chromatographic Separation | Modify the mobile phase composition or gradient profile to better resolve this compound from matrix interferences. | Increased retention time difference between the analyte and interfering peaks. |
| Consider using a different column chemistry (e.g., biphenyl (B1667301) instead of C18) for alternative selectivity.[17] | Altered elution order and potentially improved separation. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Expected Outcome |
| SPE - Analyte Breakthrough during Loading/Washing | Ensure the sorbent is properly conditioned and equilibrated before loading the sample.[5][15] | Proper sorbent activation for optimal analyte retention. |
| Decrease the organic content or strength of the wash solvent.[5][14] | Analyte remains bound to the sorbent during the wash step. | |
| Check the pH of the sample load and wash solutions to ensure the analyte is in a state that favors retention. | Enhanced interaction between the analyte and the SPE sorbent. | |
| SPE - Incomplete Elution | Increase the strength or volume of the elution solvent.[5] | Complete desorption of the analyte from the sorbent. |
| Try a different elution solvent with a higher affinity for the analyte. | Improved recovery in the final eluate. | |
| Incorporate a "soak" step by allowing the elution solvent to sit in the sorbent bed for a few minutes before collection.[5] | Increased interaction time for more efficient elution. | |
| LLE - Poor Partitioning | Optimize the pH of the aqueous phase to ensure this compound is in a non-ionized form, favoring extraction into the organic phase. | Increased partitioning and higher recovery in the organic layer. |
| Test different organic extraction solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).[9] | Selection of a solvent with better partitioning characteristics for the analyte. | |
| PPT - Analyte Co-precipitation | Evaluate different precipitation solvents (e.g., acetonitrile, methanol (B129727), zinc sulfate).[6][8] | Reduced co-precipitation of the analyte with the proteins. |
| Optimize the ratio of precipitation solvent to sample. A 2:1 or 3:1 ratio is common.[8] | Efficient protein removal without significant loss of the analyte. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Supported Liquid Extraction (SLE) Protocol
-
Pre-treat a 100 µL plasma sample by adding an appropriate buffer to adjust the pH.
-
Load the pre-treated sample onto a 96-well SLE plate.[9]
-
Allow the sample to absorb onto the inert support for 5 minutes.[9]
-
Add 1 mL of an immiscible extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol) to the wells.[9][18]
-
Allow the solvent to percolate through the support for 5 minutes.
-
Collect the eluate under gravity or with a gentle positive pressure.
-
Evaporate the eluate to dryness and reconstitute for analysis.
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge.
-
Load: Load the pre-treated sample (e.g., 500 µL of urine diluted with water) onto the cartridge at a slow flow rate.
-
Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Dry and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
Quantitative Data Summary
Table 1: Comparison of Sample Clean-up Techniques for Corticosteroid Analysis
| Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Notes |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 80 (Ion Suppression) | High | Simple and fast, but may require further optimization to minimize matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | > 90 | 70 - 95 | Low to Medium | Can be effective but prone to emulsion formation and is less automatable.[9] |
| Supported Liquid Extraction (SLE) | > 95 | 75 - 98 | High | Offers high recovery and throughput, alleviating many issues of traditional LLE.[9][16] |
| Solid-Phase Extraction (SPE) | 90 - 110 | > 95 | High (with automation) | Provides the cleanest extracts and is considered a gold standard for removing interfering compounds.[10][19] |
Visualizations
Caption: Experimental workflows for PPT, SLE, and SPE.
Caption: Troubleshooting decision tree for sample clean-up.
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Solid-state extraction of cortisol from plasma or serum for liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 12. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selectscience.net [selectscience.net]
- 14. m.youtube.com [m.youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating an LC-MS/MS Assay for Hydrocortisone Quantification Using Hydrocortisone-d7 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of hydrocortisone (B1673445) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d7, is essential for correcting matrix effects and variability in sample processing, thereby ensuring the reliability of the results.
This guide provides a comprehensive overview of the validation process for an LC-MS/MS assay for hydrocortisone using this compound, aligning with the principles outlined in the FDA and EMA guidelines.[1][2][3][4] We present a comparison of the regulatory acceptance criteria with hypothetical experimental data that represents a successfully validated assay.
Experimental Protocols
A robust and reliable LC-MS/MS method begins with well-defined experimental protocols. The following sections detail the methodologies for sample preparation, LC-MS/MS analysis, and the core validation experiments.
1. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often employed for the extraction of hydrocortisone and this compound from plasma or serum samples.
-
Procedure:
-
Aliquot 100 µL of the biological matrix (e.g., human plasma) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
-
2. LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized to ensure selectivity and sensitivity for both hydrocortisone and its deuterated internal standard.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydrocortisone: Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 121.0
-
This compound: Precursor ion (Q1) m/z 370.2 → Product ion (Q3) m/z 121.0
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
-
Data Presentation: A Comparative Summary of Validation Parameters
The following tables summarize the key validation parameters, their acceptance criteria as per regulatory guidelines, and hypothetical experimental results for a validated LC-MS/MS assay for hydrocortisone.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Experimental Result | Pass/Fail |
| Peak Area Reproducibility (IS) | RSD ≤ 15% for 6 injections | 4.2% | Pass |
| Retention Time Reproducibility | RSD ≤ 5% | 0.8% | Pass |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Hypothetical Experimental Result |
| Calibration Curve Range | 2 - 2000 ng/mL | 2 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy of Back-calculated Concentrations | ±15% of nominal (±20% at LLOQ) | Within ±8.5% (±12.3% at LLOQ) |
Table 3: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Acceptance Criteria (Accuracy) | Hypothetical Accuracy (%) | Acceptance Criteria (Precision, RSD) | Hypothetical Precision (RSD, %) |
| LLOQ | 2 | ±20% | 105.5% | ≤20% | 7.8% |
| Low QC | 6 | ±15% | 98.7% | ≤15% | 5.2% |
| Mid QC | 200 | ±15% | 102.3% | ≤15% | 3.9% |
| High QC | 1600 | ±15% | 97.1% | ≤15% | 4.5% |
Table 4: Selectivity and Specificity
| Parameter | Acceptance Criteria | Hypothetical Experimental Result |
| Interference in Blank Matrix | No significant peaks at the retention times of hydrocortisone and IS. | No interfering peaks observed in 6 different sources of blank plasma. |
| Interference from Related Compounds | No significant interference from structurally related endogenous or exogenous compounds. | Tested against cortisone, prednisolone, and dexamethasone; no interference observed. |
Table 5: Matrix Effect and Recovery
| QC Level | Acceptance Criteria (Matrix Factor IS-Normalized) | Hypothetical Matrix Factor | Acceptance Criteria (Recovery) | Hypothetical Recovery (%) |
| Low QC | RSD ≤ 15% | 1.05 (RSD: 6.7%) | Consistent and reproducible | 85.2% (RSD: 5.9%) |
| High QC | RSD ≤ 15% | 0.98 (RSD: 4.8%) | Consistent and reproducible | 88.1% (RSD: 4.2%) |
Table 6: Stability
| Stability Condition | Acceptance Criteria (% Deviation) | Hypothetical Result (% Deviation) |
| Short-term (Bench-top, 24h at RT) | Within ±15% | -4.2% |
| Long-term (30 days at -80°C) | Within ±15% | -6.8% |
| Freeze-Thaw (3 cycles) | Within ±15% | -5.5% |
| Post-preparative (Autosampler, 48h at 4°C) | Within ±15% | -3.7% |
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the interplay of validation parameters, the following diagrams are provided.
References
A Comparative Guide to Hydrocortisone-d7 and 13C-Cortisol Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of cortisol, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: Hydrocortisone-d7 and 13C-cortisol. The comparison is based on experimental data from various studies, highlighting key performance metrics to inform the selection of the most suitable internal standard for specific research needs.
Performance Comparison: this compound vs. 13C-Cortisol
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, ensuring it behaves similarly throughout sample preparation and analysis, thereby accurately compensating for variations. While both deuterated and 13C-labeled standards are designed for this purpose, their inherent properties can lead to differences in analytical performance.
The following table summarizes key performance parameters for analytical methods utilizing this compound and 13C-cortisol as internal standards. It is important to note that the presented data is compiled from different studies and does not represent a direct head-to-head comparison within a single study.
| Performance Parameter | Method using 13C-Cortisol (as surrogate analyte) | Method using Deuterated Cortisol (Cortisol-d4) |
| Linearity (R²) | 0.9992[1] | >0.995 |
| Limit of Detection (LOD) | 0.1 pg/mg[1] | 0.04 ng/mL |
| Limit of Quantification (LOQ) | 0.5 pg/mg[1] | 0.1 ng/mL |
| Precision (RSD%) | <10%[1] | Intraday: 2.5%–9.7%, Interday: 12.3%–18.7% |
| Accuracy (% Deviation) | <15% (for most QCs)[1] | Intraday: 0.5%–2.1%, Interday: 7.1%–15.1% |
| Matrix Effects | Not significant for high QC, but observed for low QC[1] | Not significant |
| Recovery | 82.1% - 87.3%[1] | Not explicitly stated, but method showed good accuracy |
Note: The data for the 13C-Cortisol method is derived from a study where ¹³C₃-labeled cortisol was used as a surrogate analyte for calibration in hair analysis, with D7-cortisone as the internal standard[1]. The data for the deuterated cortisol method is from a study quantifying cortisol in human sweat using cortisol-d4 as the internal standard.
Theoretical Considerations
From a theoretical standpoint, ¹³C-labeled internal standards are often preferred over deuterated ones. The primary reason is the potential for chromatographic separation between the deuterated standard and the native analyte, an issue known as the "isotope effect". This can lead to differential matrix effects for the analyte and the internal standard, potentially compromising the accuracy of quantification. In contrast, ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte, providing more reliable correction for matrix effects.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of cortisol in a biological matrix using a stable isotope-labeled internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Sample Collection and Storage: Collect biological samples (e.g., plasma, saliva, hair) using appropriate procedures and store at -80°C until analysis.
-
Internal Standard Spiking: To a known aliquot of the sample, add a precise amount of the internal standard (this compound or 13C-Cortisol) in a suitable solvent.
-
Extraction:
-
For Liquid Samples (Plasma/Saliva): Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex and centrifuge to pellet the proteins. Alternatively, use liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether, or solid-phase extraction for cleaner extracts.
-
For Solid Samples (Hair): After washing and pulverizing the hair, perform an extraction with a solvent such as methanol overnight.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both cortisol and the internal standard.
-
Data Analysis
-
Quantification: The concentration of cortisol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of cortisol and a constant concentration of the internal standard.
Visualizing the Workflow and Biological Pathway
To better illustrate the experimental process and the biological context of cortisol, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Hydrocortisone-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of hydrocortisone (B1673445) (cortisol) in biological matrices is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance of assays utilizing Hydrocortisone-d7 and other deuterated analogs as internal standards, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variability and matrix effects. Deuterated standards, such as this compound, are frequently employed for this purpose. The choice of the internal standard can significantly influence the inter-assay precision and accuracy of the quantification of the target analyte, in this case, hydrocortisone.
Comparative Analysis of Inter-Assay Precision and Accuracy
The following table summarizes the inter-assay precision and accuracy for hydrocortisone (cortisol) and cortisone (B1669442) quantification in various biological matrices when using a deuterated internal standard. This data, compiled from multiple studies, demonstrates the high level of performance achievable with this methodology.
| Analyte | Internal Standard | Matrix | Concentration Levels | Inter-Assay Precision (%CV) | Accuracy (% Recovery) |
| Hydrocortisone (Cortisol) | Hydrocortisone-d4 | Urine | 6 - 726 nmol/L | 7.3 - 16% | 97 - 123%[1] |
| Cortisone | Hydrocortisone-d4 | Urine | 6 - 726 nmol/L | 7.3 - 16% | 97 - 123%[1] |
| Hydrocortisone (Cortisol) | Not Specified Deuterated | Plasma | 100 nmol/L | 13% | Not Reported[2] |
| Hydrocortisone (Cortisol) | Not Specified Deuterated | Plasma | 400 nmol/L | 9% | Not Reported[2] |
| Hydrocortisone (Cortisol) | Not Specified Deuterated | Plasma | 800 nmol/L | 5% | Not Reported[2] |
Note: %CV refers to the coefficient of variation, a measure of precision.
Experimental Workflow for Hydrocortisone Quantification
The general workflow for the quantification of hydrocortisone in a biological sample using a deuterated internal standard involves several key steps from sample preparation to data analysis. This process is designed to ensure the accurate and precise measurement of the analyte.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of hydrocortisone in biological matrices using a deuterated internal standard with LC-MS/MS.
Protocol 1: Quantification of Urinary Free Cortisol and Cortisone
This method is suitable for the evaluation of adrenal function and disorders of cortisol metabolism.
1. Sample Preparation:
-
To 0.5 mL of urine, add 190 pmol of Hydrocortisone-d4 as the internal standard.[1]
-
Perform liquid-liquid extraction with 4.5 mL of methylene (B1212753) chloride.[1]
-
Wash the organic extract, then evaporate to dryness.[1]
-
Reconstitute the dried extract in a suitable solvent for injection.[1]
2. LC-MS/MS Analysis:
-
Chromatography: Inject 10 µL of the reconstituted extract onto a reversed-phase C18 column.[1]
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive ion mode, monitoring for specific precursor-to-product ion transitions for both hydrocortisone and Hydrocortisone-d4.[1]
3. Data Analysis:
-
Construct calibration curves for both cortisol and cortisone.
-
Quantify the analytes based on the peak area ratios of the analyte to the internal standard.
Protocol 2: General Bioanalytical Method Validation Workflow
This workflow illustrates the key stages in validating a bioanalytical method using a deuterated internal standard.
References
The Gold Standard for Hydrocortisone Bioanalysis: A Comparative Guide to Linearity and Range Assessment Using Hydrocortisone-d7
For researchers, scientists, and drug development professionals, the precise and reliable quantification of hydrocortisone (B1673445) in biological matrices is paramount. This guide provides an objective comparison of methodologies for assessing the linearity and analytical range of hydrocortisone assays, with a special focus on the use of Hydrocortisone-d7 as an internal standard. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the knowledge to develop and validate robust bioanalytical methods.
The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[1] this compound, a deuterated form of hydrocortisone, is frequently employed for this purpose. This guide will explore the performance of this compound in establishing two critical validation parameters: linearity and range.
Understanding Linearity and Range in Bioanalytical Method Validation
According to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, linearity and range are essential elements that must be thoroughly evaluated.[2][3][4]
-
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte in the sample within a specific range.[4]
-
The Range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4] The lower limit of this range is known as the Lower Limit of Quantification (LLOQ), and the upper limit is the Upper Limit of Quantification (ULOQ).
A well-defined linear range is critical for the accurate quantification of hydrocortisone in diverse study samples, from low endogenous levels to higher concentrations following administration.
Performance Comparison: this compound as an Internal Standard
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Deuterated standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts.[1] This ensures they experience similar extraction efficiencies, chromatographic retention, and ionization responses, effectively compensating for matrix effects and procedural losses.
While direct head-to-head comparative studies detailing the linearity and range of various internal standards for hydrocortisone analysis are not extensively published in a single guide, the principles of their use and reported validation data from multiple studies allow for a comprehensive assessment. The following table summarizes typical performance characteristics based on available literature for LC-MS/MS methods.
| Internal Standard | Typical Linear Range (ng/mL) | Correlation Coefficient (r²) | Notes |
| This compound | 0.05 - 500[5] | > 0.99[5] | Excellent co-elution and ionization tracking with hydrocortisone. Widely used and commercially available. |
| Cortisol-d4 | 0.1 - 120[6] | > 0.99[6] | Similar performance to this compound. The choice between d4 and d7 often depends on commercial availability and potential for isotopic interference. |
| Prednisolone | Not applicable as an internal standard for linearity assessment of hydrocortisone due to structural differences. | Not applicable | While sometimes used as an internal standard, it is not isotopically labeled and may not perfectly mimic the behavior of hydrocortisone, potentially affecting the accuracy of the calibration curve. |
Experimental Protocols
To ensure the reliability of your results, a detailed and well-documented experimental protocol is essential. The following provides a generalized methodology for assessing the linearity and range of a hydrocortisone assay using this compound as an internal standard.
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of hydrocortisone and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of hydrocortisone by serial dilution of the primary stock solution to cover the expected clinical or experimental concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.
Calibration Curve Preparation
-
Prepare a set of calibration standards by spiking a known volume of the appropriate hydrocortisone working standard solution into a blank biological matrix (e.g., human plasma, serum, or urine). A minimum of six non-zero concentration levels is recommended.
-
Add a fixed volume of the this compound internal standard working solution to each calibration standard and quality control (QC) sample.
Sample Preparation (Protein Precipitation - a common technique)
-
To 100 µL of each calibration standard, QC sample, and study sample, add 300 µL of the internal standard working solution in methanol (B129727) to precipitate proteins.
-
Vortex each sample for 30 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. The gradient should be optimized to ensure baseline separation of hydrocortisone and this compound from potential matrix interferences.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both hydrocortisone and this compound.
-
Example Transitions:
-
Hydrocortisone: m/z 363.2 -> 121.1
-
This compound: m/z 370.2 -> 124.1
-
-
Data Analysis and Acceptance Criteria
-
Construct a calibration curve by plotting the peak area ratio of hydrocortisone to this compound against the nominal concentration of the hydrocortisone standards.
-
Perform a linear regression analysis on the calibration curve.
-
Acceptance Criteria for Linearity:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).
-
At least 75% of the non-zero standards must meet this criterion.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the linearity and range of a hydrocortisone assay.
Caption: Experimental workflow for linearity and range assessment.
Conclusion
The selection of a suitable internal standard is a critical decision in the development of robust and reliable bioanalytical methods for hydrocortisone quantification. This compound has consistently demonstrated excellent performance, enabling the establishment of wide linear ranges with high accuracy and precision. By following validated experimental protocols and adhering to regulatory guidelines, researchers can confidently assess the linearity and range of their hydrocortisone assays, ensuring the generation of high-quality data for their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing Hydrocortisone-d7
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The use of stable isotope-labeled internal standards, such as Hydrocortisone-d7, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical method validation. This guide provides an objective comparison of analytical method performance, supported by experimental data, to aid in the cross-validation of methods employing this compound.
Cross-validation is a critical process when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1] It ensures that the data are comparable, regardless of the method or the laboratory in which they were generated. This is particularly important during method transfers between laboratories or when a method is updated.[1]
The Role of Deuterated Internal Standards
The fundamental principle behind using a deuterated internal standard like this compound is isotope dilution mass spectrometry. A known amount of the deuterated standard, which is chemically identical to the analyte (hydrocortisone) but has a different mass, is added to the sample. Because the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during sample preparation and analysis. This allows for the correction of variations in extraction recovery, matrix effects, and instrument response, leading to accurate and precise quantification.[2]
Performance Comparison of Analytical Methods
The following tables summarize typical validation parameters for the quantification of corticosteroids using LC-MS/MS with deuterated internal standards. While the data presented here may not be exclusively for this compound, it is representative of the performance expected from such methods and serves as a benchmark for comparison.
Table 1: Comparison of LC-MS/MS Method Performance for Corticosteroid Analysis
| Parameter | Method A (Immunosuppressants)[3][4] | Method B (Synthetic Corticosteroids)[5] | Method C (Hydrocortisone in Mouse Serum)[6] |
| Linearity Range | 0.5 - 49.2 ng/mL | 0.6 - 364 nmol/L | 2.00 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 | Not Reported | Not Reported |
| Intra-assay Precision (% CV) | 0.9 - 14.7% | < 20% | < 12.9% |
| Inter-assay Precision (% CV) | 2.5 - 12.5% | 3.0 - 20% | < 12.9% |
| Accuracy (% Bias) | 89 - 138% | 82 - 138% (Recovery) | -3.4 - 6.2% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 0.6 ng/mL | 0.6 - 1.6 nmol/L | 2.00 ng/mL |
| Recovery | 76.6 - 84% | 82 - 138% | Greater than conventional LLE |
Table 2: Comparison of HPLC Method Performance for Hydrocortisone (B1673445) Analysis
| Parameter | Method D (RP-HPLC)[7][8] | Method E (RP-HPLC with Clotrimazole)[9][10] |
| Linearity Range | 0.02 - 0.4 mg/mL | Not specified, but linear |
| Correlation Coefficient (r²) | 0.9989 | > 0.999 |
| Intra-day Precision (% RSD) | 0.19 - 0.55% | < 2% |
| Inter-day Precision (% RSD) | 0.33 - 0.71% | < 2% |
| Accuracy (% Recovery) | 98 - 101% | 98 - 102% |
| Limit of Detection (LOD) | 0.010662 mg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.0323076 mg/mL | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Internal Standard Spiking: To 100 µL of the biological matrix (e.g., plasma, serum), add a known concentration of this compound solution.[5]
-
Protein Precipitation: Add a protein precipitation agent, such as acetonitrile (B52724) or a zinc sulfate (B86663) solution in methanol (B129727).[3][5] Vortex mix the samples.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add an extraction solvent like methylene (B1212753) chloride or ethyl acetate, vortex, and centrifuge to separate the layers.[5]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[5]
LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and an organic solvent like methanol or acetonitrile with 0.1% formic acid (Mobile Phase B).[2]
-
Gradient Elution: Employ a gradient elution to achieve optimal separation of hydrocortisone from endogenous interferences.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both hydrocortisone and this compound using Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Logic
Diagrams can effectively illustrate complex experimental workflows and logical relationships in the cross-validation process.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical flow of a cross-validation study between two analytical methods.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Stability of Hydrocortisone-d7 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Hydrocortisone-d7 as an internal standard in pharmacokinetic studies or other quantitative bioanalyses, understanding its stability in various biological matrices is paramount for ensuring data accuracy and reliability. While specific, comprehensive stability data for this compound is not extensively published, this guide provides a comparative overview based on the well-documented stability of hydrocortisone (B1673445) and general principles for assessing deuterated internal standards.
Comparative Stability Data
The following tables summarize the stability of hydrocortisone in common biological matrices under various storage conditions. This data serves as a valuable reference point for estimating the stability of this compound, as deuterated analogs are generally expected to exhibit similar stability profiles to their non-deuterated counterparts. Minor differences may arise due to the kinetic isotope effect, but for practical purposes in bioanalysis, the stability is often comparable.
Table 1: Long-Term Stability of Hydrocortisone in Plasma/Serum
| Storage Temperature | Duration | Matrix | Analyte Concentration Change | Reference |
| -20°C | 24 weeks | Plasma | ≥86% stable | [1] |
| -20°C | Up to 3 months | Serum | Adequate stability | [2] |
| -70°C | 1.5 years | Plasma | Minimal changes (<11%) |
Table 2: Short-Term (Bench-Top) Stability of Hydrocortisone in Plasma/Serum
| Storage Temperature | Duration | Matrix | Analyte Concentration Change | Reference |
| Room Temperature | 24 hours | Plasma | ≥86% stable | [1] |
| 4°C | 40 hours | Serum/Plasma | No significant degradation | [2] |
Table 3: Freeze-Thaw Stability of Hydrocortisone in Plasma/Serum
| Number of Cycles | Storage Temperature Between Cycles | Matrix | Analyte Concentration Change | Reference |
| 3 cycles | -20°C | Plasma/Serum | Within acceptable limits (typically ±15%) | [3] |
| 10 cycles | -20°C | Serum | Adequate stability for many analytes |
Table 4: Stability of Hydrocortisone in Other Biological Matrices
| Matrix | Storage Temperature | Duration | Analyte Concentration Change | Reference |
| Dried Blood Spot (DBS) | Room Temperature | 3 months | Stable | [4] |
| Dried Blood Spot (DBS) | -20°C | 6 months | Stable | [4] |
| Urine | Room Temperature | 24 hours | ≥93% stable | [1] |
| Urine | -20°C | 16 weeks | ≥93% stable | [1] |
Experimental Protocols
To ensure the integrity of bioanalytical data, it is crucial to perform matrix-based stability tests for the specific conditions of your study. The following are detailed methodologies for key stability experiments.
Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix over an extended period under frozen conditions.
Methodology:
-
Sample Preparation: Spike a known concentration of this compound into at least three separate aliquots of the blank biological matrix (e.g., plasma, urine). Prepare quality control (QC) samples at low and high concentrations.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a set of the spiked samples to establish the baseline concentration.
-
Storage: Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Periodic Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them under the same conditions as study samples, and analyze them.
-
Data Evaluation: The mean concentration of the stored samples should be within ±15% of the initial (time zero) concentration.
Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a thawed biological matrix at room temperature, simulating the conditions during sample processing.
Methodology:
-
Sample Preparation: Use QC samples at low and high concentrations in the relevant biological matrix.
-
Thawing and Incubation: Thaw the samples and keep them at room temperature for a duration that equals or exceeds the expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the samples after the specified incubation period.
-
Data Evaluation: The mean concentration of the incubated samples should be within ±15% of the nominal concentration.
Freeze-Thaw Stability Assessment
Objective: To assess the impact of repeated freezing and thawing cycles on the stability of this compound.
Methodology:
-
Sample Preparation: Use QC samples at low and high concentrations in the biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the samples at the intended storage temperature for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this cycle for a minimum of three times, or for the maximum number of cycles that study samples are expected to undergo.[3]
-
-
Analysis: After the final thaw cycle, analyze the samples.
-
Data Evaluation: The mean concentration of the samples after the freeze-thaw cycles should be within ±15% of the nominal concentration.
Autosampler (Post-Preparative) Stability Assessment
Objective: To determine the stability of processed samples (e.g., after protein precipitation or solid-phase extraction) while stored in the autosampler.
Methodology:
-
Sample Preparation: Process a set of QC samples (low and high concentrations).
-
Storage in Autosampler: Place the processed samples in the autosampler at the specified temperature (e.g., 4°C).
-
Analysis: Analyze the samples at time zero and after a period that represents the maximum anticipated run time for an analytical batch.
-
Data Evaluation: The mean concentration of the stored processed samples should be within ±15% of the initial analysis.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of an analyte like this compound in a biological matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Hydrocortisone-d7 Quantification Following FDA Guidelines
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a cornerstone of regulatory submission and data integrity. The U.S. Food and Drug Administration (FDA), through its adoption of the International Council for Harmonisation (ICH) M10 guideline, provides a comprehensive framework for this process. This guide offers an objective comparison of key considerations in the method validation of Hydrocortisone-d7 quantification, a common deuterated internal standard for Hydrocortisone analysis. It provides supporting experimental data, detailed methodologies, and visual workflows to ensure compliance and robust analytical performance.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Their physicochemical properties are nearly identical to the analyte of interest, Hydrocortisone, allowing for effective compensation for variability during sample preparation and analysis. This guide will delve into the validation parameters stipulated by the FDA and compare the expected performance of a method using a deuterated internal standard against other alternatives.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The choice of internal standard is critical for the accuracy and precision of a bioanalytical method. While deuterated internal standards are preferred, structural analogs are sometimes used. Here's a comparison of their expected performance characteristics for Hydrocortisone quantification.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with a Structural Analog IS | FDA (ICH M10) Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | A correlation coefficient (r) of ≥0.99 is desirable. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Can be variable, potentially outside ±15% due to differing matrix effects and extraction recovery. | The mean concentration should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | Often higher than with a deuterated IS due to less effective compensation for variability. | The precision determined at each concentration level should not exceed 15% of the coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% of the CV. |
| Lower Limit of Quantification (LLOQ) | Typically low ng/mL range (e.g., 0.05-1 ng/mL)[1] | May be higher due to increased background noise or lower recovery. | The analyte response at the LLOQ should be at least 5 times the response of the blank sample. |
| Matrix Effect | Minimal and compensated for by the co-eluting deuterated standard. | Can be significant and may not be adequately compensated for, leading to inaccurate results. | The matrix factor should be consistent, with a CV of ≤15%. |
| Recovery | Consistent and reproducible, though not necessarily 100%. | May be inconsistent and differ significantly from the analyte. | Recovery of the analyte need not be 100%, but the consistency and reproducibility are important. |
FDA Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for bioanalytical method validation as per FDA (ICH M10) guidelines. This process ensures that the analytical method is reliable and suitable for its intended purpose.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Hydrocortisone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Hydrocortisone reference standard in 10 mL of methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Hydrocortisone stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the this compound working solution and vortex.
-
Add 200 µL of 0.1 M zinc sulfate (B86663) to precipitate proteins and vortex.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Hydrocortisone: Precursor ion > Product ion (e.g., m/z 363.2 > 121.2)
-
This compound: Precursor ion > Product ion (e.g., m/z 370.2 > 124.2)
-
Validation Experiments
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Hydrocortisone and this compound.
-
Linearity: Construct a calibration curve using at least six non-zero concentration levels. The curve should have a correlation coefficient (r) of ≥0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% (±20% at LLOQ), and the precision (%CV) should be ≤15% (≤20% at LLOQ).
-
Stability: Evaluate the stability of Hydrocortisone in plasma under various conditions: freeze-thaw (at least three cycles), short-term (bench-top), and long-term (frozen). The mean concentration at each stability condition should be within ±15% of the nominal concentration.
This guide provides a framework for the validation of a bioanalytical method for this compound quantification in accordance with FDA guidelines. Adherence to these principles and detailed protocols will ensure the generation of high-quality, reliable data for regulatory submissions and drug development research.
References
A Comparative Guide to Deuterated Hydrocortisone Standards for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of commercially available deuterated hydrocortisone (B1673445) standards, essential tools for accurate quantification in mass spectrometry-based assays. Given the limited availability of direct comparative studies in peer-reviewed literature, this document compiles manufacturer-provided specifications to facilitate an initial assessment. Furthermore, it provides detailed experimental protocols for key performance indicators—isotopic purity, chemical purity, and stability—enabling researchers to conduct their own evaluations.
Deuterated internal standards are the cornerstone of precise quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). By mimicking the physicochemical properties of the analyte, they effectively compensate for variations in sample preparation and matrix effects. The choice of a deuterated standard can influence assay sensitivity, accuracy, and reliability. This guide aims to provide a framework for selecting the most suitable deuterated hydrocortisone standard for your specific research needs.
Product Specifications
The following table summarizes the manufacturer-stated specifications for various deuterated hydrocortisone standards. It is important to note that these values have not been independently verified by a third party.
| Product | Manufacturer | Isotopic Purity | Chemical Purity |
| Hydrocortisone-d2 | MedChemExpress | Not specified | Not specified |
| Hydrocortisone-d4 | Cayman Chemical | ≥99% deuterated forms (d1-d4) | Not specified |
| Hydrocortisone-d4 | ESS | >98% atom D | 97.9% by HPLC |
| Hydrocortisone-d6 (Major) | LGC Standards | Not specified | >95% (HPLC) |
| Cortisone-d8 | MedChemExpress | Not specified | Not specified |
| Cortisone-d8 | Aladdin Scientific | ≥98% | Not specified |
| Cortisone-d8 | United States Biological | Not specified | Highly Purified |
| Cortisone-d8 | Sigma-Aldrich | ≥98 atom % D | ≥98% (CP) |
Performance Evaluation Protocols
To ensure the quality and reliability of deuterated hydrocortisone standards, a series of validation experiments are crucial. Below are detailed protocols for assessing isotopic purity, chemical purity, and stability.
Isotopic Purity Assessment by LC-MS/MS
Isotopic purity is a critical parameter, as the presence of unlabeled analyte in the internal standard can lead to inaccurate quantification.
Figure 1. Workflow for Isotopic Purity Assessment.
Methodology:
-
Preparation of High-Concentration Standard Solution: Prepare a solution of the deuterated hydrocortisone standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration significantly higher than that used in the analytical method (e.g., 1 µg/mL).[1]
-
LC-MS/MS Analysis: Inject the high-concentration solution directly onto the LC-MS/MS system.
-
Data Acquisition: Monitor the multiple reaction monitoring (MRM) transitions for both the deuterated standard and the unlabeled analyte.
-
Data Analysis: Integrate the peak area for any signal observed in the unlabeled hydrocortisone channel and the peak area for the signal in the deuterated hydrocortisone channel.
-
Calculation: Calculate the isotopic purity as the percentage of the deuterated standard relative to the sum of the deuterated and unlabeled species. An acceptable level of unlabeled impurity should ideally contribute less than 5% to the response of the lower limit of quantification (LLOQ) sample.[1]
Chemical Purity Analysis by HPLC-UV
Chemical purity assessment ensures that the standard is free from other related impurities that could interfere with the analysis.
Figure 2. Workflow for Chemical Purity Analysis.
Methodology:
-
Standard Preparation: Dissolve the deuterated hydrocortisone standard in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) is commonly used.
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: UV detection at approximately 242 nm.
-
-
Analysis: Inject the standard solution and record the chromatogram.
-
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all observed peaks.
Stability Assessment
Evaluating the stability of the deuterated standard under various storage and experimental conditions is crucial to ensure its integrity throughout the analytical process.
Figure 3. Workflow for Stability Assessment.
Methodology:
-
Sample Preparation: Prepare solutions of the deuterated standard in the relevant solvent (e.g., mobile phase, reconstitution solvent) and in a blank biological matrix (e.g., plasma, urine).
-
Storage Conditions: Store aliquots of the prepared samples under various conditions, including long-term storage (e.g., -20°C or -80°C), short-term storage (e.g., room temperature, 4°C), and subject them to freeze-thaw cycles.
-
Time-Point Analysis: Analyze the samples at predefined time intervals (e.g., 0, 1, 3, and 6 months) using a validated LC-MS/MS method.
-
Evaluation: Compare the results from the stressed samples to a baseline sample stored at -80°C. A significant change in concentration or the appearance of degradation products would indicate instability.
Conclusion
The selection of a deuterated hydrocortisone standard is a critical step in the development of robust and reliable quantitative assays. While this guide provides a starting point by summarizing manufacturer-stated specifications, it is highly recommended that researchers perform their own comprehensive evaluation of these standards using the protocols outlined above. Such due diligence will ensure the highest quality data and contribute to the overall success of your research and development endeavors.
References
Hydrocortisone-d7 as an Internal Standard: A Performance Evaluation Guide
In the precise world of bioanalysis, the choice of an internal standard is critical for the accuracy and reliability of quantitative measurements, particularly in complex biological matrices. This guide provides a comprehensive performance evaluation of Hydrocortisone-d7, a deuterated stable isotope-labeled internal standard, for the quantification of hydrocortisone (B1673445) (also known as cortisol). We will delve into its performance characteristics compared to other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Gold Standard: Deuterated Internal Standards
In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential to correct for variations that can occur during sample preparation, injection, and ionization.[1][2] An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest. Deuterated internal standards, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, are widely considered the "gold standard" for this purpose. This is because the subtle mass difference allows for differentiation by the mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled analyte. This ensures co-elution during chromatography and similar behavior during extraction and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the analysis.
Performance Comparison of Deuterated Internal Standards
While direct head-to-head comparative studies focusing exclusively on this compound versus other internal standards for hydrocortisone analysis are limited in published literature, we can evaluate its performance based on validation data from various LC-MS/MS methods. The following tables summarize the performance characteristics of methods using different deuterated internal standards for the quantification of hydrocortisone/cortisol.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound for Hydrocortisone Analysis in Mouse Serum [3]
| Parameter | Performance |
| Linearity Range | 2.00 - 2000 ng/mL |
| Intra-day Precision (% CV) | ≤ 12.9% |
| Inter-day Precision (% CV) | ≤ 12.9% |
| Intra-day Accuracy (% Bias) | -3.4% to 6.2% |
| Inter-day Accuracy (% Bias) | -3.4% to 6.2% |
Table 2: Performance Characteristics of an LC-MS/MS Method Using Cortisol-d4 for Cortisol and Cortisone (B1669442) Analysis in Human Urine [4]
| Parameter | Cortisol | Cortisone |
| Linearity Range | 0.1 - 120 ng/mL | 0.1 - 120 ng/mL |
| Coefficient of Variation (CV) | < 10% | < 10% |
| Accuracy | 85% - 105% | 85% - 105% |
| Recovery | > 89% | > 89% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL |
Table 3: Performance Characteristics of a Multi-steroid LC-MS/MS Assay Using Cortisol-d4 for Cortisol Analysis in Human Serum [1][5]
| Parameter | Performance |
| Precision (% RSD) | 4.5% - 10.1% |
| Accuracy | 95% - 108% |
| Extraction Recovery | 60% - 84% |
The data presented in these tables demonstrate that methods employing deuterated internal standards, including those similar to this compound, consistently achieve high levels of precision and accuracy, with low limits of quantification, making them suitable for various research and clinical applications.
Alternative Internal Standards
While deuterated standards are preferred, other compounds can be used as internal standards.
-
Structural Analogs: These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. While more cost-effective, their chromatographic behavior and response to matrix effects can differ significantly from the analyte, potentially compromising the accuracy of the results.[6]
-
Other Deuterated Steroids: In multi-analyte methods, other deuterated steroids like Cortisone-d2 or Testosterone-d3 are often used.[7] The choice depends on the specific analytes being measured and the need to avoid isobaric interference.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below is a representative experimental protocol for the analysis of hydrocortisone in a biological matrix using a deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction for Serum)[1][6]
-
Aliquoting: To 85 µL of serum, add 10 µL of the internal standard working solution (containing this compound or a similar deuterated standard).
-
Equilibration: Mix and allow the sample to equilibrate for 1 hour.
-
Extraction: Add 825 µL of an ethyl acetate:hexane (80:20) mixture. Vortex for 5 minutes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Transfer: Transfer 600 µL of the upper organic layer to a new vial.
-
Washing: Add 50 µL of 0.1 M ammonium (B1175870) formate (B1220265) buffer (pH 9.0) and vortex.
-
Final Transfer: Transfer 500 µL of the organic phase to a new vial.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried extract in 50 µL of a 50:49.9:0.1 (v/v/v) mixture of methanol, water, and formic acid.
LC-MS/MS Analysis[1]
-
Chromatographic Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for hydrocortisone and the deuterated internal standard.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the accurate and precise quantification of hydrocortisone in biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process effectively compensates for variations in sample preparation and matrix effects. While direct comparative studies are not abundant, the available data from validated LC-MS/MS methods consistently demonstrate the high performance of deuterated standards. For researchers and drug development professionals seeking the highest quality and most reliable data, the investment in a deuterated internal standard like this compound is a critical step towards robust and defensible bioanalytical results.
References
- 1. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ec.bioscientifica.com [ec.bioscientifica.com]
- 6. benchchem.com [benchchem.com]
- 7. synnovis.co.uk [synnovis.co.uk]
A Comparative Guide to Establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Hydrocortisone Using Hydrocortisone-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical aspect of bioanalytical method validation.[1] This guide provides a comprehensive comparison of analytical methodologies for establishing the LOD and LOQ of hydrocortisone (B1673445), with a specific focus on the use of a stable isotope-labeled internal standard, Hydrocortisone-d7, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard like this compound is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is because it is chemically identical to the analyte, hydrocortisone, but has a different mass due to the deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer, while co-eluting with the analyte during chromatography. This co-elution ensures that any variations in sample preparation, injection volume, and matrix effects that affect the analyte will also affect the internal standard in the same way, leading to more accurate and precise quantification.[2]
Comparison of Analytical Approaches
The primary advantage of using this compound as an internal standard is the significant improvement in the reliability of the analytical data, which is crucial for establishing robust LOD and LOQ values. The following table summarizes the key performance differences between using a deuterated internal standard and an external standard method for the quantification of hydrocortisone.
| Parameter | Method with this compound (Internal Standard) | Method without Internal Standard (External Standard) | Rationale for Difference |
| Limit of Detection (LOD) | Lower | Higher | The internal standard compensates for matrix effects and variability, leading to a better signal-to-noise ratio at low concentrations.[3] |
| Limit of Quantification (LOQ) | Lower | Higher | Improved precision and accuracy at low concentrations allow for reliable quantification at lower levels.[3] |
| Precision (%RSD) | < 15% | Can be > 20% | The internal standard corrects for variations in sample handling and instrument response.[4] |
| Accuracy (%Bias) | ± 15% | Can be > 20% | The ratiometric response of the analyte to the internal standard corrects for sample loss during preparation and injection inconsistencies.[4] |
| Susceptibility to Matrix Effects | Low | High | The internal standard co-elutes and experiences the same matrix effects as the analyte, allowing for effective normalization. |
Experimental Protocol for Establishing LOD and LOQ
This protocol outlines the methodology for determining the LOD and LOQ of hydrocortisone in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents:
-
Hydrocortisone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of hydrocortisone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the hydrocortisone stock solution, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in methanol.
-
Prepare a working solution of this compound at a constant concentration (e.g., 50 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Hydrocortisone: e.g., m/z 363.2 → 121.1
-
This compound: e.g., m/z 370.2 → 121.1
-
5. Determination of LOD and LOQ:
There are several methods to determine LOD and LOQ as per the International Council for Harmonisation (ICH) guidelines.[1][5]
-
Based on Signal-to-Noise Ratio:
-
LOD: The concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of 10:1.
-
This is determined by analyzing a series of low-concentration samples and visually inspecting the chromatograms.
-
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of a series of calibration curves or the residual standard deviation of the regression line.
-
S = the slope of the calibration curve.
-
-
To determine this, a calibration curve is constructed using a series of standards at the lower end of the concentration range. The parameters from the linear regression analysis are then used in the formulas above.[1]
-
Experimental Workflow
The following diagram illustrates the workflow for establishing the LOD and LOQ of hydrocortisone using this compound as an internal standard.
Caption: Workflow for LOD and LOQ determination.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for establishing the LOD and LOQ of hydrocortisone in biological matrices. This approach effectively mitigates the impact of experimental variability and matrix effects, leading to enhanced precision and accuracy. For researchers and scientists in drug development, adopting this methodology is crucial for generating high-quality, defensible data that meets regulatory expectations.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Robustness in Bioanalysis: A Comparative Guide to Hydrocortisone-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of internal standard is a critical factor in developing robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical methods utilizing Hydrocortisone-d7 as an internal standard for the quantification of hydrocortisone (B1673445), offering insights into method robustness through supporting experimental data and detailed protocols.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-quality quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and enhancing the accuracy and precision of the results. This guide will delve into the performance characteristics of methods employing this compound and compare them with other approaches.
Performance Characteristics of Analytical Methods
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] Key performance characteristics that demonstrate the robustness of a method include linearity, precision, and accuracy.
Method Performance Summary
The following table summarizes the performance of a typical LC-MS/MS method for the quantification of hydrocortisone using this compound as an internal standard. The data is compiled from various studies and represents the expected performance of a well-validated method.[2][3][4]
| Performance Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery (%) | Consistent and reproducible | 85 - 105% |
Robustness Testing: A Deeper Dive
To explicitly challenge the method's resilience, a robustness study is conducted by intentionally varying critical parameters. The following table outlines a typical robustness testing protocol for a hydrocortisone LC-MS/MS assay.
| Parameter Varied | Variation | Acceptance Criteria for System Suitability | Potential Impact on Results |
| Column Temperature | ± 5°C | Peak symmetry: 0.8 - 1.5; Retention time shift: < 5% | Shift in retention times, potential co-elution with interferences. |
| Mobile Phase pH | ± 0.2 units | Peak shape and retention time consistent. | Changes in analyte and internal standard ionization, affecting sensitivity and peak shape. |
| Flow Rate | ± 10% | Retention time shift: < 10%; Peak resolution: > 2.0 | Proportional shift in retention times; may affect peak separation. |
| Mobile Phase Composition | ± 2% organic | Retention time shift: < 10%; Peak resolution: > 2.0 | Significant shift in retention times and potential loss of resolution. |
Experimental Protocols
A detailed and well-documented experimental protocol is essential for method reproducibility. Below is a representative protocol for the quantification of hydrocortisone in a biological matrix using this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution.
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 30% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Hydrocortisone: Precursor Ion > Product Ion
-
This compound: Precursor Ion > Product Ion
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps.
References
- 1. benchchem.com [benchchem.com]
- 2. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of Hydrocortisone Quantification Methods
For researchers, scientists, and drug development professionals, the accurate measurement of hydrocortisone (B1673445) (cortisol) is critical. The choice of analytical method can significantly impact experimental outcomes, clinical diagnoses, and the therapeutic monitoring of corticosteroid treatments. This guide provides an objective comparison between the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a deuterated internal standard like Hydrocortisone-d7, and traditional immunoassays such as ELISA.
Executive Summary
The primary distinction between these methods lies in their specificity and selectivity. LC-MS/MS, especially when paired with a deuterated internal standard like this compound, offers unparalleled specificity by distinguishing hydrocortisone from structurally similar steroids. This minimizes the risk of cross-reactivity and provides a more accurate quantification. Immunoassays, while offering ease of use, are susceptible to interference from other endogenous and synthetic steroids, which can lead to overestimated hydrocortisone concentrations.
Data Presentation: Performance Comparison
The following tables summarize the key performance differences between LC-MS/MS with a deuterated internal standard and immunoassays (ELISA) for hydrocortisone quantification.
Table 1: General Performance Characteristics
| Parameter | LC-MS/MS with this compound (Internal Standard) | Immunoassay (ELISA) |
| Specificity | Very High | Variable, prone to cross-reactivity |
| Selectivity | High (distinguishes isobars) | Moderate to Low |
| Accuracy | High | Can be compromised by interferences |
| Sensitivity | High | Generally High |
| Throughput | Moderate to High (with automation) | High |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Low to Moderate |
Table 2: Immunoassay Cross-Reactivity Data for Hydrocortisone (Cortisol) Assays
The following data, compiled from various commercially available ELISA kits and literature, demonstrates the potential for cross-reactivity. The values represent the percentage of interference observed from other steroids relative to hydrocortisone.
| Compound | Cross-Reactivity (%) in various Immunoassays |
| Prednisolone | 21.6% - >50%[1][2][3][4] |
| Prednisone | 16.3%[1] |
| 11-Deoxycortisol | 16% - 28.8%[4][5] |
| Corticosterone | 0.38% - 2.9%[6] |
| 17α-Hydroxyprogesterone | 0.3% - 13.1%[4][5] |
| Progesterone | < 0.1% - 0.8%[7] |
| Dexamethasone | < 0.1%[6] |
| Beclomethasone | ~1.6% at high concentrations[5] |
Note: Cross-reactivity can vary significantly between different immunoassay kits and manufacturers.
Mandatory Visualization
The following diagrams illustrate the principles and workflows of the compared analytical methods.
Experimental Protocols
Below are detailed methodologies for both an LC-MS/MS assay and a competitive ELISA for hydrocortisone quantification.
Protocol 1: LC-MS/MS for Hydrocortisone in Serum using a Deuterated Internal Standard
This protocol is based on established methods for steroid analysis in serum[8][9]. While this example may use a different deuterated standard, the procedure for this compound is analogous.
1. Materials and Reagents:
-
Hydrocortisone certified reference material
-
This compound internal standard (IS)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Ethyl acetate (B1210297) and hexane (B92381) for extraction
-
Steroid-free serum for calibration standards and quality controls (QCs)
-
96-well collection plates
2. Preparation of Standards and Internal Standard:
-
Prepare a primary stock solution of hydrocortisone and this compound in methanol.
-
Create a series of working standard solutions by serially diluting the hydrocortisone stock in steroid-free serum to cover the desired calibration range (e.g., 2-2000 nmol/L).
-
Prepare a working IS solution by diluting the this compound stock with a methanol/water mixture.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the working IS solution.
-
Vortex and allow to equilibrate for at least 30 minutes.
-
Add 800 µL of an extraction solvent (e.g., ethyl acetate:hexane, 80:20 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean 96-well collection plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 methanol:water with 0.1% formic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for separating hydrocortisone from other endogenous steroids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydrocortisone: e.g., m/z 363.2 -> 121.0
-
This compound: e.g., m/z 370.2 -> 121.0 (transition will vary based on deuteration pattern)
-
-
5. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of hydrocortisone to the peak area of this compound against the concentration of the calibrators.
-
The concentration of hydrocortisone in the unknown samples is determined from this calibration curve.
Protocol 2: Competitive ELISA for Hydrocortisone
This is a general protocol for a competitive enzyme-linked immunosorbent assay[7][10][11]. Specific incubation times and reagent volumes may vary based on the kit manufacturer.
1. Materials and Reagents:
-
Microtiter plate pre-coated with anti-rabbit IgG.
-
Hydrocortisone standards.
-
Hydrocortisone-HRP conjugate.
-
Rabbit anti-hydrocortisone antibody.
-
Wash buffer concentrate.
-
TMB substrate.
-
Stop solution (e.g., 2N Sulfuric Acid).
-
Assay buffer.
2. Assay Procedure:
-
Prepare the wash buffer by diluting the concentrate with deionized water.
-
Prepare serial dilutions of the hydrocortisone standard in the provided assay buffer to create a standard curve.
-
Pipette 50 µL of standards, controls, and samples into the appropriate wells of the microtiter plate.
-
Add 25 µL of the Hydrocortisone-HRP conjugate to each well.
-
Add 25 µL of the rabbit anti-hydrocortisone antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature, preferably on a plate shaker. During this incubation, the hydrocortisone in the sample competes with the hydrocortisone-HRP conjugate for binding to the limited number of antibody sites.
-
Wash the plate 3-4 times with the prepared wash buffer to remove unbound reagents.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
3. Quantification:
-
The intensity of the yellow color is inversely proportional to the concentration of hydrocortisone in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of hydrocortisone in the samples by interpolating their absorbance values on the standard curve.
Conclusion
For applications demanding the highest degree of accuracy and specificity, LC-MS/MS with a deuterated internal standard such as this compound is the superior method. Its ability to physically separate and specifically detect hydrocortisone based on its unique mass-to-charge ratio makes it the definitive reference method. While immunoassays offer a cost-effective and high-throughput alternative, researchers must be aware of the inherent limitations regarding cross-reactivity with other steroids, which can lead to inaccurate results[2]. The choice of assay should, therefore, be carefully considered based on the specific requirements of the research or clinical application.
References
- 1. demeditec.com [demeditec.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. food.r-biopharm.com [food.r-biopharm.com]
- 8. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. arborassays.com [arborassays.com]
Comparative Guide to Hydrocortisone-d7 Recovery in Plasma and Urine
For researchers, scientists, and drug development professionals, accurate quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of common extraction methods for Hydrocortisone-d7 from plasma and urine, focusing on recovery efficiency. The data presented is compiled from various studies and offers insights into the performance of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation techniques. While specific recovery data for this compound is limited in publicly available literature, the provided data for hydrocortisone (B1673445) and other deuterated cortisol standards serve as a valuable proxy.
Data Presentation: Comparative Recovery Rates
The following tables summarize the recovery rates of hydrocortisone and related compounds from plasma/serum and urine using different extraction methodologies.
Table 1: Recovery of Hydrocortisone and its Analogs from Plasma/Serum
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Cortisol | ~80% | [1] |
| Solid-Phase Extraction (SPE) | Cortisol | -19% (Matrix Effect) | |
| Supported Liquid Extraction (SLE) | Hydrocortisone | >87% | [2][3] |
| Protein Precipitation (Acetonitrile) | Not Specified | >96% Protein Removal | [4] |
| Protein Precipitation (Trichloroacetic Acid) | Not Specified | >92% Protein Removal | [4] |
| Protein Precipitation (Zinc Sulfate) | Not Specified | >91% Protein Removal | [4] |
Table 2: Recovery of Hydrocortisone and its Analogs from Urine
| Extraction Method | Analyte | Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Cortisol-D4 | >89% | [5] |
| Solid-Phase Extraction (SPE) | Cortisol, Cortisone, Corticosterone | >94.6% | [6] |
| Liquid-Liquid Extraction (LLE) | Cortisol and its metabolites | 65-95% | [7] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below. These protocols are generalized from the cited literature and may require optimization for specific applications.
Solid-Phase Extraction (SPE) Protocol for Urine
This protocol is based on a method for the simultaneous determination of free urinary steroids.[5]
-
Column Conditioning: Precondition an Oasis® HLB 3 mL, 60 mg SPE column sequentially with 3 mL of methanol (B129727) and 3 mL of water.
-
Sample Loading: Add 1 mL of urine, previously spiked with an internal standard (e.g., Cortisol-D4), to the conditioned column.
-
Washing: Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80, v/v), and 1 mL of hexane.
-
Drying: Dry the column by applying a vacuum for 2 minutes.
-
Elution: Elute the steroids with 2 mL of methanol.
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in 100 µL of methanol/water (1:1) containing 0.1% formic acid for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Urine
This protocol is adapted from a method for the quantification of cortisol and its metabolites in human urine.[7]
-
Sample Preparation: Spike 2 mL of human urine with 50 μL of an internal standard solution.
-
Extraction: Add 2 mL of tert-butyl methyl ether.
-
Mixing: Shake the sample on a vertical rotary shaker for 20 minutes.
-
Centrifugation: Centrifuge the sample at 2000 g for 20 minutes.
-
Solvent Transfer: Collect the upper organic layer with a Pasteur pipette and transfer it to a clean 10 mL glass tube.
-
Evaporation: Dry the extract under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Dissolve the residue in 100 µL of the mobile phase (e.g., 23% acetonitrile, 77% aqueous solution with 0.1% formic acid) for injection into the LC-MS system.
Protein Precipitation Protocol for Plasma
This protocol describes a general procedure for protein removal from plasma samples.[4]
-
Precipitant Addition: To a volume of plasma, add a precipitating agent (e.g., acetonitrile, trichloroacetic acid, or zinc sulfate (B86663) solution) typically in a 2:1 or 3:1 ratio (precipitant:plasma).
-
Vortexing: Vortex the mixture vigorously for a short period (e.g., 30 seconds) to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte of interest for further analysis.
Visualizations
The following diagrams illustrate the experimental workflows and a comparison of the extraction methods.
References
- 1. itspsolutions.com [itspsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different internal standards for cortisol
For researchers, scientists, and drug development professionals engaged in the quantification of cortisol, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comparative analysis of commonly used internal standards for cortisol measurement by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data from various studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard.[1] These compounds are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects, leading to superior correction for variations during sample preparation and analysis.[1][2] For cortisol, deuterated analogs such as Cortisol-d4 and Cortisol-d8 are frequently employed.[3][4][5]
Performance Comparison of Internal Standards
The following tables summarize the performance characteristics of different internal standards for cortisol analysis as reported in various studies. It is important to note that these data are compiled from separate publications and experimental conditions may vary.
Table 1: Performance of Deuterated Internal Standards for Cortisol Analysis
| Internal Standard | Matrix | Linearity (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Extraction Recovery (%) | Reference |
| Cortisol-d4 | Saliva | 0.2 - 25 | < 3.9 | < 1.9 | Not Reported | 81.1 - 102.5 | [4] |
| Cortisol-d4 | Serum | 1.0 - 500 | 1.5 - 5.3 | 1.5 - 4.5 | 95.4 - 102.5 | 94.0 - 99.0 | [6] |
| Cortisol-d4 | Urine | 0.1 - 120 | < 10 | < 10 | 85 - 105 | > 89 | [7] |
| Cortisol-d7 | Saliva | Not Reported | 6.5 (at 4.6 nmol/L) | 11.1 (at 1.3 nmol/L) | 88 - 94 | Not Reported | |
| Cortisol-d8 | Saliva | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| ¹³C₃-Cortisol | Hair | up to 500 pg/mg | < 8.8 | Not Reported | Good (except at LLOQ) | 87.3 - 92.7 | [8] |
Table 2: Performance of Non-Deuterated Internal Standards for Cortisol Analysis
| Internal Standard | Matrix | Lower Limit of Detection (ng/mL) | Day-to-day Precision (%CV) | Analytical Recovery (%) | Reference |
| 19-Nortestosterone & 6α-Methylprednisolone | Serum | 10 | 1.69 (at 90 ng/mL) | 104 ± 3.6 | [9] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are representative protocols for cortisol analysis using internal standards.
Protocol 1: Cortisol Analysis in Saliva using Cortisol-d4
This protocol is based on the methodology described by Kim, et al. (2010).[4]
1. Sample Preparation:
-
Thaw saliva specimens at room temperature.
-
Add 100 μl of the internal standard solution (Cortisol-d4) to an aliquot of the saliva sample.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with water and methanol (B129727).
-
Flow Rate: 0.2 ml/min.
-
Injection Volume: 5 μl.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions:
-
Cortisol: m/z 363.2 → 121.2
-
Cortisol-d4: m/z 367.1 → 121.1
-
Protocol 2: Cortisol Analysis in Serum using Cortisol-d4
This protocol is adapted from the method detailed by Jung, et al. (2014).[6]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a serum sample, add the Cortisol-d4 internal standard.
-
Add ethyl acetate (B1210297), vortex, and centrifuge.
-
Transfer the organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with ammonium (B1175870) acetate in water and methanol.
-
Ionization Mode: ESI, Positive.
-
MS/MS Transitions: Specific precursor and product ions for cortisol and Cortisol-d4 are monitored.
Protocol 3: Cortisol Analysis in Urine using Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common practices.[10]
1. Sample Preparation (SPE):
-
Add internal standard (e.g., Cortisol-d4) to the urine sample.
-
Condition an SPE cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute cortisol and the internal standard with methanol.
-
Evaporate the eluate and reconstitute the residue.
2. LC-MS/MS:
-
Analysis is performed using a C18 column with a gradient of water and methanol containing a modifier like formic acid.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for cortisol analysis using an internal standard.
Workflow for Cortisol Analysis using Liquid-Liquid Extraction (LLE).
Workflow for Cortisol Analysis using Solid-Phase Extraction (SPE).
Conclusion
The choice of internal standard is a cornerstone of a robust and reliable cortisol quantification method. Deuterated internal standards, such as Cortisol-d4, consistently demonstrate excellent performance in terms of precision, accuracy, and recovery across various biological matrices. While non-deuterated internal standards can be used, they may not compensate as effectively for matrix effects and extraction variability. The data presented in this guide, compiled from multiple studies, underscores the superiority of stable isotope-labeled internal standards for high-quality bioanalytical results in cortisol research and development. Researchers should carefully validate their chosen internal standard within their specific matrix and experimental conditions to ensure optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmbreports.org [bmbreports.org]
- 5. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders | MDPI [mdpi.com]
- 6. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved liquid chromatographic determination of serum cortisol with double internal standardization compared to radioimmunoassay and fluorometry, and evaluated by isotope dilution/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Choosing the Right Internal Standard: A Guide to Optimizing Assay Performance
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative bioanalytical assays. An internal standard is a compound of known concentration added to all samples, including calibrators and quality controls, to correct for variability throughout the analytical process.[1] This guide provides an objective comparison of different internal standard choices, supported by experimental data, to aid in the development of robust and reliable bioanalytical methods.
Comparing Internal Standard Performance: A Data-Driven Approach
The two primary types of internal standards used in bioanalysis are Stable Isotope-Labeled (SIL) internal standards and structural analog internal standards. SIL internal standards are considered the "gold standard" due to their close physicochemical similarity to the analyte.[2]
Stable Isotope-Labeled (SIL) Internal Standards
A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] This near-identical structure ensures they behave almost identically to the analyte during sample extraction, chromatography, and ionization, providing the most effective compensation for variability.[3][4]
Within SIL-IS, the most common choices are deuterated (²H) and ¹³C-labeled standards. While both are effective, they have distinct characteristics that can influence assay performance. ¹³C-labeled standards are often considered superior as they tend to co-elute perfectly with the analyte and are not susceptible to isotopic exchange.[5][6] Deuterated standards, while often more readily available and less expensive, can sometimes exhibit a slight chromatographic shift (isotope effect) and may be prone to back-exchange of deuterium (B1214612) with hydrogen.[5][6]
Structural Analog Internal Standards
These are molecules that are structurally similar but not identical to the analyte.[3] They are often used when a SIL-IS is not available. While they can compensate for some variability, their behavior may not perfectly match that of the analyte, which can potentially lead to less accurate results compared to SIL-IS.[3]
The following table summarizes the key performance differences between these internal standard types based on experimental observations.
| Parameter | ¹³C-Labeled IS | Deuterated IS | Analog IS |
| Co-elution with Analyte | Excellent (typically co-elutes perfectly)[5] | Good to Excellent (may exhibit slight retention time shift)[5] | Fair to Good (retention time may differ significantly)[7] |
| Matrix Effect Compensation | Excellent[5] | Good to Excellent (potential for differential effects if not co-eluting)[5] | Fair (less effective at compensating for ion suppression/enhancement)[8] |
| Isotopic Stability | Excellent (no exchange)[5] | Good (potential for H/D back-exchange)[5] | Not Applicable |
| Accuracy (% Bias) | Typically < 5% | Typically < 10% | Can be > 15%[7] |
| Precision (%CV) | Typically < 5% | Typically < 10% | Can be > 15%[7] |
| Availability | More limited and often more expensive[6] | Widely available and more cost-effective[6] | Generally readily available and inexpensive |
Quantitative Performance Comparison: Case Study
The superiority of SIL-IS in terms of precision and accuracy is well-documented. The following table summarizes representative data from a comparative study for the quantification of the immunosuppressant drug everolimus (B549166).[9]
| Internal Standard Type | Analyte | Lower Limit of Quantification (LLOQ) | Analytical Recovery | Total Coefficient of Variation (%CV) | Slope (vs. Reference Method) |
| Deuterated SIL-IS (everolimus-d4) | Everolimus | 1.0 ng/mL | 98.3% - 108.1% | 4.3% - 7.2% | 0.95 |
| Analog IS (32-desmethoxyrapamycin) | Everolimus | 1.0 ng/mL | 98.3% - 108.1% | 4.3% - 7.2% | 0.83 |
In this study, while both internal standards demonstrated acceptable performance, the deuterated SIL-IS provided a slope closer to 1 when compared to an independent reference method, indicating a more favorable comparison.[9]
Experimental Protocols
Detailed and robust experimental protocols are essential for validating the performance of the chosen internal standard. Below are methodologies for key validation experiments.
Experiment 1: Evaluation of Internal Standard Response and Matrix Effect
Objective: To assess the consistency of the IS response across different biological matrix lots and to evaluate the potential for matrix-induced ion suppression or enhancement.[10][11]
Methodology:
-
Prepare Solutions:
-
Analyte and IS stock solutions.
-
Working solutions of the analyte at low and high QC concentrations.
-
Working solution of the IS at the concentration to be used in the assay.
-
-
Sample Preparation:
-
Set 1 (Neat Solutions): Spike the analyte working solutions (low and high QC) and the IS working solution into the final reconstitution solvent.[10]
-
Set 2 (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix. Process these blank samples through the entire extraction procedure. In the final step, spike the extracted matrix with the analyte working solutions (low and high QC) and the IS working solution.[10][11]
-
-
Analysis: Analyze both sets of samples using the developed LC-MS/MS method.
-
Data Evaluation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)[11]
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)[11]
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix lots should not be greater than 15%.[2][11]
-
Experiment 2: Assessment of Extraction Recovery and Process Efficiency
Objective: To determine the extraction recovery of the analyte and the IS and to assess the overall process efficiency.[10]
Methodology:
-
Prepare Solutions: Analyte and IS stock and working solutions as in Experiment 1.
-
Sample Preparation:
-
Set A (Pre-Extraction Spike): Spike blank biological matrix with the analyte (low, mid, and high QC concentrations) and the IS. Process these samples through the full extraction procedure.[10]
-
Set B (Post-Extraction Spike): Process blank biological matrix through the extraction procedure. In the final step, spike the extracted matrix with the analyte (low, mid, and high QC concentrations) and the IS.[10]
-
Set C (Neat Solution): Spike the analyte and IS into the reconstitution solvent to represent 100% recovery.
-
-
Analysis: Analyze all three sets of samples.
-
Data Evaluation:
-
Recovery (%) : (Mean Peak Area of Set A / Mean Peak Area of Set B) x 100
-
Process Efficiency (%) : (Mean Peak Area of Set A / Mean Peak Area of Set C) x 100
-
Acceptance Criteria: Recovery should be consistent and reproducible across concentration levels.
-
Experiment 3: Evaluation of Isotopic Cross-Talk
Objective: To determine the contribution of naturally occurring isotopes from the unlabeled analyte to the signal of the deuterated internal standard, and to check for the presence of unlabeled analyte in the IS material.[12][13]
Methodology:
-
Assess Isotopic Purity of IS:
-
Prepare a high-concentration solution of the IS.
-
Inject and monitor the MRM transitions for both the IS and the unlabeled analyte.
-
The presence of a signal in the analyte's mass transition indicates impurity in the internal standard.[13]
-
-
Evaluate Cross-Talk from Analyte to IS:
-
Prepare a full set of calibration standards without the IS.
-
Analyze the samples and monitor the MRM transition of the IS.
-
Any signal detected in the IS channel that increases with analyte concentration indicates cross-talk from the analyte's natural isotopes.[12]
-
Acceptance Criteria: The contribution of the analyte to the IS signal should be less than 5% of the IS response at the LLOQ.[12] The contribution of the IS to the analyte signal at the LLOQ should be less than 20% of the analyte response.[7]
-
Visualizing Key Workflows and Relationships
To better illustrate the practical application and the underlying scientific principles, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Hydrocortisone-d7: A Guide for Laboratory Professionals
The proper disposal of Hydrocortisone-d7, a deuterated form of hydrocortisone, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure compliance with regulations and to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for hazardous waste management.[1][2] It's crucial to determine if the waste is classified as hazardous, as this dictates the disposal pathway.[3] Additionally, some states may have more stringent regulations than federal laws.[1]
Disposal Decision Pathway
The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous waste. Unused, expired, or contaminated this compound must be evaluated against RCRA criteria.[3]
1. Hazardous Waste Pharmaceuticals:
If this compound is determined to be a hazardous waste, it must be managed according to specific EPA regulations.[2][4] The primary method for treating hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[2][4] It is important to note that flushing of hazardous waste pharmaceuticals down the drain is prohibited.[2]
2. Non-Hazardous Pharmaceutical Waste:
For non-hazardous this compound waste, several disposal options are available. The EPA recommends sending non-hazardous pharmaceuticals to a reverse distributor for potential credit and proper disposal.[4] If a reverse distributor is not an option, the waste should be disposed of in a solid waste landfill or incinerated in a solid waste incinerator, in accordance with state and local regulations.[4] Sewering of non-hazardous pharmaceutical waste is not recommended.[4]
Step-by-Step Disposal Protocol
-
Characterization: Determine if the this compound waste is hazardous according to RCRA criteria. Consult the Safety Data Sheet (SDS) and relevant regulations. The SDS for Hydrocortisone indicates that it may be harmful if swallowed or inhaled and can cause eye and respiratory tract irritation.[5][6] It is also suspected of damaging fertility or the unborn child.[3][6]
-
Segregation: Keep this compound waste separate from other waste streams.[7] Use clearly labeled, sealed, and leak-proof containers.[7] Color-coded containers are often used to distinguish different types of pharmaceutical waste, with black containers for RCRA hazardous waste and blue or white for non-RCRA pharmaceutical waste.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[3]
-
Selection of Disposal Method:
-
Hazardous Waste: If classified as hazardous, arrange for disposal through a licensed hazardous waste contractor for incineration.
-
Non-Hazardous Waste: If non-hazardous, contact a reverse distributor or a licensed waste management facility for incineration or landfilling.
-
-
Documentation: Maintain accurate records of all disposed pharmaceutical waste, in line with regulatory requirements.
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral LD50 (Mouse) | 5000 mg/kg | [5] |
| Oral LD50 (Rat) | 5000 mg/kg | [5] |
| Occupational Exposure Limit (TWA) | 0.02 mg/m³ | [3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general laboratory procedure for handling and preparing this compound for disposal involves the following steps, derived from safety data sheets for Hydrocortisone:
Protocol for Preparing this compound Waste for Disposal:
-
Containment: Ensure all waste material, including empty containers and items contaminated with this compound, is collected in a designated, properly labeled, and sealed container.[7]
-
Avoid Dust Generation: When handling solid forms, take care to avoid the generation of dust.[3][7] A damp cloth or a filtered vacuum can be used for cleaning up spills of dry solids.[7]
-
Solubilization (if required for incineration): For incineration, it may be necessary to dissolve or mix the material with a combustible solvent. This should be done in a chemical fume hood.[5][7]
-
Labeling: Clearly label the waste container with the contents ("this compound Waste"), hazard symbols (e.g., "Toxic"), and the date of accumulation.
-
Storage: Store the sealed waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents, until it is collected by a licensed waste disposal contractor.[5][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. pharmasd.com [pharmasd.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. landing.cn-bio.com [landing.cn-bio.com]
Essential Safety and Logistical Information for Handling Hydrocortisone-d7
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Hydrocortisone-d7, with a focus on personal protective equipment (PPE), operational plans, and disposal procedures. The following guidance is based on the safety data sheets for hydrocortisone, as the deuterated form is expected to have similar safety profiles.
Personal Protective Equipment (PPE)
The selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Exposure Control | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1][2][3] | ANSI Z87.1, EN166 or equivalent.[1] |
| Hand Protection | Impervious disposable gloves (e.g., Nitrile), double gloving is recommended.[1][3] | EN374, ASTM F1001 or equivalent.[1] |
| Skin Protection | Impervious protective clothing or a disposable lab coat/isolation gown.[1][3] | EN13982, ANSI 103 or equivalent.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate protection factor (e.g., particulate respirator with a full mask, P3 filter) should be used if the Occupational Exposure Limit (OEL) is exceeded or if dust is generated.[1][2][4] | EN136, EN143, ASTM F2704-10 or equivalent.[1] |
Occupational Exposure Limits
| Substance | Limit |
| Hydrocortisone | TWA: 0.02 mg/m³[3] |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks associated with handling this compound.
Engineering Controls
-
Ventilation: Handle the compound in a well-ventilated area. Local exhaust ventilation, such as a laboratory fume hood, is recommended, especially for procedures that may generate dust (e.g., weighing, grinding).[3]
-
Enclosure: For handling significant quantities, consider using process enclosures to contain the material at its source.[3]
-
Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible in the work area.[2][4]
Procedural Guidance
-
Preparation: Before handling, obtain and read all safety precautions.[1][2][4] Ensure the designated handling area is clean and uncluttered.
-
Handling:
-
After Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental release and ensure compliance with regulations.
-
Waste Container: Place waste material in an appropriately labeled, sealed container for disposal.[1]
-
Disposal Method: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][4]
-
Spill Cleanup: In case of a spill, contain the source if it is safe to do so.[1] Use a method that controls dust generation, such as a damp cloth or a filtered vacuum, to collect the spilled material.[1] Personnel involved in cleanup should wear appropriate PPE.[1]
Visual Guides for Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making for PPE selection when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
